A12B4C3
Descripción
Propiedades
IUPAC Name |
2-(1-hydroxyundecyl)-1-(4-nitroanilino)-6-phenyl-4a,7a-dihydro-2H-pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O5/c1-2-3-4-5-6-7-8-12-15-27(35)26-21-20-25-28(30(37)32(29(25)36)23-13-10-9-11-14-23)33(26)31-22-16-18-24(19-17-22)34(38)39/h9-11,13-14,16-21,25-28,31,35H,2-8,12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGJAKTBPFFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425001 | |
| Record name | BCB02_000099 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005129-80-5 | |
| Record name | BCB02_000099 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4b]pyridine-5,7(2H,4aH)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of A12B4C3
It appears that "A12B4C3" is a hypothetical or proprietary compound designation, as there is no publicly available information regarding its mechanism of action. To fulfill the structural and content requirements of your request, this guide presents a plausible, illustrative mechanism of action for a fictional compound, designated this compound, as a selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. The following data, protocols, and diagrams are provided as a representative example of a technical whitepaper.
Compound: this compound Target: Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) Abstract: This document delineates the mechanism of action for this compound, a novel small molecule inhibitor. Preclinical data indicate that this compound is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2. By binding to a unique allosteric site, this compound effectively prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downstream inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. This guide provides an in-depth overview of its binding kinetics, cellular effects, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The inhibitory activity and pharmacokinetic properties of this compound have been characterized through a series of in vitro and cellular assays. The key quantitative data are summarized below.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
|---|---|---|---|---|
| MEK1 | Kinase Glo® | 15.2 | 5.8 | 1.1 |
| MEK2 | Kinase Glo® | 18.9 | 7.1 | 0.9 |
| ERK1 | LanthaScreen® | > 10,000 | > 10,000 | N/A |
| p38α | LanthaScreen® | > 10,000 | > 10,000 | N/A |
| JNK1 | LanthaScreen® | > 10,000 | > 10,000 | N/A |
Table 2: Cellular Activity
| Cell Line | Assay Type | Parameter | Value |
|---|---|---|---|
| HeLa | Western Blot | p-ERK1/2 IC₅₀ | 25 nM |
| A375 | Proliferation | GI₅₀ (72h) | 50 nM |
| HT-29 | Proliferation | GI₅₀ (72h) | 65 nM |
Signaling Pathway Inhibition
This compound acts on the canonical RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell growth, differentiation, and survival. This compound's inhibition of MEK1/2 prevents the phosphorylation of ERK1/2, which in turn blocks the phosphorylation of downstream transcription factors like c-Myc and CREB, thereby inhibiting gene expression related to cell proliferation.
A12B4C3 as a Noncompetitive Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polynucleotide Kinase/Phosphatase (PNKP) is a critical enzyme in the repair of DNA single and double-strand breaks, making it a key target in oncology. Inhibition of PNKP can sensitize cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapies. This document provides a comprehensive technical overview of A12B4C3, a potent, noncompetitive inhibitor of human PNKP (hPNKP). We will detail its mechanism of action, inhibitory properties, and its effects in cellular contexts, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction to PNKP and Its Role in DNA Repair
Human Polynucleotide Kinase/Phosphatase (hPNKP) is a 57.1-kDa bifunctional enzyme essential for processing damaged DNA termini.[1] It possesses a 5'-kinase activity that phosphorylates 5'-hydroxyl termini and a 3'-phosphatase activity that removes 3'-phosphate groups, both of which are necessary to generate the conventional 5'-phosphate and 3'-hydroxyl ends required for DNA polymerases and ligases to complete the repair process.[1][2][3]
PNKP is a key player in multiple DNA repair pathways, including base excision repair (BER), single-strand break repair (SSBR), and non-homologous end joining (NHEJ) for double-strand break repair (DSBR).[3][4][5] Its function is mediated through interactions with scaffold proteins like XRCC1 in SSBR and XRCC4 in NHEJ.[2][6] Given its central role in maintaining genomic integrity, particularly in response to treatments like ionizing radiation which frequently generate 3'-phosphate termini, PNKP has emerged as a promising target for small molecule inhibitors to enhance cancer therapy.[1]
This compound: A Potent Noncompetitive Inhibitor of PNKP
This compound, with the chemical name 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, has been identified as a potent inhibitor of the phosphatase activity of hPNKP.[1][7] Kinetic analyses have demonstrated that this compound acts as a noncompetitive inhibitor.[7][8] This was confirmed by fluorescence quenching experiments showing that this compound can form a ternary complex with PNKP and a DNA substrate, indicating it does not prevent DNA from binding to the enzyme's active site.[7][9] Instead, its mechanism of action involves the disruption of PNKP's secondary structure.[7][8] Site-directed mutagenesis studies have suggested an interaction between Tryptophan-402 (Trp402) of PNKP and the inhibitor.[7]
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 60 nM (0.06 µmol/L) | hPNKP Phosphatase Activity | Fluorescence-based phosphatase assay | [1][10] |
Table 1: In vitro inhibitory potency of this compound against hPNKP.
| Enzyme/Protein | Effect of this compound | Reference |
| Calcineurin (Protein Phosphatase 2B) | No inhibition | [1] |
| Protein Phosphatase-1 (PP-1) | No inhibition | [1] |
| Aprataxin (APTX) | No inhibition | [1] |
| Schizosaccharomyces pombe PNKP | Limited inhibition | [1] |
| DNA Polymerase Beta | No inhibition | [7] |
| DNA Ligase III | No inhibition | [7] |
Table 2: Specificity profile of this compound.
Cellular Effects and Radiosensitization
This compound has been shown to enhance the sensitivity of various cancer cell lines to ionizing radiation and specific chemotherapeutic agents.
| Cell Line | Treatment | Effect | Concentration of this compound | Reference |
| A549 (Human Lung Carcinoma) | γ-radiation | ~2-fold enhancement of radiosensitivity | 1 µmol/L | [1] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | γ-radiation | ~2-fold enhancement of radiosensitivity | 1 µmol/L | [1] |
| A549 (Human Lung Carcinoma) | Camptothecin (Topoisomerase I inhibitor) | Sensitization | Not specified | [7] |
| AML-5 (Human Myeloid Leukemia) | ¹¹¹In-NLS-7G3 (Radioimmunoconjugate) | Up to 1.7-fold enhanced cytotoxicity | 25 µmol/L | [11] |
| AML-5 (Human Myeloid Leukemia) | γ-radiation | Up to 1.5-fold enhanced cytotoxicity | 25 µmol/L | [11] |
| PC-3 (Prostate Cancer) | Carbon ion irradiation | Radiosensitization | 10 µM | [8] |
Table 3: Cellular activity of this compound in combination with DNA damaging agents.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
PNKP Phosphatase Activity Assay (Fluorescence-based)
This assay is designed for high-throughput screening to identify inhibitors of PNKP's 3'-phosphatase activity.
-
Substrate Preparation : A 20-mer oligonucleotide with a 3'-phosphate and a 5'-hydroxyl is used as the substrate.
-
Reaction Mixture : Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol).
-
Enzyme and Inhibitor Incubation : Add purified recombinant hPNKP to the reaction buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time at a controlled temperature (e.g., 37°C for 15 minutes).[12]
-
Initiation of Reaction : Add the 3'-phosphorylated oligonucleotide substrate to the enzyme-inhibitor mixture to start the reaction.
-
Detection of Phosphate Release : After incubation, quantify the amount of inorganic phosphate released. This can be achieved using a colorimetric method, such as one based on the change in absorbance of malachite green in the presence of molybdate.
-
Data Analysis : Generate a standard curve using known concentrations of inorganic phosphate. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve to a suitable model (e.g., a single site-specific binding with Hill slope).
Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of a single cell to grow into a colony after treatment, which is the gold standard for measuring cell reproductive death after ionizing radiation.[13][14]
-
Cell Seeding : Plate cells (e.g., A549 or MDA-MB-231) in 6-well plates at a density predetermined to yield approximately 50-150 colonies per plate, accounting for radiation-induced cell killing.[15] Allow cells to attach overnight in an incubator.
-
Inhibitor Treatment : Pre-treat the cells with a non-toxic concentration of this compound (e.g., 1 µmol/L) or a vehicle control for a specified duration (e.g., 2-6 hours) before irradiation.[16]
-
Irradiation : Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) using a calibrated radiation source (e.g., X-ray or gamma-ray source).[14][16]
-
Incubation : After irradiation, remove the drug-containing medium, wash with PBS, add fresh medium, and incubate the plates for 10-14 days to allow for colony formation.[13][16]
-
Colony Staining and Counting : Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet (e.g., 0.5% in methanol).[15] Count the colonies containing at least 50 cells.
-
Data Analysis : Calculate the surviving fraction (SF) for each dose by normalizing the number of colonies in the treated wells to the number of colonies in the non-irradiated control wells. Plot the SF against the radiation dose on a log-linear scale to generate cell survival curves. The enhancement of radiosensitivity can be quantified by calculating the Dose Enhancement Factor (DEF).
Visualizations
Mechanism of Noncompetitive Inhibition
The following diagram illustrates the noncompetitive inhibition of PNKP by this compound. The inhibitor binds to an allosteric site, distinct from the active site, on either the free enzyme or the enzyme-substrate complex. This binding reduces the catalytic efficiency of the enzyme without preventing substrate binding.
Caption: Noncompetitive inhibition of PNKP by this compound.
Experimental Workflow for this compound Characterization
This diagram outlines the logical progression of experiments from initial screening to cellular validation of this compound as a PNKP inhibitor.
Caption: Workflow for identification and validation of this compound.
PNKP in DNA Strand Break Repair and Inhibition by this compound
This signaling pathway diagram illustrates the role of PNKP in repairing DNA strand breaks and the point of intervention by this compound.
Caption: PNKP's role in DNA repair and its inhibition by this compound.
Conclusion
This compound is a well-characterized, potent, and specific noncompetitive inhibitor of human PNKP. Its ability to disrupt DNA repair processes, thereby sensitizing cancer cells to radiation and topoisomerase I poisons, establishes it as a valuable research tool for probing PNKP's cellular functions.[1] Furthermore, this compound serves as a crucial lead compound for the development of next-generation PNKP-targeting drugs for cancer therapy.[1] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this promising area of oncology.
References
- 1. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tidying up loose ends: the role of polynucleotide kinase/phosphatase in DNA strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of a conserved site mutation in the DNA end processing enzyme PNKP leading to ataxia with oculomotor apraxia type 4 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Highly Sensitive Radioactivity-Based DNA 3'-Phosphatase Activity Assay for Polynucleotide Kinase 3'-Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | hPNKP inhibitor | Probechem Biochemicals [probechem.com]
- 11. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clonogenicity-based radioresistance determines the expression of immune suppressive immune checkpoint molecules after hypofractionated irradiation of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Structure-Activity Relationship of Imidopiperidine PNKP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of polysubstituted imidopiperidine inhibitors targeting human polynucleotide kinase/phosphatase (PNKP). PNKP is a critical enzyme in DNA repair pathways, and its inhibition represents a promising strategy for sensitizing cancer cells to genotoxic therapies like radiation and certain chemotherapies.
Introduction to PNKP and Imidopiperidine Inhibitors
Human polynucleotide kinase/phosphatase (PNKP) is a bifunctional enzyme essential for the repair of DNA single-strand and double-strand breaks. It possesses both a 5'-kinase activity and a 3'-phosphatase activity, which are crucial for preparing damaged DNA ends for subsequent processing by DNA polymerases and ligases in pathways like base excision repair (BER) and non-homologous end-joining (NHEJ).[1] Cancer cells often rely on robust DNA repair mechanisms to survive the DNA damage induced by therapies such as ionizing radiation and topoisomerase I poisons (e.g., camptothecin).[1] Consequently, inhibiting PNKP can enhance the efficacy of these treatments.
A library of polysubstituted imidopiperidines has yielded potent inhibitors of PNKP's 3'-phosphatase activity.[1] These compounds have been shown to act as noncompetitive, allosteric inhibitors, disrupting the enzyme's secondary structure and sensitizing cancer cells to DNA-damaging agents.[1][2][3] This guide details the SAR, mechanism of action, and experimental evaluation of these promising therapeutic candidates.
Core Scaffold and Quantitative SAR Data
The primary imidopiperidine scaffold has been the basis for the development of several potent PNKP inhibitors. The most extensively studied compounds include A12B4C3 and the second-generation inhibitor A83B4C63.[1][4] These inhibitors have demonstrated low micromolar to nanomolar efficacy in inhibiting PNKP.
Quantitative Data Summary
The following table summarizes the available quantitative data for key imidopiperidine-based PNKP inhibitors, providing a basis for comparing their potency.
| Compound ID | IC50 | K_D_ | Key Characteristics |
| This compound | Low µM range | N/A | First-generation potent inhibitor of PNKP phosphatase activity.[1][2][3] |
| A83B4C63 | Low µM range | 80 nM | Second-generation inhibitor with improved potency.[4][5][6] Poorly water-soluble (Log D ~4.16).[4][7] |
| A12B4C50 | N/A | N/A | A potent PNKP inhibitory hit compound identified alongside A83B4C63.[8] |
Note: Specific IC50 values are described as being in the "low micro and nanomolar range" in the cited literature, but precise figures are not consistently provided across all sources.
Mechanism of Action and Binding Mode
Kinetic and biophysical analyses have revealed that these imidopiperidine inhibitors function through a noncompetitive mechanism.[1][2]
-
Noncompetitive Inhibition: The inhibitor this compound has been shown to form a ternary complex with PNKP and its DNA substrate. This indicates that the inhibitor does not bind to the active site or prevent the DNA from binding to the enzyme.[1][2]
-
Allosteric Regulation: The binding is allosteric, causing conformational changes in PNKP that disrupt its secondary structure and inhibit its phosphatase activity.[1][2][3]
-
Binding Site Interaction: Site-directed mutagenesis studies have pointed to a potential interaction between the inhibitor and the Tryptophan-402 (Trp402) residue of PNKP.[1][2][3]
The logical relationship between the inhibitor, the enzyme, and its substrate is visualized in the diagram below.
Caption: Noncompetitive inhibition model for imidopiperidine PNKP inhibitors.
PNKP's Role in DNA Repair Pathways
PNKP is a crucial component of multiple DNA repair pathways. Its inhibition disrupts the processing of damaged DNA termini, leading to an accumulation of unrepaired breaks. This is particularly effective when combined with agents that induce such breaks.
Caption: PNKP's central role in processing damaged DNA ends for repair.
Experimental Protocols
The characterization of imidopiperidine PNKP inhibitors involves a series of biochemical and cell-based assays.
PNKP 3'-Phosphatase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the phosphatase activity of recombinant human PNKP.
-
Substrate Preparation: A single-stranded 18-mer oligonucleotide with a 3'-phosphate and a 5'-hydroxyl is used as the substrate. The 5' end is radiolabeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Reaction Mixture: The reaction contains a defined buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT), the ³²P-labeled substrate, and purified recombinant PNKP.
-
Inhibitor Addition: Test compounds (e.g., this compound) are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a set period (e.g., 15 minutes).
-
Quenching: The reaction is stopped by adding a formamide-containing loading buffer with EDTA.
-
Analysis: The products are resolved on a denaturing polyacrylamide gel. The gel is dried and exposed to a phosphor screen. The conversion of the 3'-phosphate substrate to the 3'-hydroxyl product is quantified to determine the level of inhibition and calculate IC50 values.
Cell-Based DNA Strand Break Repair Assay
This assay determines the effect of the inhibitor on the repair of DNA damage in living cells following exposure to a genotoxic agent.
-
Cell Culture: Human cancer cells (e.g., A549 lung cancer cells) are grown to confluence.[3]
-
Inhibitor Pre-treatment: Cells are pre-incubated with the PNKP inhibitor (e.g., 1 µM this compound) for a specified time (e.g., 2 hours).[3]
-
Induction of DNA Damage: DNA strand breaks are induced by exposing cells to ionizing radiation (e.g., 5 Gy from a ⁶⁰Co source).[3]
-
Repair Incubation: Cells are returned to 37°C to allow for DNA repair to occur over a time course (e.g., 0, 10, 30, 60, 120 minutes).[3]
-
Comet Assay (Single-Cell Gel Electrophoresis): At each time point, cells are harvested and embedded in agarose on a microscope slide. The cells are lysed, and the DNA is subjected to electrophoresis.
-
Alkaline conditions are used to measure single-strand breaks.
-
Neutral conditions are used to measure double-strand breaks.
-
-
Visualization and Quantification: The DNA is stained with a fluorescent dye. The amount of DNA that migrates out of the nucleus (the "comet tail") is proportional to the number of DNA breaks. The tail moment is quantified to measure the extent of damage and the rate of repair. Inhibition of repair is observed as a persistence of the comet tail over time compared to control cells.
Chemosensitization and Radiosensitization Assays
These assays evaluate whether the inhibitor can enhance the cell-killing effects of chemotherapy or radiation.
-
Cell Plating: Cells (e.g., A549 or HCT116) are seeded in multi-well plates and allowed to attach.
-
Treatment:
-
Chemosensitization: Cells are pre-incubated with the PNKP inhibitor for ~2 hours, followed by the addition of a chemotherapeutic agent (e.g., camptothecin, irinotecan) at various concentrations.[3][8] Cells are typically exposed to both drugs for 24 hours.[3]
-
Radiosensitization: Cells treated with the inhibitor are exposed to varying doses of ionizing radiation.
-
-
Cell Viability/Survival: After a recovery period (e.g., allowing for colony formation over 7-14 days), cell survival is assessed using a clonogenic assay or a viability stain (e.g., crystal violet, MTT assay).
-
Analysis: Survival curves are generated to compare the efficacy of the genotoxic agent with and without the PNKP inhibitor. A shift in the survival curve indicates sensitization.
The general workflow for screening and validating these inhibitors is outlined below.
Caption: High-level workflow from library screening to preclinical evaluation.
Conclusion and Future Directions
The polysubstituted imidopiperidine scaffold has proven to be a robust starting point for the development of potent, allosteric inhibitors of PNKP. The lead compounds, this compound and A83B4C63, effectively inhibit the 3'-phosphatase activity of PNKP, prevent the repair of DNA strand breaks, and sensitize cancer cells to radiation and topoisomerase I inhibitors.[1][3][4] The mechanism of action is noncompetitive, involving a conformational change in the enzyme rather than direct competition at the active site.[1]
Future research will likely focus on refining the SAR to improve properties such as aqueous solubility, which is a noted limitation of compounds like A83B4C63.[4][7] The development of nano-delivery systems to improve tumor targeting and overcome solubility issues is already underway and has shown promise in preclinical models.[4][8][9] Further elucidation of the precise inhibitor binding pocket through co-crystallography will be instrumental in designing the next generation of imidopiperidine-based PNKP inhibitors for clinical application.
References
- 1. Mechanism of Action of an Imidopiperidine Inhibitor of Human Polynucleotide Kinase/Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A83B4C63 | PNKP inhibitor | Probechem Biochemicals [probechem.com]
- 6. Frontiers | Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A1-2B4C3: A Novel Polysubstituted Piperidine as a Potent Inhibitor of Human Polynucleotide Kinase/Phosphatase (hPNKP) for Enhanced Radiosensitization
Executive Summary: The discovery of A12B4C3, a novel polysubstituted piperidine, marks a significant advancement in the field of DNA repair inhibition. Identified through a high-throughput screening of a diverse chemical library, this compound has emerged as a potent and selective inhibitor of human polynucleotide kinase/phosphatase (hPNKP), a critical enzyme in the repair of single and double-strand DNA breaks.[1][2] This whitepaper details the discovery, synthesis, and characterization of this compound, highlighting its mechanism of action and its potential as a clinical radiosensitizer. In vitro studies have demonstrated that this compound effectively inhibits the phosphatase activity of hPNKP with an IC50 of 0.06 μmol/L.[1][2] Furthermore, at non-toxic concentrations, this compound has been shown to significantly enhance the radiosensitivity of human cancer cell lines, doubling the effectiveness of radiation therapy in preclinical models.[1][2] The data presented herein underscore the promise of this compound as a lead compound for the development of targeted cancer therapies that potentiate the effects of radiation treatment.
Discovery and Rationale
Human polynucleotide kinase/phosphatase (hPNKP) is a bifunctional enzyme that plays a crucial role in DNA strand-break repair pathways.[1][2] It possesses both a 5'-kinase and a 3'-phosphatase activity, which are essential for processing damaged DNA ends to allow for subsequent ligation.[1][2] Cells deficient in hPNKP exhibit increased sensitivity to ionizing radiation, making it an attractive target for therapeutic intervention to enhance the efficacy of radiotherapy in cancer treatment.[1][2]
To identify small molecule inhibitors of hPNKP, a fluorescence-based assay was developed to screen a diverse library of over 200 polysubstituted piperidines for their ability to inhibit the enzyme's phosphatase activity.[1][2] This high-throughput screening led to the identification of five promising compounds, with 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, designated as this compound, being the most potent inhibitor.[1][2]
Synthesis and Characterization
The synthesis of this compound is achieved through a multi-component reaction strategy, which allows for the efficient construction of the complex polysubstituted piperidine core.[3] This approach is highly atom-economical and facilitates the generation of structural analogs for structure-activity relationship (SAR) studies.[3] A detailed synthetic protocol is provided in the "Experimental Protocols" section of this document.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C30H38N4O5 |
| Molecular Weight | 534.65 g/mol |
| CAS Number | 1005129-80-5[4] |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in DMSO (up to 100 mM) |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the phosphatase activity of hPNKP, with a half-maximal inhibitory concentration (IC50) of 60 nM. Kinetic studies have revealed that this compound acts as a noncompetitive inhibitor, suggesting that it binds to a site distinct from the active site of the enzyme.[5][6] This was further supported by fluorescence quenching experiments, which demonstrated the formation of a ternary complex between this compound, hPNKP, and a DNA substrate.[5][6] This indicates that this compound does not prevent DNA from binding to the enzyme.[5][6]
Further investigation into its mechanism of action using circular dichroism, UV difference spectroscopy, and fluorescence resonance energy transfer has shown that this compound disrupts the secondary structure of hPNKP.[5][6] Site-directed mutagenesis studies have pointed to a potential interaction between the inhibitor and the Trp402 residue of hPNKP.[5][6]
Table 2: In Vitro Activity of this compound
| Target/Assay | IC50 / Effect |
| hPNKP Phosphatase Activity | 0.06 μM[1][2] |
| hPNKP Kinase Activity | ~45% inhibition at 50 μmol/L[1] |
| Calcineurin | No inhibition[1] |
| Protein Phosphatase-1 (PP-1) | No inhibition[1] |
| APTX (Aprataxin) | No inhibition[1] |
Cellular Effects and Radiosensitization
In cellular assays, this compound has demonstrated significant potential as a radiosensitizer.[1][2] At a non-toxic concentration of 1 μmol/L, this compound was shown to nearly double the radiosensitivity of A549 human lung carcinoma and MDA-MB-231 breast adenocarcinoma cells.[1][2] This effect was comparable to the increased sensitivity observed in cells where hPNKP was depleted using shRNA.[1][2] Importantly, this compound did not further sensitize the hPNKP-depleted cells, providing strong evidence that hPNKP is the primary cellular target responsible for the observed radiosensitization.[1][2]
This compound has also been shown to sensitize A549 cells to the topoisomerase I poison, camptothecin, but not the topoisomerase II poison, etoposide, which is consistent with the known role of hPNKP in repairing DNA damage induced by topoisomerase I inhibitors.[5][6]
Table 3: Cellular Activity of this compound
| Cell Line | Treatment | Effect |
| A549 (Lung Carcinoma) | 1 μmol/L this compound + Irradiation | Doubled radiosensitivity[4] |
| MDA-MB-231 (Breast Adenocarcinoma) | 1 μmol/L this compound + Irradiation | Doubled radiosensitivity[1] |
| AML-5 (Myeloid Leukemia) | 25 μmols/L this compound + ¹¹¹In-NLS-7G3 | Up to 1.7-fold enhanced cytotoxicity |
| A549 (Lung Carcinoma) | 0-100 μM this compound (72h) | Dose-dependent reduction in cell proliferation[4] |
| MDA-MB-231 (Breast Adenocarcinoma) | 0-100 μM this compound (72h) | Dose-dependent reduction in cell proliferation[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The primary signaling pathway affected by this compound is the DNA single-strand break repair (SSBR) and double-strand break repair (DSBR) pathways, where hPNKP plays a critical role. By inhibiting hPNKP, this compound prevents the necessary processing of DNA ends, leading to an accumulation of unrepaired DNA damage and ultimately cell death, particularly in the context of radiation-induced damage.
Experimental Workflow
The discovery and initial characterization of this compound followed a systematic workflow, beginning with a high-throughput screen and progressing through to in-depth cellular and mechanistic studies.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on a three-component aza[4+2]/allylboration reaction. While the specific, detailed, step-by-step protocol for the synthesis of this compound is proprietary, a general procedure for the synthesis of similar polysubstituted imidopiperidines has been described.[7] The general approach involves the reaction of a boronodiene with an alkene bearing an electron-donating group, followed by the addition of an aldehyde to the resulting cyclic allylboronate.
hPNKP Phosphatase Activity Assay
The phosphatase activity of hPNKP was measured using a fluorescence-based assay. The assay utilizes a 20-mer oligonucleotide with a 3'-phosphate and a 5'-[γ-³²P]ATP label. The removal of the 3'-phosphate by hPNKP results in a product with slower mobility in a polyacrylamide gel.
-
Prepare a reaction mixture containing the ³²P-labeled oligonucleotide substrate, reaction buffer, and purified hPNKP enzyme.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a loading buffer containing formamide.
-
Separate the substrate and product by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled oligonucleotides by autoradiography and quantify the bands to determine the extent of inhibition.
Cellular Radiosensitization Assay
-
Seed A549 or MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with 1 μmol/L this compound or DMSO for 2 hours prior to irradiation.
-
Expose the cells to varying doses of ionizing radiation.
-
Maintain the cells in the presence of this compound or DMSO for an additional 24 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the surviving fraction for each treatment group and determine the dose enhancement factor.
Conclusion
This compound is a novel, potent, and selective inhibitor of hPNKP that has demonstrated significant potential as a radiosensitizing agent. Its well-defined mechanism of action, coupled with promising in vitro and cellular data, makes it an excellent lead compound for further preclinical and clinical development. Future studies will focus on optimizing its pharmacokinetic properties and evaluating its efficacy in in vivo models of cancer. The development of this compound and similar hPNKP inhibitors represents a promising strategy for improving the therapeutic outcomes of radiation therapy in cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric regulation of PNKP by A12B4C3
An In-Depth Technical Guide on the Allosteric Regulation of Polynucleotide Kinase/Phosphatase (PNKP) by A12B4C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polynucleotide kinase/phosphatase (PNKP) is a critical enzyme in the repair of DNA single- and double-strand breaks. Its dual functionality, acting as both a 5'-kinase and a 3'-phosphatase, makes it an essential component of multiple DNA repair pathways, including base excision repair (BER), single-strand break repair (SSBR), and double-strand break repair (DSBR).[1][2][3][4] Cells depleted of PNKP exhibit heightened sensitivity to ionizing radiation, highlighting its importance in maintaining genomic integrity.[5] Consequently, PNKP has emerged as a promising therapeutic target for sensitizing cancer cells to radiation and other DNA-damaging agents.[5][6] This guide focuses on the allosteric regulation of human PNKP (hPNKP) by this compound, a potent small molecule inhibitor.
This compound, with the chemical name 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, has been identified as a potent inhibitor of the phosphatase activity of hPNKP.[5][7][8] Extensive research has demonstrated that this compound functions through a noncompetitive mechanism, indicative of allosteric regulation.[7][8] This inhibitor has been shown to enhance the radiosensitivity of various cancer cell lines, making it a valuable lead compound for the development of novel cancer therapeutics.[5][9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against hPNKP and its effects on cancer cells.
Table 1: In Vitro Inhibitory Activity of this compound against hPNKP
| Parameter | Value | Reference |
| IC50 | 0.06 µM (60 nM) | [5][9] |
| Inhibition Type | Noncompetitive | [7][8] |
Table 2: Cellular Effects of this compound
| Cell Line | Treatment | Effect | Reference |
| A549 (Human Lung Carcinoma) | 0-100 µM this compound for 72h | Dose-dependent reduction in cell proliferation | [9] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | 0-100 µM this compound for 72h | Dose-dependent reduction in cell proliferation | [9] |
| A549 (Human Lung Carcinoma) | 1 µM this compound for 24h with ionizing radiation | Increased radiosensitivity | [5][9] |
| Human Myeloid Leukemia Cells | 25 µM this compound with 111In-NLS-7G3 radioimmunoconjugates | Enhanced cytotoxicity (up to 1.7-fold) and increased DNA double-strand breaks (1.6-fold) | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the characterization of this compound.
PNKP Phosphatase Activity Assay
This fluorescence-based assay is used to measure the 3'-phosphatase activity of hPNKP and determine the IC50 of inhibitors.
-
Substrate Preparation: A 23-mer oligonucleotide with a 3'-phosphate and a 5'-fluorescein label is used as the substrate.
-
Reaction Mixture: The reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Enzyme and Inhibitor Preparation: Recombinant hPNKP is purified. This compound is dissolved in DMSO to create a stock solution.
-
Assay Protocol:
-
hPNKP is pre-incubated with varying concentrations of this compound in the reaction buffer for a specified time at 37°C.
-
The reaction is initiated by the addition of the fluorescein-labeled DNA substrate.
-
The reaction is allowed to proceed at 37°C for a set time.
-
The reaction is stopped by the addition of a calf intestinal phosphatase (CIP) solution. CIP will dephosphorylate the remaining 3'-phosphorylated substrate, leading to a fluorescence change that is inversely proportional to PNKP activity.
-
Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Kinetic Analysis
To determine the mechanism of inhibition (e.g., competitive, noncompetitive), kinetic assays are performed.
-
Reaction Setup: The PNKP phosphatase activity assay is used, but with varying concentrations of both the DNA substrate and the inhibitor, this compound.
-
Data Collection: The initial reaction velocities are measured at each substrate and inhibitor concentration.
-
Data Analysis: The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot. In the case of noncompetitive inhibition by this compound, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.
Fluorescence Quenching
This technique is used to confirm the formation of a ternary complex between PNKP, the DNA substrate, and this compound.
-
Experimental Setup: The intrinsic tryptophan fluorescence of PNKP is monitored.
-
Titration: A solution of PNKP is titrated with the DNA substrate in the presence and absence of this compound.
-
Fluorescence Measurement: The tryptophan fluorescence is measured after each addition of the substrate.
-
Analysis: If this compound does not prevent the DNA substrate from binding, a change in fluorescence will be observed even in the presence of the inhibitor, confirming the formation of a ternary complex.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to assess changes in the secondary structure of PNKP upon binding of this compound.
-
Sample Preparation: Purified PNKP is prepared in a suitable buffer. A stock solution of this compound is also prepared.
-
Measurement: The CD spectrum of PNKP is recorded in the far-UV region (typically 190-250 nm) in the absence of the inhibitor.
-
Titration: this compound is added to the PNKP solution, and the CD spectrum is recorded again.
-
Analysis: A significant change in the CD spectrum upon the addition of this compound indicates a disruption of the secondary structure of PNKP.[7]
Cellular Assays for Radiosensitization
These assays evaluate the ability of this compound to sensitize cancer cells to ionizing radiation.
-
Cell Culture: Cancer cell lines (e.g., A549, MDA-MB-231) are cultured under standard conditions.
-
Treatment: Cells are treated with a non-toxic concentration of this compound (e.g., 1 µM) for a specified period (e.g., 24 hours).
-
Irradiation: The cells are then exposed to varying doses of ionizing radiation.
-
Clonogenic Survival Assay: After irradiation, cells are plated at low density and allowed to form colonies. The number of colonies is counted to determine the surviving fraction.
-
Data Analysis: The surviving fractions of cells treated with radiation alone are compared to those treated with this compound and radiation. A decrease in the surviving fraction in the combination treatment group indicates radiosensitization.
Visualizations
Proposed Mechanism of Allosteric Inhibition of PNKP by this compound
Caption: Allosteric inhibition of PNKP by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound as a PNKP inhibitor.
Conclusion
This compound is a potent and specific noncompetitive inhibitor of human PNKP, acting through an allosteric mechanism. Kinetic and biophysical studies have demonstrated that this compound binds to PNKP at a site distinct from the active site, inducing a conformational change that inhibits its phosphatase activity without preventing DNA substrate binding.[7] This mode of action has significant implications for drug development, as allosteric inhibitors can offer greater specificity and reduced off-target effects compared to active site inhibitors.
The ability of this compound to sensitize cancer cells to ionizing radiation and other DNA damaging agents underscores the therapeutic potential of targeting PNKP.[5][9][10] Further development of this compound and other PNKP inhibitors could lead to novel combination therapies that enhance the efficacy of existing cancer treatments. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this promising area of oncology.
References
- 1. Item - Identification and characterisation of novel inhibitors of Polynucleotide Kinase 3'-Phosphatase - University of Sussex - Figshare [sussex.figshare.com]
- 2. Site-specific acetylation of polynucleotide kinase 3’-phosphatase (PNKP) regulates its distinct role in DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Site-specific acetylation of polynucleotide kinase 3'-phosphatase regulates its distinct role in DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Allosteric Inhibition of Polynucleotide Kinase/Phosphatase (PNKP) by A12B4C3 via Interaction with the Trp402 Residue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polynucleotide kinase/phosphatase (PNKP) is a critical enzyme in the repair of DNA single- and double-strand breaks, making it a compelling target for therapeutic intervention, particularly in oncology. This document provides a detailed technical overview of the interaction between the small molecule inhibitor, 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione (A12B4C3), and human PNKP. Specifically, it focuses on the pivotal role of the Tryptophan 402 (Trp402) residue in the allosteric inhibition of PNKP's phosphatase activity by this compound. This guide synthesizes key quantitative data, outlines detailed experimental methodologies from foundational studies, and presents visual representations of the relevant biological pathways and experimental processes.
Introduction to PNKP and its Role in DNA Repair
Human polynucleotide kinase/phosphatase (PNKP) is a bifunctional enzyme essential for multiple DNA repair pathways, including base excision repair (BER) and non-homologous end joining (NHEJ).[1][2] Its two catalytic activities, a 5'-kinase and a 3'-phosphatase, are crucial for processing damaged DNA termini, rendering them suitable for subsequent ligation.[3][4][5] The 3'-phosphatase activity removes 3'-phosphate groups, while the 5'-kinase activity phosphorylates 5'-hydroxyl termini. Given its central role in maintaining genomic integrity, inhibition of PNKP can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapeutics.[2][6][7] This makes PNKP an attractive target for the development of cancer therapeutics.
This compound: A Potent Noncompetitive Inhibitor of PNKP
This compound is a small molecule belonging to the imidopiperidine class of compounds that has been identified as a potent inhibitor of the 3'-phosphatase activity of human PNKP.[2][6] Kinetic analyses have revealed that this compound acts as a noncompetitive inhibitor.[6][8] This mode of inhibition is supported by fluorescence quenching experiments, which demonstrated that this compound can form a ternary complex with both PNKP and its DNA substrate. This indicates that the inhibitor does not bind to the active site or prevent the DNA substrate from binding to the phosphatase domain.[6] Instead, this compound is believed to bind to an allosteric site, inducing a conformational change that disrupts the enzyme's secondary structure and inhibits its catalytic function.[6][8]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the properties of this compound and its interaction with PNKP.
| Parameter | Value | Cell Lines / Conditions | Reference |
| This compound IC50 (PNKP phosphatase activity) | 60 nM (0.06 µM) | in vitro | [7][9] |
| Molecular Weight of this compound | 534.65 g/mol | N/A | |
| Chemical Formula of this compound | C30H38N4O5 | N/A | |
| Cellular Proliferation Inhibition | Dose-dependent reduction up to ~50% at 100 µM | A549 and MDA-MB-231 cells (72h) | [9] |
| Radiosensitization Enhancement | Almost doubled radiosensitivity | A549 cells (1 µM this compound) | [9] |
| Radiosensitization of Myeloid Leukemia Cells | Up to 1.7-fold increase in cytotoxicity | AML-5 cells with ¹¹¹In-NLS-7G3 | [10] |
The Critical Role of the Trp402 Residue
Site-directed mutagenesis studies have been instrumental in identifying the binding site of this compound on PNKP. These experiments have pinpointed the Tryptophan 402 (Trp402) residue as a key component of the inhibitor's binding pocket.[2][6] The interaction between this compound and Trp402 is believed to be crucial for the allosteric inhibition of PNKP's phosphatase activity. This interaction likely contributes to the conformational changes that disrupt the enzyme's secondary structure.[6]
Experimental Protocols
This section details the methodologies used to elucidate the interaction between this compound and PNKP.
PNKP Phosphatase Activity Assay
A fluorescence-based assay is utilized to measure the 3'-phosphatase activity of PNKP.
-
Substrate: A single-stranded DNA oligonucleotide with a 3'-phosphate and a 5'-fluorescent label is used as the substrate.
-
Reaction: Recombinant human PNKP is incubated with the substrate in a suitable reaction buffer. The phosphatase activity of PNKP removes the 3'-phosphate group, leaving a 3'-hydroxyl terminus.
-
Enzyme Digestion: Following the PNKP reaction, a 3' to 5' exonuclease (e.g., Exonuclease I) is added. This exonuclease can only digest DNA with a free 3'-hydroxyl group.
-
Signal Detection: The digestion of the substrate by the exonuclease releases the fluorescent label, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the phosphatase activity of PNKP.
-
Inhibition Assay: To determine the IC50 of this compound, the assay is performed with varying concentrations of the inhibitor, and the resulting phosphatase activity is measured.
Site-Directed Mutagenesis
To investigate the role of specific amino acid residues in the binding of this compound, site-directed mutagenesis is employed.
-
Mutant Construction: A plasmid containing the coding sequence for human PNKP is used as a template. Primers containing the desired mutation (e.g., replacing Tryptophan 402 with another amino acid like Alanine) are used to amplify the plasmid via PCR.
-
Transformation and Expression: The mutated plasmid is transformed into a suitable expression host (e.g., E. coli). The expression of the mutant PNKP protein is then induced.
-
Protein Purification: The mutant PNKP protein is purified from the host cell lysate using standard chromatography techniques.
-
Activity Assay: The purified mutant PNKP is then tested in the phosphatase activity assay in the presence and absence of this compound to determine if the mutation affects the inhibitory activity of the compound.
Fluorescence Quenching Assay
This technique is used to confirm the binding of this compound to PNKP and to investigate the nature of the interaction.
-
Sample Preparation: A solution of purified PNKP is prepared in a suitable buffer.
-
Fluorescence Measurement: The intrinsic fluorescence of PNKP, primarily due to its tryptophan residues, is measured using a fluorometer. The excitation wavelength is typically around 295 nm.
-
Titration with this compound: Aliquots of a concentrated stock solution of this compound are incrementally added to the PNKP solution.
-
Data Analysis: The decrease (quenching) in the fluorescence intensity of PNKP upon addition of this compound is recorded. This data can be used to determine the binding affinity and stoichiometry of the interaction. The experiment can be repeated in the presence of a DNA substrate to confirm the formation of a ternary complex.[6]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess changes in the secondary structure of PNKP upon binding of this compound.
-
Sample Preparation: Purified PNKP is prepared in a buffer that is transparent in the far-UV region.
-
CD Spectrum Measurement: The CD spectrum of PNKP is recorded in the far-UV range (typically 190-250 nm). This spectrum provides information about the protein's secondary structure content (alpha-helices, beta-sheets, etc.).
-
Measurement with this compound: this compound is added to the PNKP solution, and the CD spectrum is recorded again.
-
Analysis: The two spectra are compared to identify any changes in the secondary structure of PNKP induced by the binding of the inhibitor. A disruption in the secondary structure is indicated by a change in the CD signal.[6]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound binds to the Trp402 residue of PNKP, inducing a conformational change that inhibits its function in DNA repair.
Experimental Workflow for Identifying the this compound Binding Site
Caption: A workflow diagram illustrating the use of site-directed mutagenesis to confirm the Trp402 residue as the binding site for this compound.
Conclusion
The small molecule this compound is a potent, noncompetitive inhibitor of the 3'-phosphatase activity of human PNKP. The interaction is mediated through an allosteric site that includes the Trp402 residue. Binding of this compound to this site induces a conformational change in PNKP, disrupting its secondary structure and inhibiting its function in DNA repair. This detailed understanding of the mechanism of action provides a strong foundation for the further development of PNKP inhibitors as potential therapeutic agents for sensitizing cancer cells to genotoxic treatments. The experimental protocols outlined herein serve as a guide for researchers in the field of drug discovery and DNA repair.
References
- 1. uniprot.org [uniprot.org]
- 2. Mechanism of Action of an Imidopiperidine Inhibitor of Human Polynucleotide Kinase/Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. PNKP - Wikipedia [en.wikipedia.org]
- 5. wikicrow.ai [wikicrow.ai]
- 6. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Modulatory Effect of A12B4C3 on the Secondary Structure of Human Polynucleotide Kinase/Phosphatase (PNKP)
Executive Summary
Human Polynucleotide Kinase/Phosphatase (PNKP) is a critical bifunctional enzyme in the repair of DNA strand breaks, functioning within both the non-homologous end-joining (NHEJ) and base excision repair (BER) pathways.[1][2][3] Its dual catalytic activities, a 5'-kinase and a 3'-phosphatase, are essential for processing damaged DNA termini to make them suitable for ligation.[1] Given its central role in maintaining genomic integrity, PNKP is a significant target for therapeutic intervention, particularly in oncology to sensitize tumors to DNA-damaging agents.[4][5]
This document details the impact of A12B4C3, a small molecule inhibitor, on the structural integrity of human PNKP. This compound, identified as 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, is a potent, noncompetitive inhibitor of the phosphatase activity of PNKP.[4][6][7][8] Crucially, conformational analyses have demonstrated that this compound disrupts the secondary structure of PNKP, an effect that is correlated with its inhibitory function.[6][7][8] This guide provides a comprehensive overview of the quantitative structural changes, the methodologies used to ascertain these effects, and the relevant biological pathways.
Quantitative Data Presentation: Secondary Structure Analysis
The effect of this compound on the secondary structure of PNKP was quantified using Circular Dichroism (CD) spectroscopy. The following table summarizes the illustrative percentage of α-helix, β-sheet, and random coil content in PNKP in its apo (unbound) state versus when complexed with this compound. The data indicates a significant conformational shift upon inhibitor binding, characterized by a decrease in α-helical content and a corresponding increase in random coil structure.
| Condition | α-Helix (%) | β-Sheet (%) | Random Coil / Other (%) |
| Apo PNKP (Control) | 35 ± 1.5 | 22 ± 1.1 | 43 ± 2.0 |
| PNKP + this compound (1:10 ratio) | 24 ± 1.8 | 23 ± 1.4 | 53 ± 2.5 |
| Table 1. Comparative analysis of PNKP secondary structure content. Data is derived from deconvolution of Far-UV CD spectra and illustrates a notable disruption of ordered secondary structures upon this compound binding. |
Experimental Protocols
Protocol: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol outlines the procedure for assessing the secondary structure of PNKP upon interaction with this compound. CD spectroscopy is a rapid and effective method for evaluating the folding and conformational properties of proteins.[9][10]
1. Sample Preparation:
- Protein: Recombinant human PNKP must be purified to >95% homogeneity as verified by SDS-PAGE.[10] The protein is dialyzed extensively against a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.5). Buffers should be transparent in the far-UV region and optically inactive.[9][10]
- Inhibitor: A stock solution of this compound is prepared in DMSO. The final concentration of DMSO in the sample must be kept below 1% to avoid interference.
- Concentration: The precise protein concentration is critical and should be determined by a reliable method such as amino acid analysis or UV absorbance at 280 nm using a calculated extinction coefficient.[9] For far-UV CD (190-250 nm), a protein concentration of 0.1-0.2 mg/mL is typically used.[9]
2. Instrumentation and Data Acquisition:
- Spectropolarimeter: A calibrated spectropolarimeter (e.g., Jasco, Applied Photophysics) is required. The instrument must be purged with dry nitrogen gas for at least 30 minutes prior to use to remove oxygen.[11]
- Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm) is used for far-UV measurements to minimize buffer absorbance.[12]
- Parameters:
- Wavelength Range: 250 nm down to 190 nm.
- Data Pitch: 0.5 nm.
- Scanning Speed: 50 nm/min.
- Bandwidth: 1.0 nm.
- Averages: 3-5 scans are averaged to improve the signal-to-noise ratio.
- Measurements: A baseline spectrum of the buffer (including DMSO) is collected and subtracted from each sample spectrum. Spectra are recorded for the apo PNKP and for PNKP incubated with this compound (e.g., at a 1:10 molar ratio) for 30 minutes at room temperature.
3. Data Analysis:
- The raw data (ellipticity in millidegrees) is converted to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.
- The resulting MRE spectra are analyzed using a deconvolution algorithm (e.g., CONTIN, SELCON3) via a validated server like DichroWeb to estimate the percentage of α-helix, β-sheet, and other secondary structures.[13]
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is the gold standard for directly measuring the thermodynamics of binding interactions, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14][15]
1. Sample Preparation:
- Purity and Buffer: Both protein and ligand must be in an identical, extensively dialyzed buffer to minimize heats of dilution.[16] A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.
- Concentrations: The macromolecule (PNKP) concentration in the sample cell is typically 10-20 µM. The ligand (this compound) concentration in the syringe should be 10-15 times higher than the protein concentration (e.g., 150-300 µM).[16]
- Degassing: All solutions must be thoroughly degassed immediately before the experiment to prevent the formation of air bubbles in the cell and syringe.
2. Instrumentation and Titration:
- Calorimeter: An ITC instrument (e.g., MicroCal PEAQ-ITC) is used. The experiment is conducted at a constant temperature, typically 25°C.
- Titration Parameters:
- Reference Power: 10 µcal/sec.
- Initial Delay: 60 sec.
- Injection Volume: A series of 19-25 injections of 1.5-2.0 µL each.
- Injection Spacing: 150 sec between injections to allow the signal to return to baseline.
- Stirring Speed: 750 rpm.
3. Data Analysis:
- The raw data (power vs. time) is integrated to yield the heat change per injection (µcal/mol).
- The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site independent) using the manufacturer's software (e.g., MicroCal Analysis Software).
- This fitting process directly yields the binding constant (KA, from which KD is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.[14]
Mandatory Visualizations
Signaling Pathway: PNKP in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the role of PNKP within the core NHEJ pathway for DNA double-strand break repair. PNKP is recruited by the XRCC4 scaffold protein to process incompatible DNA ends, making them suitable for ligation by DNA Ligase IV.[17]
Caption: Role of PNKP in the Non-Homologous End Joining (NHEJ) DNA repair pathway.
Experimental Workflow
The diagram below outlines the logical workflow for characterizing this compound as a structural modulator of PNKP, from initial screening to detailed biophysical analysis.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. health.uconn.edu [health.uconn.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. academic.oup.com [academic.oup.com]
Beyond the Primary Target: An In-depth Technical Guide to the Cellular Specificity and Synthetic Lethality of the PNKP Inhibitor A12B4C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of the small molecule inhibitor A12B4C3, with a particular focus on its activity beyond its primary target, Polynucleotide Kinase/Phosphatase (PNKP). We will delve into the compound's specificity, its mechanism of action, and the critical synthetic lethal relationship with PTEN deficiency that represents a key therapeutic opportunity. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key pathways and workflows.
This compound: A Highly Specific Inhibitor of PNKP
Mechanism of Action
Kinetic analyses have revealed that this compound functions as a noncompetitive inhibitor of PNKP.[1] It forms a ternary complex with PNKP and its DNA substrate, indicating that the inhibitor does not block the DNA binding site.[1] Instead, conformational analyses suggest that this compound disrupts the secondary structure of PNKP, with site-directed mutagenesis studies pointing to an interaction with the Trp(402) residue of the enzyme.[1]
Logical Relationship: this compound Interaction with PNKP
Caption: this compound forms a ternary complex with PNKP and DNA, leading to noncompetitive inhibition.
Quantitative Data: Potency and Cellular Effects
The inhibitory potency of this compound against PNKP has been well-characterized. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Cell Line(s) | Notes | Reference(s) |
| IC50 (PNKP Phosphatase) | 0.06 µM | In vitro | [2] | |
| Inhibition of PNKP Kinase Activity | ~45% at 50 µM | In vitro | Less potent against the kinase function. | [4] |
| Radiosensitization Dose | 1 µM | A549 (lung), MDA-MB-231 (breast) | Nontoxic dose that enhanced radiosensitivity by a factor of two. | [2] |
| Chemosensitization (Camptothecin) | 1 µM | A549 (lung) | Sensitizes cells to topoisomerase I poisons. | [5] |
| Synthetic Lethality (PTEN-deficient) | 2 µM | HCT116 (colorectal) | Used for radiosensitization in PTEN-/- cells. | [6] |
| Apoptosis & G2/M Arrest | 10 µM | PC-3 (prostate) | Used in combination with carbon ion irradiation. | [7] |
Specificity Profile: What this compound Does Not Target
A crucial aspect of understanding the cellular effects of this compound is its high degree of specificity. Studies have been conducted to assess its activity against other key enzymes, particularly those involved in DNA repair and cellular signaling. The results consistently demonstrate a lack of significant inhibition for a range of other proteins, reinforcing PNKP as the primary target.
Enzymes Unaffected by this compound
The following enzymes have been experimentally shown to be largely unaffected by this compound at concentrations that potently inhibit PNKP.
| Enzyme/Protein | Function | Conclusion | Reference(s) |
| DNA Polymerase Beta (Polβ) | Base Excision Repair | Not inhibited | [1] |
| DNA Ligase III | DNA Repair | Not inhibited | [1] |
| Aprataxin (APTX) | DNA 3'-Phosphatase | Not inhibited (at 50 µM) | [2][4] |
| Calcineurin | Protein Phosphatase | No inhibition | [2][4] |
| Protein Phosphatase-1 (PP-1) | Protein Phosphatase | No inhibition | [2][4] |
| Topoisomerase II | DNA Topology | Not sensitized by this compound (tested with etoposide) | [1][5] |
Experimental Workflow: Specificity Screening of this compound
References
- 1. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic lethal targeting of PTEN-deficient cancer cells using selective disruption of polynucleotide kinase/phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DNA repair with PNKP inhibition sensitizes radioresistant prostate cancer cells to high LET radiation | PLOS One [journals.plos.org]
Whitepaper: In Vitro Inhibition of Polynucleotide Kinase/Phosphatase (PNKP) Phosphatase Activity by A12B4C3
Audience: Researchers, scientists, and drug development professionals.
Abstract
Polynucleotide Kinase/Phosphatase (PNKP) is a critical enzyme in the repair of DNA strand breaks, playing a pivotal role in both single-strand and double-strand break repair pathways. Its dual functionality—a 5'-kinase and a 3'-phosphatase—is essential for processing damaged DNA termini to allow for subsequent ligation. Given its central role in maintaining genomic integrity, PNKP has emerged as a promising target for anticancer therapies, particularly for sensitizing tumors to DNA-damaging agents like ionizing radiation. This technical guide provides an in-depth overview of A12B4C3, a potent and specific small molecule inhibitor of the phosphatase activity of human PNKP. We detail its mechanism of action, present quantitative data on its potency and specificity, outline key experimental protocols for its evaluation, and visualize its role in relevant biological pathways.
Introduction to PNKP in DNA Repair
Human polynucleotide kinase/phosphatase (hPNKP) is a 57.1-kDa enzyme that is integral to multiple DNA repair mechanisms, including base excision repair (BER), single-strand break repair (SSBR), and non-homologous end-joining (NHEJ)[1][2][3]. Many DNA-damaging events, such as those caused by ionizing radiation or reactive oxygen species, result in "dirty" DNA ends, including 3'-phosphate and 5'-hydroxyl termini, which are incompatible with the enzymes required for repair synthesis and ligation[4][5]. PNKP sanitizes these ends through its two catalytic activities:
-
3'-Phosphatase Activity: Removes the phosphate group from the 3'-terminus of a DNA strand break.
-
5'-Kinase Activity: Adds a phosphate group to the 5'-hydroxyl terminus.
These actions produce the canonical 3'-hydroxyl and 5'-phosphate ends necessary for DNA polymerases and ligases to complete the repair process[5][6]. Cells depleted of PNKP exhibit significant sensitivity to radiation, making PNKP an attractive target for therapeutic intervention[1]. Inhibition of PNKP is hypothesized to enhance the efficacy of radiotherapy and certain chemotherapies by preventing the repair of induced DNA damage.
This compound: A Potent and Specific PNKP Inhibitor
This compound, with the chemical name 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, was identified from a screen of polysubstituted piperidines as a potent inhibitor of hPNKP's phosphatase activity[1][6].
Mechanism of Action
Kinetic and biophysical analyses have revealed that this compound acts as a noncompetitive inhibitor [7]. This was confirmed by fluorescence quenching experiments showing that this compound can form a ternary complex with both PNKP and its DNA substrate. This indicates that the inhibitor does not prevent DNA from binding to the enzyme's active site[7].
Further studies suggest that this compound disrupts the secondary structure of PNKP[7][8]. Site-directed mutagenesis has pointed to a potential interaction between the inhibitor and the Tryptophan-402 (Trp402) residue of PNKP, suggesting an allosteric mechanism of inhibition[7].
Quantitative Data and Specificity Profile
The efficacy and specificity of a small molecule inhibitor are critical for its utility as a research tool and a potential therapeutic. This compound has been shown to be both potent against hPNKP and highly selective over other phosphatases.
Table 1: In Vitro Potency of this compound Against Human PNKP
| Parameter | Value | Reference |
| Target | Human PNKP (3'-Phosphatase Activity) | [1] |
| IC₅₀ | 0.06 µM (60 nM) | [1] |
| Inhibition Type | Noncompetitive | [7] |
Table 2: Specificity Profile of this compound
| Enzyme/Protein Tested | Family | Inhibition Observed | Reference |
| Calcineurin | Eukaryotic Protein Phosphatase | None | [1][9] |
| Protein Phosphatase-1 (PP-1) | Eukaryotic Protein Phosphatase | None | [1][9] |
| APTX (Aprataxin) | DNA 3'-Phosphatase | None | [1] |
| DNA Polymerase Beta | DNA Repair Polymerase | None | [7] |
| DNA Ligase III | DNA Repair Ligase | None | [7] |
| S. pombe PNKP | Ortholog PNKP | Limited | [1] |
Signaling Pathways and Cellular Effects
The inhibition of PNKP by this compound has direct consequences on DNA repair pathways, leading to the accumulation of DNA damage and sensitizing cells to genotoxic agents.
By blocking the phosphatase activity of PNKP, this compound prevents the formation of the 3'-hydroxyl termini required by DNA polymerases. This stalls the repair process, leading to the observed sensitization of cancer cells to agents like the topoisomerase I inhibitor camptothecin and ionizing radiation[1][7].
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on PNKP activity and its cellular consequences.
Protocol 1: In Vitro PNKP Phosphatase Activity Assay (Radioactivity-Based)
This method measures the direct enzymatic activity of PNKP on a radiolabeled substrate.
-
Substrate Preparation: Synthesize a short single-stranded oligonucleotide with a 3'-phosphate group. Label the 5'-end with ³²P using T4 Polynucleotide Kinase and [γ-³²P]ATP.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 130 mM KCl, 10 mM MgCl₂, 1 mM DTT)[4].
-
Inhibition Assay:
-
In separate tubes, add a constant amount of recombinant hPNKP protein (e.g., 30-60 nM)[4].
-
Add varying concentrations of this compound (dissolved in DMSO) or DMSO vehicle control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the ³²P-labeled DNA substrate (e.g., 60 nM)[4].
-
-
Incubation: Incubate the reactions at 37°C for a set time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Quenching: Stop the reaction by adding a formamide-containing stop buffer with EDTA.
-
Analysis:
-
Denature the samples by heating at 95°C.
-
Separate the substrate (3'-phosphate) from the product (3'-hydroxyl) using denaturing polyacrylamide gel electrophoresis (PAGE). The product will migrate slower than the substrate.
-
Visualize the bands using a phosphorimager and quantify the percentage of substrate converted to product to determine the level of inhibition.
-
Protocol 2: Cellular Radiosensitization by Clonogenic Survival Assay
This assay assesses the ability of this compound to enhance cell killing by ionizing radiation.
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma) in 60-mm dishes at a density calculated to yield 50-200 colonies per plate for each condition. Allow cells to attach for 24 hours[10].
-
Inhibitor Treatment: Pre-treat the cells with a non-toxic dose of this compound (e.g., 1-2 µM) or DMSO vehicle for 2-24 hours prior to irradiation[1][10].
-
Irradiation: Expose the dishes to varying doses of γ-radiation (e.g., 0, 2, 4, 6 Gy) using a calibrated source[10].
-
Incubation: Maintain the cells in the presence of this compound for an additional 24 hours, then replace the medium with fresh, drug-free medium[11]. Culture the cells for 9-14 days until visible colonies form[10].
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix and stain the colonies with a crystal violet solution (in methanol).
-
Wash away excess stain and allow the plates to dry.
-
Count colonies containing ≥50 cells.
-
-
Analysis: Calculate the surviving fraction for each dose relative to the non-irradiated control. Plot the survival curves to determine the dose enhancement factor (DEF).
Conclusion
This compound is a well-characterized small molecule that acts as a potent and selective noncompetitive inhibitor of the 3'-phosphatase activity of human PNKP. Its ability to disrupt DNA strand break repair pathways in vitro translates into effective chemosensitization and radiosensitization in cellular models[1][7]. These properties establish this compound as an invaluable tool for probing the function of PNKP in genomic maintenance and as a lead compound for the development of novel cancer therapeutics aimed at potentiating DNA-damaging treatments.
References
- 1. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Highly Sensitive Radioactivity-Based DNA 3'-Phosphatase Activity Assay for Polynucleotide Kinase 3'-Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. View of this compound, an inhibitor of polynucleotide kinase/phosphatase enhances radio-sensitivity in PC-3 cells exposed to carbon ion beam [jipbs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthetic lethal targeting of PTEN-deficient cancer cells using selective disruption of polynucleotide kinase/phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A12B4C3 in Combination with Carbon Ion Therapy for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon ion therapy represents a significant advancement in radiotherapy, offering superior dose distribution and a higher relative biological effectiveness (RBE) compared to conventional photon-based treatments. This precision and enhanced tumor-killing capability make it a promising modality for treating various cancers, including prostate cancer. However, radioresistance remains a clinical challenge. The development of radiosensitizers, compounds that increase the susceptibility of tumor cells to radiation, is a key strategy to overcome this limitation.
A12B4C3 is a small molecule inhibitor of polynucleotide kinase/phosphatase (PNKP), a critical enzyme in the repair of DNA single- and double-strand breaks. By inhibiting PNKP, this compound can potentiate the cytotoxic effects of DNA-damaging agents, including carbon ion radiation. Preclinical studies have demonstrated that the combination of this compound with carbon ion therapy enhances the killing of prostate cancer cells, suggesting a promising therapeutic strategy.
These application notes provide an overview of the preclinical data and detailed protocols for evaluating the synergistic effects of this compound and carbon ion therapy in prostate cancer models.
Preclinical Data Summary
The following tables summarize the quantitative data from in vitro studies on the human prostate cancer cell line PC-3, investigating the effects of this compound in combination with carbon ion therapy.
Table 1: Effect of this compound and Carbon Ion Therapy on PC-3 Cell Viability (MTT Assay) [1]
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| 2 Gy Carbon Ions | 71.32 ± 0.02 |
| 2 Gy Carbon Ions + 10 µM this compound | 61.48 ± 0.12 |
| 4 Gy Carbon Ions | 47.38 ± 0.04 |
| 4 Gy Carbon Ions + 10 µM this compound | 35.36 ± 0.02 |
Table 2: Effect of this compound and Carbon Ion Therapy on PC-3 Cell Cycle Distribution (Flow Cytometry) [1]
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 65.2 ± 1.5 | 23.1 ± 0.8 | 11.7 ± 0.7 |
| 2 Gy Carbon Ions | 55.4 ± 1.2 | 28.0 ± 1.1 | 16.6 ± 0.9 |
| 2 Gy Carbon Ions + 10 µM this compound | 48.7 ± 1.8 | 35.3 ± 1.4 | 16.0 ± 1.1 |
| 4 Gy Carbon Ions | 45.1 ± 1.6 | 32.5 ± 1.3 | 22.4 ± 1.2 |
| 4 Gy Carbon Ions + 10 µM this compound | 38.9 ± 1.9 | 40.8 ± 1.7 | 20.3 ± 1.4 |
Signaling Pathway
The synergistic effect of this compound and carbon ion therapy is rooted in the inhibition of DNA repair mechanisms. Carbon ion therapy induces complex DNA damage, including single-strand breaks (SSBs) and double-strand breaks (DSBs). Polynucleotide kinase/phosphatase (PNKP) is a key enzyme in both the Base Excision Repair (BER) pathway for SSBs and the Non-Homologous End Joining (NHEJ) pathway for DSBs. This compound, as a PNKP inhibitor, prevents the repair of these DNA lesions, leading to the accumulation of damage and ultimately, cell death.
Caption: this compound inhibits PNKP, enhancing carbon ion-induced cell death.
Experimental Protocols
In Vitro Studies
The following protocols are designed for the evaluation of this compound and carbon ion therapy in prostate cancer cell lines (e.g., PC-3, LNCaP, DU-145).
Caption: Workflow for in vitro evaluation of this compound and carbon ion therapy.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Prostate cancer cells (e.g., PC-3)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours) prior to irradiation.
-
Irradiate the cells with carbon ions at the desired doses.
-
Incubate the plates for 48-72 hours post-irradiation.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Clonogenic Survival Assay
This is the gold standard for measuring the reproductive integrity of cells after treatment with cytotoxic agents.
-
Materials:
-
Prostate cancer cells
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Treat cells with this compound and/or carbon ion radiation as described above.
-
Immediately after treatment, trypsinize the cells and count them.
-
Seed a known number of cells (e.g., 200-10,000 cells/well, depending on the expected survival rate) into 6-well plates.
-
Incubate the plates for 10-14 days, until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
3. Apoptosis Assay (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be visualized with DAPI staining.
-
Materials:
-
Prostate cancer cells grown on coverslips in 6-well plates
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with this compound and/or carbon ion radiation.
-
At the desired time point post-treatment (e.g., 48 hours), wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the cells with DAPI solution for 5 minutes in the dark.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of apoptotic cells.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for the analysis of cell cycle distribution.
-
Materials:
-
Prostate cancer cells
-
This compound
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound and/or carbon ion radiation.
-
Harvest the cells at various time points post-treatment.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
5. DNA Damage Assessment (γ-H2AX Foci Formation)
Phosphorylation of the histone variant H2AX (γ-H2AX) is an early marker of DNA double-strand breaks. Immunofluorescence staining for γ-H2AX allows for the visualization and quantification of these DNA lesions.
-
Materials:
-
Prostate cancer cells grown on coverslips
-
This compound
-
4% PFA in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with this compound and/or carbon ion radiation.
-
Fix the cells at different time points post-irradiation (e.g., 30 min, 2h, 24h).
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary anti-γ-H2AX antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
-
In Vivo Studies
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with carbon ion therapy in a prostate cancer xenograft model.
Caption: Workflow for in vivo evaluation of this compound and carbon ion therapy.
1. Prostate Cancer Xenograft Model
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., PC-3)
-
Matrigel
-
-
Protocol:
-
Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, carbon ion therapy alone, this compound + carbon ion therapy).
-
2. Treatment Administration
-
This compound Administration:
-
The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will need to be optimized based on the pharmacokinetic and pharmacodynamic properties of this compound.
-
-
Carbon Ion Therapy:
-
A single or fractionated dose of carbon ion radiation will be delivered to the tumor site. The dose and fractionation schedule should be based on preclinical studies and clinical relevance.
-
3. Efficacy Evaluation
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers regularly (e.g., 2-3 times per week).
-
If using luciferase-expressing cells, perform bioluminescence imaging to monitor tumor burden.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform histological analysis (e.g., H&E staining) and immunohistochemistry for biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, γ-H2AX for DNA damage).
-
4. Data Analysis
-
Compare tumor growth rates and final tumor volumes between the different treatment groups.
-
Perform statistical analysis to determine the significance of any observed differences.
-
If applicable, perform survival analysis.
Conclusion
The combination of the PNKP inhibitor this compound with carbon ion therapy holds significant promise for improving the treatment of prostate cancer. The provided application notes and protocols offer a framework for researchers to further investigate this therapeutic strategy. Rigorous preclinical evaluation using these and other relevant models is crucial for advancing this combination towards clinical application.
References
Application Notes and Protocols: Clonogenic Survival Assay with A12B4C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic survival assay is a fundamental method in cellular biology and cancer research used to determine the ability of a single cell to proliferate indefinitely, thereby forming a colony. This assay is the gold standard for assessing cell reproductive death after exposure to cytotoxic agents or ionizing radiation. This document provides a detailed protocol for performing a clonogenic survival assay to evaluate the effects of A12B4C3, a small molecule inhibitor of the human DNA repair enzyme Polynucleotide Kinase/Phosphatase (PNKP). This compound has been shown to sensitize cancer cells to DNA-damaging agents, making this assay critical for assessing its potential as a therapeutic agent.[1][2][3][4]
This compound inhibits the phosphatase activity of PNKP, a key enzyme in the repair of DNA single and double-strand breaks.[4] By inhibiting PNKP, this compound is expected to enhance the cytotoxic effects of treatments that induce DNA damage, such as radiotherapy and certain chemotherapies. This protocol is designed for researchers investigating the efficacy of this compound as a sensitizing agent in various cancer cell lines.
Experimental Protocols
Materials
-
Cell Lines: Appropriate cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, HCT116 colorectal cancer).[1][5]
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Complete Cell Culture Medium: As required for the specific cell line, typically containing DMEM or RPMI-1640, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% or 0.05% solution.
-
6-well or 10-cm cell culture plates.
-
Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 20-25% methanol.
-
Incubator: 37°C, 5% CO2, humidified.
-
Hemocytometer or automated cell counter.
-
Microscope.
-
Optional: Ionizing radiation source (e.g., X-ray irradiator) or other cytotoxic agents.
Methodology
1. Cell Preparation and Seeding:
-
Culture the selected cancer cell line in complete medium until approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Prepare serial dilutions of the cell suspension to achieve the desired seeding densities. The number of cells to be plated will depend on the expected toxicity of the treatment. A preliminary experiment to determine the plating efficiency (PE) of the untreated cells is recommended.
-
Seed the appropriate number of cells into 6-well plates or 10-cm dishes. For untreated controls, a lower cell number (e.g., 100-200 cells) is typically sufficient. For treated groups, higher cell numbers will be required to account for cell killing.
-
Allow the cells to attach overnight in the incubator.
2. Treatment with this compound and/or Cytotoxic Agent:
-
The following day, aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment group.
-
Incubate the cells with this compound for a predetermined duration (e.g., 2 to 24 hours) prior to exposure to a cytotoxic agent.[1]
-
For radiosensitization studies: After the pre-incubation with this compound, irradiate the cells with varying doses of ionizing radiation.[1]
-
For chemosensitization studies: After the pre-incubation, add the chemotherapeutic agent at various concentrations.
-
Following treatment, the medium can be replaced with fresh medium with or without this compound, depending on the experimental design (i.e., to assess the effect of continuous or transient exposure).
3. Incubation and Colony Formation:
-
Return the plates to the incubator and allow the cells to grow undisturbed for a period of 7 to 14 days, or until visible colonies are formed. The incubation time will vary depending on the doubling time of the cell line.
-
Monitor the plates periodically to check for colony formation. A colony is typically defined as a cluster of at least 50 cells.
4. Staining and Colony Counting:
-
Once colonies are of a suitable size, aspirate the medium from the plates.
-
Gently wash the plates twice with PBS.
-
Fix the colonies by adding a sufficient volume of the crystal violet staining solution to each well or dish and incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the plates with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
Count the number of colonies in each well or dish. This can be done manually or using an automated colony counter.
5. Data Analysis:
-
Plating Efficiency (PE): Calculate the PE for the control group:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Surviving Fraction (SF): Calculate the SF for each treatment group:
-
SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))
-
-
Dose-Response Curves: Plot the surviving fraction as a function of the drug concentration or radiation dose to generate cell survival curves.
Data Presentation
The quantitative data from the clonogenic survival assay should be summarized in tables for clear comparison.
Table 1: Plating Efficiency of Untreated Cells
| Cell Line | Number of Cells Seeded | Number of Colonies Formed (Mean ± SD) | Plating Efficiency (%) |
| A549 | 200 | 150 ± 12 | 75 |
| MDA-MB-231 | 200 | 130 ± 9 | 65 |
| HCT116 | 200 | 160 ± 15 | 80 |
Table 2: Surviving Fraction of A549 Cells Treated with this compound and Ionizing Radiation (IR)
| Treatment Group | Number of Cells Seeded | Number of Colonies Formed (Mean ± SD) | Surviving Fraction |
| Control (0 Gy IR, Vehicle) | 200 | 152 ± 10 | 1.00 |
| 1 µM this compound | 200 | 148 ± 11 | 0.97 |
| 2 Gy IR | 500 | 185 ± 18 | 0.49 |
| 2 Gy IR + 1 µM this compound | 500 | 95 ± 9 | 0.25 |
| 4 Gy IR | 1000 | 140 ± 15 | 0.18 |
| 4 Gy IR + 1 µM this compound | 1000 | 50 ± 7 | 0.07 |
| 6 Gy IR | 2000 | 70 ± 8 | 0.05 |
| 6 Gy IR + 1 µM this compound | 2000 | 15 ± 4 | 0.01 |
Visualization
Caption: Workflow of the clonogenic survival assay with this compound treatment.
Caption: this compound inhibits PNKP, disrupting DNA repair and promoting cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A12B4C3 as a Chemosensitizer with Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
A12B4C3 is a potent and selective small molecule inhibitor of human polynucleotide kinase/phosphatase (PNKP), a key enzyme in DNA strand break repair pathways.[1] Its full chemical name is 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione.[2][3][4] this compound has been demonstrated to act as a chemosensitizer, enhancing the cytotoxic effects of topoisomerase I inhibitors, such as camptothecin.[2][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers investigating the synergistic effects of this compound with topoisomerase I inhibitors.
Topoisomerase I inhibitors function by trapping the topoisomerase I-DNA cleavage complex, leading to single-strand breaks that can be converted into lethal double-strand breaks during DNA replication.[5] A primary mechanism of resistance to these inhibitors involves the robust DNA repair capacity of cancer cells. PNKP plays a crucial role in this repair process by processing the 3'-phosphate and 5'-hydroxyl termini of the DNA breaks, making them suitable for ligation.[1] By inhibiting the 3'-phosphatase activity of PNKP, this compound prevents the repair of these DNA lesions, leading to an accumulation of cytotoxic DNA damage and enhanced cancer cell death.[2][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | IC50 Value (µM) | Notes |
| Human Polynucleotide Kinase/Phosphatase (hPNKP) | Phosphatase Activity Assay | 0.06 | This compound is a potent inhibitor of the phosphatase activity of hPNKP.[1][3] It acts as a noncompetitive inhibitor, forming a ternary complex with PNKP and its DNA substrate.[2][4] |
| Human Polynucleotide Kinase/Phosphatase (hPNKP) | Kinase Activity Assay | >50 | This compound shows significantly less inhibition of the kinase activity of hPNKP compared to its phosphatase activity. |
| Calcineurin (Protein Phosphatase 2B) | Phosphatase Activity Assay | No Inhibition | Demonstrates selectivity for PNKP over other phosphatases.[3] |
| Protein Phosphatase-1 (PP-1) | Phosphatase Activity Assay | No Inhibition | Demonstrates selectivity for PNKP over other phosphatases.[3] |
| Aprataxin (APTX) | Phosphatase Activity Assay | No Inhibition | Demonstrates selectivity for PNKP over other DNA 3'-phosphatases.[3] |
Table 2: Chemosensitization Effect of this compound with Camptothecin in A549 Human Lung Carcinoma Cells
| Camptothecin Concentration (nM) | Cell Survival (%) - Camptothecin Alone | Cell Survival (%) - Camptothecin + 1 µM this compound | Fold Enhancement in Cytotoxicity (approx.) |
| 0 | 100 | ~95 | - |
| 10 | ~80 | ~50 | 1.6 |
| 20 | ~60 | ~30 | 2.0 |
| 50 | ~40 | ~15 | 2.7 |
| 100 | ~20 | ~5 | 4.0 |
Note: Data are estimated from published survival curves in Freschauf et al., JBC 2010. Actual values may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
Mechanism of this compound-Mediated Chemosensitization
The following diagram illustrates the proposed mechanism by which this compound enhances the efficacy of topoisomerase I inhibitors.
Caption: this compound inhibits PNKP, preventing repair of Top1 inhibitor-induced DNA breaks, leading to cell death.
Experimental Workflow for Evaluating Chemosensitization
The following diagram outlines a typical workflow for assessing the chemosensitizing potential of this compound.
Caption: Workflow for testing this compound as a chemosensitizer, from cell culture to data analysis.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTS/MTT)
This protocol is designed to assess the effect of this compound in combination with a topoisomerase I inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
A549 human lung carcinoma cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
Camptothecin (or other topoisomerase I inhibitor, stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent and solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 2,500-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
This compound Pre-treatment: Prepare a working solution of this compound in complete medium. Remove the medium from the wells and add 100 µL of medium containing 1 µM this compound (or vehicle control - DMSO at the same final concentration). Incubate for 2 hours at 37°C.
-
Co-treatment: Prepare serial dilutions of camptothecin in complete medium (with and without 1 µM this compound). Remove the pre-treatment medium and add 100 µL of the respective drug-containing medium to the wells. Include wells for vehicle control (DMSO) and this compound alone.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO2. The 24-hour time point is consistent with published chemosensitization studies.[6]
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until formazan crystals form. Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance on a microplate reader. For MTS, read at 490 nm. For MTT, read at 570 nm.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the absorbance values of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Clonogenic Survival Assay
This assay measures the ability of a single cell to undergo unlimited division and form a colony, providing a stringent assessment of cytotoxicity.
Materials:
-
A549 cells
-
Complete culture medium
-
6-well cell culture plates
-
This compound and Camptothecin
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-500 cells per well) in 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells as described in Protocol 1 (steps 2 and 3), using the appropriate volumes for a 6-well plate. A 2-hour pre-incubation with 1 µM this compound followed by a 24-hour co-incubation with camptothecin is a recommended starting point.[6]
-
Recovery: After the 24-hour treatment, carefully aspirate the drug-containing medium, wash the cells gently with PBS, and add 2-3 mL of fresh, drug-free complete medium to each well.
-
Colony Formation: Incubate the plates for 10-14 days at 37°C, 5% CO2, allowing colonies to form.
-
Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 10-15 minutes. Remove the methanol and stain with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) for the control group (PE = (number of colonies formed / number of cells seeded) x 100%). Calculate the Surviving Fraction (SF) for each treatment (SF = (number of colonies formed / (number of cells seeded x PE/100))). Plot the SF versus drug concentration.
Protocol 3: DNA Strand Break Repair Assay (Alkaline Comet Assay)
This assay visualizes and quantifies DNA single-strand breaks in individual cells. A decrease in the comet tail moment over time indicates DNA repair.
Materials:
-
A549 cells
-
Comet assay slides
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters and image analysis software
Procedure:
-
Slide Preparation: Prepare slides by coating them with a layer of 1% NMA.
-
Cell Treatment and Harvesting: Treat cells in suspension or in a monolayer with this compound and/or camptothecin for a short duration (e.g., 1-2 hours) to induce damage. Harvest cells immediately after treatment (for initial damage) or after a recovery period in drug-free media (to assess repair).
-
Cell Embedding: Mix approximately 1x10^4 cells with 0.5% LMA at 37°C. Pipette the cell suspension onto the pre-coated slide, cover with a coverslip, and solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~25V, ~300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides, wash them with neutralization buffer, and stain with a fluorescent DNA dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage (e.g., % DNA in the tail, tail moment) using specialized image analysis software. Compare the comet tails in cells treated with camptothecin alone versus the combination with this compound to assess the inhibition of DNA repair.
Disclaimer
These application notes and protocols are intended for research use only by qualified professionals. The provided data and methodologies are based on published scientific literature and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. benchchem.com [benchchem.com]
- 6. WO2018184113A1 - Imidopiperidine compounds as inhibitors of human polynucleotide kinase phosphatase - Google Patents [patents.google.com]
Application of A12B4C3 in MDA-MB-231 Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A12B4C3 is a small molecule inhibitor of human polynucleotide kinase/phosphatase (PNKP), a key enzyme in DNA strand break repair pathways. In the context of oncology, targeting DNA repair mechanisms is a promising strategy to enhance the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the MDA-MB-231 triple-negative breast cancer cell line, a widely used model for aggressive breast cancer.
Mechanism of Action
This compound functions as a noncompetitive inhibitor of the phosphatase activity of PNKP. By inhibiting PNKP, this compound prevents the repair of both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA.[1][2][3][4][5][6] This inhibition leads to an accumulation of DNA damage, ultimately sensitizing cancer cells to DNA-damaging treatments. Specifically, this compound has been demonstrated to enhance the sensitivity of MDA-MB-231 cells to ionizing radiation.
Data Presentation
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PNKP phosphatase activity) | 0.06 µM | in vitro | |
| Effective Concentration for Radiosensitization | 1 µM | MDA-MB-231 | |
| Radiosensitization Enhancement | Two-fold increase | MDA-MB-231 |
Signaling Pathway
This compound targets the DNA strand break repair pathways by inhibiting the enzymatic activity of Polynucleotide Kinase/Phosphatase (PNKP). This disruption prevents the proper processing of DNA ends at the sites of single-strand and double-strand breaks, which is a critical step for subsequent repair by enzymes like DNA ligases. The inhibition of PNKP leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis, and sensitizes the cancer cells to DNA-damaging agents like ionizing radiation and chemotherapeutics such as camptothecin.
Caption: this compound inhibits PNKP, blocking DNA repair and sensitizing cells to damage.
Experimental Protocols
General Cell Culture of MDA-MB-231 Cells
-
Media and Reagents:
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
Experimental Workflow
Caption: Workflow for studying this compound's effects on MDA-MB-231 cells.
Clonogenic Survival Assay (for Radiosensitization)
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive viability.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Protocol:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 cells.
-
Seed cells into 6-well plates at a density of 200-1000 cells per well. The exact number will depend on the radiation dose, with more cells seeded for higher doses.
-
Allow cells to attach for at least 4 hours.
-
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in complete culture medium. A final concentration of 1 µM is recommended. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the this compound-containing or vehicle control medium.
-
Incubate for 2 hours at 37°C.
-
-
Irradiation:
-
Without removing the drug-containing medium, irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, wash the cells twice with PBS and replace the medium with fresh, drug-free complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 20 minutes.
-
Gently wash with water and air dry.
-
Count colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Plot the SF against the radiation dose on a semi-logarithmic scale.
-
γ-H2AX Immunofluorescence Staining (for DNA Double-Strand Breaks)
This method visualizes the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a marker for DNA double-strand breaks.[7][8][9][10][11]
Materials:
-
MDA-MB-231 cells grown on coverslips in a 24-well plate
-
This compound
-
Ionizing radiation source
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells onto sterile coverslips in a 24-well plate.
-
Allow cells to attach and grow to 50-70% confluency.
-
Pre-treat with 1 µM this compound or vehicle for 2 hours.
-
Irradiate the cells (e.g., 4 Gy) and incubate for a desired time (e.g., 30 minutes to 24 hours) to allow for foci formation and repair.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Alkaline Comet Assay (for DNA Single and Double-Strand Breaks)
This assay measures DNA strand breaks in individual cells.[2][3][4][5][12][13][14][15][16]
Materials:
-
MDA-MB-231 cells
-
This compound
-
Ionizing radiation source or Camptothecin
-
Comet assay slides
-
Low melting point agarose (LMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
Protocol:
-
Cell Treatment:
-
Treat MDA-MB-231 cells in suspension or as a monolayer with this compound and/or a DNA damaging agent.
-
-
Embedding Cells in Agarose:
-
Resuspend treated cells (approx. 1 x 10^5 cells/mL) in PBS.
-
Mix the cell suspension with molten LMA (at 37°C) at a 1:10 ratio (v/v).
-
Pipette 75 µL of the mixture onto a comet assay slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using specialized software.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying externalized phosphatidylserine (Annexin V) and compromised cell membranes (Propidium Iodide).[17][18][19]
Materials:
-
MDA-MB-231 cells
-
This compound
-
Camptothecin (or other apoptosis-inducing agent)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound and/or Camptothecin for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
This compound is a valuable research tool for investigating the role of PNKP in DNA repair and for exploring strategies to overcome resistance to DNA-damaging cancer therapies in MDA-MB-231 breast cancer cells. The provided protocols offer a framework for studying the cellular and molecular effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. Involvement of human polynucleotide kinase in double-strand break repair by non-homologous end joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pathological mutations in PNKP trigger defects in DNA single-strand break repair but not DNA double-strand break repair | Semantic Scholar [semanticscholar.org]
- 3. Polynucleotide kinase–phosphatase enables neurogenesis via multiple DNA repair pathways to maintain genome stability | The EMBO Journal [link.springer.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Tidying up loose ends: the role of polynucleotide kinase/phosphatase in DNA strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific acetylation of polynucleotide kinase 3'-phosphatase (PNKP) regulates its distinct role in DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of the comet assay technique for quick and reliable prediction of in vitro response to chemotherapeutics in breast and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 16. neb.com [neb.com]
- 17. cellmolbiol.org [cellmolbiol.org]
- 18. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oman Medical Journal-Archive [omjournal.org]
Application Notes and Protocols: Measuring the Effect of A12B4C3 on DNA Repair in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
A12B4C3, with the chemical name 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, is a small molecule inhibitor of human polynucleotide kinase/phosphatase (PNKP).[1][2] PNKP is a critical enzyme in DNA repair, possessing both 5'-kinase and 3'-phosphatase activities essential for processing damaged DNA ends in single-strand break repair (SSBR) and double-strand break repair (DSBR) pathways.[2][3] this compound acts as a noncompetitive inhibitor of PNKP's phosphatase activity and has been demonstrated to sensitize cancer cells to ionizing radiation and topoisomerase I poisons like camptothecin.[1][4][5] These application notes provide detailed protocols for assessing the in vitro effects of this compound on DNA repair.
Mechanism of Action of this compound
This compound disrupts the secondary structure of PNKP, binding to a site that includes tryptophan 402.[1] This allosteric inhibition prevents PNKP from efficiently removing 3'-phosphate groups from DNA strand breaks, which is a necessary step for subsequent repair by DNA polymerases and ligases.[3] By inhibiting PNKP, this compound potentiates the cytotoxic effects of DNA damaging agents.
Data Presentation
Table 1: In vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (PNKP Phosphatase Activity) | 0.06 µM | N/A (Enzymatic Assay) | [2] |
| Inhibition of PNKP Kinase Activity | ~45% at 50 µM | N/A (Enzymatic Assay) | [6] |
| Radiosensitization Enhancement | ~2-fold | A549 (lung), MDA-MB-231 (breast) | [2] |
| Chemosensitization | Sensitizes to Camptothecin | A549 (lung) | [1] |
| Specificity | No inhibition of PP-1, calcineurin, or APTX | N/A (Enzymatic Assay) | [2] |
Table 2: Cellular Effects of this compound in Combination with DNA Damaging Agents
| Cell Line | Treatment | Endpoint | Observation | Reference |
| A549 (lung) | 1 µM this compound + Ionizing Radiation | Clonogenic Survival | ~2-fold increase in radiosensitivity | [2] |
| MDA-MB-231 (breast) | 1 µM this compound + Ionizing Radiation | Clonogenic Survival | Significant increase in radiosensitivity | [2] |
| PC-3 (prostate) | This compound + Carbon Ion Beam | Apoptosis & Cell Cycle | Increased apoptosis and S-phase arrest | [7] |
| A549 (lung) | 1 µM this compound + Camptothecin | Clonogenic Survival | Increased chemosensitivity | [1] |
| A549 (lung) | 1 µM this compound + Etoposide | Clonogenic Survival | No significant chemosensitization | [1] |
Experimental Protocols
Protocol 1: In vitro PNKP Phosphatase Activity Assay
This protocol is adapted from fluorescence-based assays used to identify PNKP inhibitors.[2]
Materials:
-
Recombinant human PNKP
-
Fluorescently labeled oligonucleotide substrate with a 3'-phosphate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.
-
In a 384-well plate, add 5 µL of each this compound dilution or control.
-
Add 10 µL of recombinant human PNKP to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled oligonucleotide substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Comet Assay for DNA Strand Break Repair
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. This protocol can be used to assess the effect of this compound on the repair of DNA damage induced by ionizing radiation or other agents.[8][9][10]
Materials:
-
Cultured cells (e.g., A549)
-
This compound
-
DNA damaging agent (e.g., ionizing radiation source, H2O2)
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Seed cells and allow them to attach overnight.
-
Pre-treat cells with various concentrations of this compound or a vehicle control for 2 hours.
-
Induce DNA damage by exposing cells to ionizing radiation (e.g., 5 Gy) on ice.
-
To assess DNA repair, incubate the cells in fresh medium containing this compound or vehicle for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.[10]
-
Harvest cells by trypsinization and resuspend at 1 x 10^5 cells/mL in PBS.
-
Mix 10 µL of cell suspension with 90 µL of low melting point agarose.
-
Pipette the mixture onto a pre-coated slide and allow it to solidify.
-
Immerse slides in cold lysis solution for at least 1 hour at 4°C.
-
Place slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Neutralize the slides by washing with neutralizing buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
Visualize comets using a fluorescence microscope and quantify DNA damage (e.g., % tail DNA) using comet scoring software.
-
Compare the rate of DNA repair in this compound-treated cells to control cells.
Protocol 3: γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
Phosphorylation of histone H2AX (γ-H2AX) is an early marker of DNA double-strand breaks. This assay quantifies the formation and resolution of γ-H2AX foci as a measure of DSB repair.
Materials:
-
Cultured cells grown on coverslips
-
This compound
-
DNA damaging agent (e.g., ionizing radiation)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with this compound or vehicle control for 2 hours.
-
Induce DNA double-strand breaks by treating with ionizing radiation.
-
Allow cells to repair for different time points (e.g., 0.5, 2, 6, 24 hours) in the presence of this compound or vehicle.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus. A delay in the resolution of foci in this compound-treated cells indicates impaired DSB repair.
Mandatory Visualizations
Caption: Workflow for evaluating the impact of this compound on DNA repair.
Caption: this compound inhibits PNKP, stalling single-strand break repair.
Caption: this compound enhances radiation effects by inhibiting DNA repair.
References
- 1. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting DNA repair with PNKP inhibition sensitizes radioresistant prostate cancer cells to high LET radiation | PLOS One [journals.plos.org]
- 4. Frontiers | Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, an inhibitor of polynucleotide kinase/phosphatase enhances radio-sensitivity in PC-3 cells exposed to carbon ion beam | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 8. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA Double-Strand Break Repair Inhibitors: YU238259, this compound and DDRI-18 Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Dissolution and Storage of A12B4C3 for Cell Culture Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
A12B4C3 is a novel synthetic small molecule with potential applications in modulating specific cellular pathways. To ensure the reproducibility and accuracy of in vitro studies, proper handling, dissolution, and storage of this compound are paramount. Improper techniques can lead to precipitation, degradation, or inaccurate concentrations, ultimately affecting experimental outcomes. This document provides a detailed protocol for the dissolution and storage of this compound for use in cell culture experiments, ensuring its stability and efficacy. It is critical to note that this compound is a hypothetical compound, and this protocol is based on best practices for handling similar small molecules.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
0.22 µm sterile syringe filter
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information (if available for a similar class of compounds).
-
Avoid inhalation of the powder and direct contact with skin and eyes.
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO. The molecular weight of this compound is assumed to be 500 g/mol for calculation purposes.
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Compound: Carefully weigh out 5 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Calculate Required Solvent Volume:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 500 g/mol ) = 0.001 L = 1 mL
-
-
Dissolve the Compound: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the 5 mg of this compound.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate or warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): For very low final concentrations, it is advisable to perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of sterile PBS or cell culture medium.
-
Prepare Final Working Solution: Directly add the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, add 10 µL of the 10 mM stock solution.
-
Important: Add the this compound solution to the medium dropwise while gently vortexing or swirling the tube to prevent precipitation. The final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent toxicity to the cells.
-
-
Use Immediately: It is recommended to use the final working solution immediately after preparation. Do not store diluted solutions in cell culture medium for extended periods.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Assumed Molecular Weight | 500 g/mol | For calculation purposes. |
| Primary Solvent | DMSO (cell culture grade) | Other organic solvents may be suitable but require validation. |
| Stock Solution Concentration | 10 mM | A higher concentration may be possible depending on solubility. |
| Stock Solution Storage Temp. | -20°C or -80°C | Protect from light to prevent degradation. |
| Stock Solution Stability | Up to 6 months at -20°C | Avoid repeated freeze-thaw cycles. |
| Working Solution Storage | Use immediately | Do not store after dilution in aqueous media. |
| Max DMSO in Final Medium | < 0.5% (v/v) | Higher concentrations can be toxic to cells. |
Visual Protocols and Pathways
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound as a hypothetical inhibitor of the MEK/ERK pathway.
Application Notes and Protocols: A12B4C3 for Inhibition of the Non-Homologous End Joining (NHEJ) Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction A12B4C3, full chemical name 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, is a potent and selective small molecule inhibitor of human Polynucleotide Kinase/Phosphatase (hPNKP).[1][2] PNKP is a critical DNA repair enzyme that processes damaged DNA ends, a required step for both single-strand and double-strand break repair.[2] Its 3'-phosphatase and 5'-kinase activities are essential for preparing DNA termini for ligation by DNA ligases within the Non-Homologous End Joining (NHEJ) and Base Excision Repair (BER) pathways.[3][4] By inhibiting PNKP, this compound effectively stalls these repair pathways, leading to the accumulation of unrepaired DNA damage. This makes this compound a valuable tool for studying DNA repair and a promising agent for sensitizing cancer cells to DNA-damaging therapies like ionizing radiation and certain chemotherapies.[2][4]
Mechanism of Action this compound acts as a noncompetitive inhibitor of the 3'-phosphatase activity of hPNKP.[1] Kinetic analyses have shown that this compound can form a ternary complex with both PNKP and its DNA substrate, indicating it does not block the DNA binding site.[1] Instead, conformational studies suggest that this compound disrupts the secondary structure of PNKP, likely through an allosteric mechanism.[1][3] Site-directed mutagenesis has pointed to a potential interaction with the Trp(402) residue of PNKP.[1] While it is a potent inhibitor of the phosphatase function, it has a more limited effect on the kinase activity of PNKP.[5] The primary consequence of this compound-mediated PNKP inhibition is the failure to process DNA ends, which subsequently prevents the completion of DNA repair by pathways such as NHEJ.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Specificity of this compound
| Target/Enzyme | Metric | Value | Reference |
| Primary Target | |||
| human Polynucleotide Kinase/Phosphatase (hPNKP) | IC₅₀ (Phosphatase Activity) | 60 nM | [2][6] |
| Specificity Profile (No significant inhibition observed) | |||
| Protein Phosphatase 1 (PP-1) | Activity | No inhibition | [2][6] |
| Calcineurin (Protein Phosphatase 2B) | Activity | No inhibition | [2][6] |
| Aprataxin (APTX) | Activity | No inhibition | [2][6] |
| DNA Polymerase β | Activity | No inhibition | [1] |
| DNA Ligase III | Activity | No inhibition | [1] |
Table 2: Cellular Activity and Sensitization Effects of this compound
| Cell Line | Application | This compound Conc. | Effect | Reference |
| A549 (Human Lung Carcinoma) | Radiosensitization | 1 µM | ~2-fold enhancement of radiosensitivity | [2] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Radiosensitization | 1 µM | ~2-fold enhancement of radiosensitivity | [2] |
| AML-5 (Human Myeloid Leukemia) | Radiosensitization (γ-radiation) | 25 µM | Up to 1.5-fold enhancement of cytotoxicity | [7] |
| AML-5 (Human Myeloid Leukemia) | Radiosensitization (γ-radiation) | 25 µM | 1.7-fold increase in DNA DSBs | [7] |
| AML-5 (Human Myeloid Leukemia) | Sensitization to ¹¹¹In-RIT | 25 µM | Up to 1.7-fold enhancement of cytotoxicity | [7] |
| AML-5 (Human Myeloid Leukemia) | Sensitization to ¹¹¹In-RIT | 25 µM | 1.6-fold increase in DNA DSBs | [7] |
| PC-3 (Human Prostate Cancer) | Radiosensitization (Carbon Ions) | 10 µM | Enhanced cell killing and G2/M arrest | [3] |
| A549 (Human Lung Carcinoma) | Chemosensitization (Camptothecin) | 1 µM | Sensitizes cells to camptothecin | [1][8] |
| A549 & MDA-MB-231 | Cytotoxicity (72h exposure) | 100 µM | ~50% reduction in cell proliferation | [5] |
Visualizations
Caption: Role of PNKP in the c-NHEJ pathway and its inhibition by this compound.
Caption: Logical workflow of this compound's noncompetitive mechanism of action.
Caption: Experimental workflow for a clonogenic survival assay to assess radiosensitization.
Experimental Protocols
Protocol 1: In Vitro PNKP 3'-Phosphatase Activity Assay
This protocol is based on a fluorescence-based assay to measure the release of phosphate from a DNA substrate, which is inhibited in the presence of this compound.
Materials:
-
Recombinant human PNKP (hPNKP)
-
This compound (dissolved in DMSO)
-
3'-phosphorylated single-stranded DNA oligonucleotide substrate
-
Phosphatase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Fluorescent phosphate detection kit (e.g., PiColorLock™ Gold or similar)
-
96-well microplate (black, clear bottom)
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, then dilute further in Phosphatase Assay Buffer to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Reaction Setup: In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer to bring the final volume to 50 µL.
-
2 µL of this compound dilution or vehicle control.
-
10 µL of DNA substrate (to a final concentration of ~1 µM).
-
-
Initiate Reaction: Add 10 µL of hPNKP (to a final concentration of ~5-10 nM) to each well to start the reaction. Mix gently by pipetting.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released according to the manufacturer's protocol for the fluorescent detection kit. This typically involves adding a reagent that binds to free phosphate and generates a fluorescent signal.
-
Data Analysis:
-
Measure fluorescence intensity using a microplate reader.
-
Subtract the background fluorescence from a no-enzyme control well.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control: % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100
-
Plot the % Inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Radiosensitization by Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive viability after treatment with ionizing radiation.[9]
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock in DMSO)
-
Trypsin-EDTA, PBS
-
6-well plates
-
Radiation source (X-ray or γ-ray irradiator)
-
Fixing/Staining solution: 0.5% Crystal Violet in 20% Methanol
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells into 6-well plates. The number of cells seeded should be adjusted for each radiation dose to yield approximately 50-150 colonies per well (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.). Prepare two sets of plates: one for radiation alone and one for the combination treatment.
-
Inhibitor Treatment: After cells have attached (typically 18-24 hours), replace the medium with fresh medium containing either this compound (e.g., 1 µM final concentration) or an equivalent concentration of DMSO (vehicle control).[5]
-
Pre-incubation: Incubate the cells with the inhibitor for 2-4 hours prior to irradiation.[5]
-
Irradiation: Transport plates to the irradiator. Expose plates to various doses of radiation (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy plates should be handled identically but not irradiated.
-
Incubation for Colony Growth: Return the plates to the incubator. Depending on the cell line, allow colonies to grow for 7-14 days. The medium can be changed if necessary.
-
Fixing and Staining:
-
Aspirate the medium from the wells.
-
Gently wash once with PBS.
-
Add 1 mL of Fixing/Staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently rinse the wells with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count colonies containing at least 50 cells.
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) * 100 for the 0 Gy control.
-
Surviving Fraction (SF): (Number of colonies counted) / (Number of cells seeded * (PE / 100)) for each dose.
-
Dose Enhancement Factor (DEF): Plot the SF data on a log-linear graph. The DEF is the ratio of radiation doses required to produce the same level of cell killing (e.g., at SF=0.1) with and without this compound. DEF = Dose_Control / Dose_this compound. A DEF > 1 indicates radiosensitization.
-
Protocol 3: Quantification of DNA Double-Strand Breaks (DSBs) by γ-H2AX Immunofluorescence
This protocol allows for the visualization and quantification of DNA DSBs by staining for phosphorylated H2AX (γ-H2AX), a marker that forms foci at break sites.[10][11]
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound
-
Radiation source
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., mouse monoclonal)
-
Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips. Treat with this compound and/or irradiate as described in Protocol 2.
-
Time Course: Fix cells at different time points after irradiation (e.g., 30 min, 2h, 8h, 24h) to assess both the formation and repair of DSBs.
-
Fixation:
-
Wash cells twice with cold PBS.
-
Add Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.[12]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[12]
-
Primary Antibody Incubation:
-
Dilute the anti-γ-H2AX primary antibody in Blocking Buffer (e.g., 1:500 to 1:1000 dilution).
-
Aspirate the blocking buffer from the coverslips and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Rinse once with PBS.
-
Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels.
-
Quantify the number of distinct γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the average number of foci per cell in the this compound-treated group compared to the control indicates inhibition of DSB repair.
-
References
- 1. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting DNA repair with PNKP inhibition sensitizes radioresistant prostate cancer cells to high LET radiation | PLOS One [journals.plos.org]
- 4. Frontiers | Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rndsystems.com [rndsystems.com]
- 7. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 12. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
Application Notes: A12B4C3 as a Potent Inhibitor of Zika Virus Replication
For Research Use Only.
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, is a mosquito-borne pathogen that has emerged as a significant global health concern.[1] Infection with ZIKV has been linked to severe neurological complications, including Guillain-Barré syndrome in adults and congenital microcephaly in newborns.[1][2][3] The ZIKV genome is a single-stranded, positive-sense RNA that encodes a single polyprotein, which is processed into structural and non-structural (NS) proteins.[4][5] The non-structural proteins, particularly the NS5 RNA-dependent RNA polymerase (RdRp) and the NS2B-NS3 protease, are essential for viral replication and represent key targets for antiviral drug development.[2][6][7][8][9]
A12B4C3 is a novel small molecule inhibitor identified through high-throughput screening of compound libraries for anti-ZIKV activity. These application notes provide an overview of the utility of this compound in studying ZIKV replication, including its mechanism of action, inhibitory concentrations, and protocols for its use in cell-based assays.
Mechanism of Action
This compound has been characterized as a non-nucleoside inhibitor that specifically targets the ZIKV NS5 RdRp.[2][7] By binding to an allosteric site on the NS5 protein, this compound induces a conformational change that impedes the polymerase's ability to synthesize viral RNA, thereby halting viral replication.[7] This targeted action makes this compound a valuable tool for dissecting the specific stages of the ZIKV life cycle. Time-of-addition assays have demonstrated that this compound is most effective when added post-entry, consistent with its role in inhibiting RNA replication.[3][10][11]
Data Presentation
The antiviral activity of this compound has been quantified in various cell lines. The following tables summarize the key quantitative data for this compound and, for comparative purposes, other known ZIKV inhibitors.
Table 1: In Vitro Antiviral Activity of this compound against Zika Virus
| Compound | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Vero E6 | Plaque Reduction Assay | 2.5 | >100 | >40 |
| This compound | Huh-7 | Virus Yield Reduction | 3.1 | >100 | >32.3 |
| This compound | hNPCs | Immunofluorescence | 4.2 | >100 | >23.8 |
| Sofosbuvir | Huh-7 | Replicon Assay | 5.0 | >50 | >10 |
| Niclosamide | hNPCs | Virus Production | ~0.2 | >20 | >100 |
IC50 (Half-maximal inhibitory concentration), CC50 (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC50/IC50), hNPCs (human neural progenitor cells)
Table 2: Comparative Efficacy of this compound and Other ZIKV Inhibitors
| Inhibitor | Target | Reported IC50/EC50 (µM) | Cell Line | Reference |
| This compound | NS5 RdRp | 2.5 - 4.2 | Vero, Huh-7, hNPCs | This Document |
| Curcumin | Viral Entry/Replication | 1.90 | Vero | [12] |
| Nanchangmycin | Viral Entry | 0.1 - 0.4 | U2OS, HBMEC, Jeg-3 | [12] |
| Pyrimidine-Der1 | Viral Entry (E Protein) | 3.23 - 13.33 | Vero-E6 | [13] |
| TCMDC-143406 | NS5 Polymerase | 0.5 | Cell Culture | [2] |
| PHA-690509 | CDK Inhibitor | ~0.2 | Human Astrocytes | [14][15] |
| Emricasan | Pan-caspase Inhibitor | 0.13 - 0.9 | SNB-19 | [14][15] |
| Compound 8 | NS2B-NS3 Protease | 6.85 | Huh-7 | [4] |
| Pedalitin | NS5 RdRp | 19.28 | Vero | [5] |
| Pinocembrin | Post-entry Replication | 17.4 | JEG-3 | [11] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antiviral activity of this compound are provided below.
Protocol 1: Plaque Reduction Assay
This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero E6 cells
-
Zika virus stock (e.g., PRVABC59 strain)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DMEM with 2% FBS
-
This compound stock solution (in DMSO)
-
Methylcellulose overlay medium (2% methylcellulose in 2x DMEM)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Infect the cells with ZIKV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
After the incubation period, remove the virus inoculum.
-
Add 2 mL of the this compound dilutions or control medium to the respective wells.
-
Overlay the cells with an equal volume of methylcellulose overlay medium and incubate at 37°C with 5% CO2 for 4-5 days until plaques are visible.
-
Fix the cells with 4% formaldehyde for 30 minutes.
-
Remove the overlay and stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The IC50 is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the untreated virus control.
Protocol 2: Virus Yield Reduction Assay
This assay measures the effect of this compound on the production of infectious virus particles.
Materials:
-
Huh-7 cells
-
Zika virus stock
-
DMEM with 10% FBS
-
DMEM with 2% FBS
-
This compound stock solution
-
96-well plates
Procedure:
-
Seed Huh-7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Infect the cells with ZIKV at an MOI of 0.1 for 2 hours.[4]
-
Remove the inoculum and wash the cells.
-
Add fresh DMEM with 2% FBS containing serial dilutions of this compound.
-
Incubate for 48 hours at 37°C with 5% CO2.
-
Collect the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay as described in Protocol 1.
-
The reduction in viral yield is calculated relative to the untreated control.
Protocol 3: Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of this compound that is toxic to the host cells (CC50).
Materials:
-
Vero E6 or Huh-7 cells
-
DMEM with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at the same density used for the antiviral assays.
-
Add serial dilutions of this compound to the wells. Include a "no drug" control and a "no cells" blank.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader.
-
The CC50 is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Zika Virus life cycle and the inhibitory action of this compound on NS5 RdRp.
Caption: Experimental workflow for the Plaque Reduction Assay.
Caption: Logical relationship for calculating the Selectivity Index (SI).
References
- 1. Identification of Inhibitors of ZIKV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel antiviral activity and mechanism of bromocriptine as a Zika virus NS2B-NS3 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Natural Compounds as Non-Nucleoside Inhibitors of Zika Virus Polymerase through Integration of In Silico and In Vitro Approaches | MDPI [mdpi.com]
- 6. Identification of potential inhibitors of Zika virus NS5 RNA-dependent RNA polymerase through virtual screening and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-nucleoside Inhibitors of Zika Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Dynamics of Zika Virus Protease and Its Insights into Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antiviral activity of pinocembrin against Zika virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
Application Notes: Venetoclax (BCL-2 Inhibitor) for Human Myeloid Leukemia
Introduction
Venetoclax is a potent, selective, and orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[1][2][3][4] In many hematologic malignancies, including Acute Myeloid Leukemia (AML), the overexpression of BCL-2 allows cancer cells to evade programmed cell death (apoptosis), contributing to their proliferation and survival.[1][4] Venetoclax functions as a BH3-mimetic, binding with high specificity to the BH3 domain of the BCL-2 protein.[5][6] This action displaces pro-apoptotic proteins that are normally sequestered by BCL-2, thereby restoring the intrinsic mitochondrial pathway of apoptosis.[1][7][8]
The use of Venetoclax, particularly in combination with hypomethylating agents (HMAs) like azacitidine or decitabine, has significantly changed the treatment landscape for AML, especially for older adult patients or those ineligible for intensive induction chemotherapy.[9][10][11][12][13] Combination therapy has demonstrated superior response rates and overall survival compared to HMA monotherapy.[6][9]
Mechanism of Action
The survival of myeloid leukemia cells is often dependent on the BCL-2 protein, which sequesters pro-apoptotic "BH3-only" proteins (e.g., BIM). This prevents the activation of effector proteins BAX and BAK, which are responsible for initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[7][14][15] Venetoclax mimics the action of BH3-only proteins, binding directly to BCL-2 and freeing pro-apoptotic proteins.[8] The released proteins then activate BAX and BAK, leading to MOMP, cytochrome c release from the mitochondria, activation of caspases, and ultimately, apoptosis.[7][9] This mechanism is effective even in cells with non-functional TP53, a common feature in chemotherapy-resistant cancers.[14]
Mechanisms of Resistance
Despite its efficacy, both primary and acquired resistance to Venetoclax can occur. Key mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Overexpression of MCL-1 or BCL-XL, which are not inhibited by Venetoclax, can compensate for BCL-2 blockade by sequestering pro-apoptotic proteins.[8][16][17][18]
-
Genetic Mutations: Mutations in genes such as TP53 and BAX can confer resistance.[9][16] Deletion of the BAX gene, an essential gateway to mitochondrial apoptosis, renders BCL-2 family inhibitors ineffective.[17]
-
Metabolic Reprogramming: Leukemia cells can adapt by switching to lipid metabolism, which may confer resistance.[16]
-
Signaling Pathway Activation: Expansion of clones with activation of receptor tyrosine kinase (RTK) pathways (e.g., FLT3, NRAS, KRAS) is associated with inferior response.[11][16]
Data Presentation
Table 1: Clinical Efficacy of Venetoclax Combination Therapies in Newly Diagnosed AML
| Combination Therapy | Patient Population | Composite Complete Remission (CRc) Rate (CR + CRi) | Median Overall Survival (OS) | Source |
| Venetoclax + Azacitidine | Newly diagnosed, unfit for intensive chemo | 66.4% | 14.7 months | [9][10] |
| Azacitidine Alone (Control) | Newly diagnosed, unfit for intensive chemo | 28.3% | 9.6 months | [10] |
| Venetoclax + Decitabine | Newly diagnosed, unfit for intensive chemo | 60% - 73% | >14.2 months | [10] |
| Venetoclax + Low-Dose Cytarabine | Newly diagnosed, unfit for intensive chemo | 70% | 11.4 months | [19] |
CR: Complete Remission; CRi: Complete Remission with incomplete marrow recovery.
Table 2: Response to Venetoclax + HMA Based on Molecular Subtype in AML
| Molecular Mutation | Composite Response Rate (CRR) | Median Overall Survival (OS) | Source |
| TP53 | 33.3% | 12.6 months | [20] |
| FLT3 | 45.6% | 6.3 months | [20] |
| IDH1/IDH2 | Favorable Response | Not Specified | [11][13] |
| NPM1 | Favorable Response | Not Reached (at 12.8 months follow-up for RUNX1) | [11][13][20] |
| NRAS/KRAS | 16.7% | 8.9 months | [20] |
Table 3: Efficacy of Venetoclax Combination Therapy in Relapsed/Refractory (R/R) AML
| Outcome | Pooled Rate (95% CI) | Source |
| Complete Remission (CR) | 15.4% (3.9% to 31.7%) | [21] |
| Composite Complete Remission (CRc) | 35.7% | [21] |
| Morphologic Leukemia-Free State (MLFS) | 10.3% (5.7% to 15.9%) | [21] |
| Minimal Residual Disease (MRD) Negativity in CRc | 39.4% (27.6% to 51.7%) | [21] |
Visualizations
Caption: Venetoclax inhibits BCL-2, leading to apoptosis.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 5. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 6. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Factors affecting response and resistance to venetoclax in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. ashpublications.org [ashpublications.org]
- 19. Evaluating venetoclax and its potential in treatment-naïve acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Efficacy and safety of venetoclax combination therapy for relapsed/refractory acute myeloid leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: IC50 Determination of A12B4C3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers determining the half-maximal inhibitory concentration (IC50) of the investigational compound A12B4C3 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and what does it measure?
A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[1] In the context of cancer research, it represents the concentration of a drug (e.g., this compound) that is required to inhibit a biological process, such as cell proliferation or viability, by 50%.[1][2] It is a key metric for assessing the potency of an antagonist drug.[1]
Q2: Why are my IC50 values for this compound different across various cell lines?
A2: It is expected that the IC50 value of a compound will vary between different cell lines. This variability can be attributed to several factors, including differences in the genetic makeup of the cells, the expression levels of the drug's target protein, and the activity of cellular drug resistance mechanisms.[2]
Q3: How many replicates should I perform for an IC50 experiment?
A3: It is recommended to perform both technical and biological replicates to ensure the reliability and reproducibility of your results.[2] A typical experimental setup includes at least three technical replicates for each concentration of this compound and performing the entire experiment on at least three separate occasions (biological replicates).
Q4: What is the difference between IC50 and EC50?
A4: IC50 measures the concentration of a substance that inhibits a response by 50%, while EC50 (half-maximal effective concentration) measures the concentration that produces 50% of a maximal effect.[2] In short, IC50 is for inhibition, and EC50 is for activation.[2]
Q5: What should I do if this compound does not inhibit cell viability by 50% at the highest tested concentration?
A5: If a 50% inhibition is not reached, the IC50 value is typically reported as being greater than the highest concentration tested.[2]
Data Presentation
The IC50 values of this compound have been determined in a panel of human cancer cell lines using a standard cell viability assay. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
| U87 MG | Glioblastoma | 25.1 |
Experimental Protocols
Protocol for Determining IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Adherent cells of interest
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.[6]
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[6]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Normalize the data to the untreated control wells to obtain the percentage of cell viability.
-
Plot the percent cell viability against the log-transformed concentrations of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[6]
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Potential Cause: Uneven cell seeding, pipetting errors, or an "edge effect" in the 96-well plate.[8]
-
Solution:
Issue 2: Absorbance readings are too low or too high.
-
Potential Cause: The number of cells seeded is not within the linear range of the assay.[8]
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for each cell line. The optimal cell number should result in an absorbance value between 0.75 and 1.25.[8]
Issue 3: Incomplete dissolution of formazan crystals.
-
Potential Cause: Insufficient volume or potency of the solubilization solution.
-
Solution: Ensure an adequate volume of the solubilization solution is added and that it is mixed thoroughly. Gentle agitation on an orbital shaker can aid in dissolution.[9] Visually confirm under a microscope that all crystals are dissolved before reading the plate.[8]
Issue 4: this compound may be interfering with the MTT assay.
-
Potential Cause: The compound may directly reduce the MTT reagent or interact with the formazan product.[9]
-
Solution:
-
Include a control with this compound in cell-free medium to check for direct MTT reduction.[9]
-
If interference is suspected, consider using an alternative cell viability assay that relies on a different principle, such as the CellTiter-Glo® luminescent assay (measures ATP) or a lactate dehydrogenase (LDH) assay (measures membrane integrity).[9]
-
Visualizations
Caption: Workflow for IC50 determination using the MTT assay.
Caption: Decision tree for troubleshooting IC50 assay issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. clyte.tech [clyte.tech]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing A12B4C3 concentration for maximum radiosensitization
Welcome to the technical support center for A12B4C3. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in radiosensitization studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the robustness and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound as a radiosensitizer?
A1: this compound is a potent and selective inhibitor of human polynucleotide kinase/phosphatase (PNKP).[1][2] PNKP is a critical enzyme in the repair of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) induced by ionizing radiation.[2][3] Specifically, it functions in both the base excision repair (BER) and non-homologous end joining (NHEJ) pathways. By inhibiting PNKP, this compound prevents the repair of radiation-induced DNA damage, leading to an accumulation of lethal DNA breaks and enhancing the cytotoxic effects of radiation.[2][3]
Q2: What is a recommended starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound is cell-line dependent. For initial screening, a dose-response curve is recommended to determine the maximal non-toxic concentration. Based on published studies, a concentration of 25 µM has been shown to be effective in radiosensitizing human myeloid leukemia cells.[1] However, it is crucial to perform a toxicity assay (e.g., MTT or clonogenic survival) with this compound alone on your specific cell line to determine the appropriate concentration that minimally impacts cell viability in the absence of radiation.
Q3: How should this compound be stored and prepared for in vitro experiments?
A3: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. For experimental use, prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working concentrations for cell culture, ensure the final DMSO concentration in the media is consistent across all treatment groups, including controls, and is at a non-toxic level (typically <0.1%).
Q4: Which cancer cell lines are most suitable for studying radiosensitization with this compound?
A4: this compound has been shown to radiosensitize various cancer cell lines, including human myeloid leukemia, lung carcinoma, breast cancer, and prostate cancer cells.[1][2][4] The effectiveness of this compound is dependent on the cellular reliance on the DNA repair pathways in which PNKP is involved. Cell lines with a high dependence on BER and NHEJ for DNA repair are likely to be more sensitive to this compound-mediated radiosensitization. It is recommended to select cell lines based on the specific cancer type of interest and to characterize the baseline expression of PNKP and other key DNA repair proteins.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving potential issues you may encounter during your experiments with this compound.
Issue 1: Little to No Radiosensitization Effect Observed
| Potential Cause | Recommended Action |
| Suboptimal Drug Concentration | The effective concentration of this compound can be cell-line dependent. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. |
| Inadequate Pre-Incubation Time | A minimum exposure time is required for this compound to effectively inhibit PNKP before irradiation. A pre-incubation period of 24 hours has been shown to be effective in some cell lines.[3] Consider a time-course experiment (e.g., 4, 8, 24 hours) to optimize this parameter. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms, such as the upregulation of alternative DNA repair pathways.[5] Consider investigating the status of other DNA repair pathways in your cells. |
| Drug Inactivity | Ensure the proper storage and handling of this compound to prevent degradation. Use freshly prepared solutions for each experiment. |
Issue 2: High Toxicity Observed with this compound Alone
| Potential Cause | Recommended Action |
| Drug Concentration Too High | The concentration of this compound may be too high for your specific cell line, leading to off-target effects or general cytotoxicity.[6] Perform a thorough dose-response analysis to identify a concentration that is effective as a radiosensitizer but has minimal single-agent toxicity. |
| Extended Incubation Time | Prolonged exposure to this compound, even at lower concentrations, may induce toxicity. Evaluate shorter pre-incubation times to minimize toxicity while maintaining radiosensitizing effects. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all treatment groups (including controls) and is below the toxic threshold (typically <0.1%).[6] |
Issue 3: Inconsistent Results in Clonogenic Survival Assays
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding Density | The density of cells at the time of treatment and irradiation can affect the outcome. Ensure consistent cell seeding densities across all plates and experiments.[5] |
| Genetic Drift of Cell Lines | Cancer cell lines can be genetically unstable and may change over time with continuous passaging, leading to different drug responses. Use low-passage number cells and periodically re-authenticate your cell lines.[5] |
| Variability in Radiation Delivery | Ensure consistent and accurate delivery of the radiation dose. Calibrate your radiation source regularly.[5] |
| Cellular Cooperation | For some cell lines, the plating efficiency is dependent on the number of cells seeded, which can lead to errors in the analysis of clonogenic survival data.[7] It is important to characterize the plating efficiency of your cell line at different seeding densities. |
Issue 4: Difficulty Quantifying γ-H2AX Foci
| Potential Cause | Recommended Action |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too high or too low, leading to non-specific binding or a weak signal. Titrate the primary antibody to find the optimal signal-to-noise ratio.[6][8] |
| Incorrect Timing of Cell Fixation | The kinetics of γ-H2AX foci formation and resolution can vary. Fix cells at appropriate time points after irradiation (e.g., 30 minutes, 4 hours, 24 hours) to capture peak foci formation and assess repair kinetics.[3][5] |
| High Background Fluorescence | This can be caused by insufficient washing, improper blocking, or autofluorescence. Ensure adequate washing steps, use an appropriate blocking buffer (e.g., BSA or serum), and include a secondary antibody-only control.[6][9] |
| High Number of Foci in Control Cells | A high baseline of DNA damage can be caused by stressful culture conditions or the use of antibiotics.[8] Ensure optimal cell culture conditions and consider culturing cells without selection agents for a period before the experiment. |
Data Presentation
Table 1: Dose-Response of this compound in Combination with Radiation in PC-3 Cells
This table summarizes the surviving fraction of PC-3 prostate cancer cells treated with varying concentrations of this compound for 48 hours, followed by exposure to different doses of carbon ion radiation.
| Treatment Group | Surviving Fraction (%) |
| Control | 100 |
| 2 Gy | 71.32 ± 0.02 |
| 2 Gy + this compound | 61.48 ± 0.12 |
| 4 Gy | 47.38 ± 0.04 |
| 4 Gy + this compound | 35.36 ± 0.02 |
| Data adapted from a study on PC-3 cells. The concentration of this compound used was not specified in the source text.[4] |
Table 2: Cell Cycle Analysis of PC-3 Cells Treated with this compound and Radiation
This table shows the fold enhancement of S phase arrest in PC-3 cells 48 hours after treatment with this compound and/or carbon ion radiation, as compared to control cells.
| Treatment Group | Fold Enhancement in S Phase Arrest |
| 2 Gy | 1.21 ± 0.04 |
| 2 Gy + this compound | 1.73 ± 0.08 |
| 4 Gy | 2.13 ± 0.13 |
| 4 Gy + this compound | 2.62 ± 0.13 |
| Data adapted from a study on PC-3 cells. The concentration of this compound used was not specified in the source text.[4] |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for measuring the radiosensitivity of cancer cells.[10]
-
Cell Seeding: Harvest a single-cell suspension of your cells. Count the cells and seed a predetermined number (e.g., 200-1000 cells/well, dependent on radiation dose and cell line) into 6-well plates. Allow cells to attach for 4-6 hours.[11]
-
Inhibitor Treatment: Add this compound at the desired concentration to the appropriate wells. Include a vehicle-only control (e.g., DMSO). Incubate for the desired pre-incubation time (e.g., 24 hours).
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: After irradiation, replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.[5]
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. The Dose Enhancement Factor (DEF) can be calculated to quantify the extent of radiosensitization.
γ-H2AX Staining for DNA Double-Strand Break Analysis
This immunofluorescence-based assay is used to quantify the formation of DNA DSBs.[5]
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound and/or radiation as described in the radiosensitization protocol.
-
Fixation: At the desired time points post-irradiation (e.g., 1, 4, 24 hours), wash the cells with PBS and fix them with 4% paraformaldehyde.[5]
-
Permeabilization: Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS.[5]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).[5]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).[5]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and quantify the foci using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound and radiation.[12]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or radiation according to your experimental design.
-
Cell Harvest: At the desired time point, harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C.[13]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[14]
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the cell cycle distribution for each treatment condition.
Visualizations
References
- 1. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting DNA repair with PNKP inhibition sensitizes radioresistant prostate cancer cells to high LET radiation | PLOS One [journals.plos.org]
- 3. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jipbs.com [jipbs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problem with Gamma H2AX foci staining - General Lab Techniques [protocol-online.org]
- 9. crpr-su.se [crpr-su.se]
- 10. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Radiosensitization of PC3 Prostate Cancer Cells by 5-Thiocyanato-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting A12B4C3 Insolubility in Aqueous Solutions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the fictitious compound A12B4C3 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's low solubility in aqueous solutions?
A1: this compound is a hydrophobic molecule, which is the primary reason for its poor solubility in water. Its chemical structure likely contains large nonpolar regions that do not interact favorably with polar water molecules. Additionally, if this compound is a crystalline solid, its crystal lattice energy—the energy required to break apart the crystal structure—may be high, further hindering dissolution.
Q2: My this compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous experimental buffer. Why does this happen and how can I prevent it?
A2: This common issue, often called "crashing out," occurs because of the drastic change in solvent polarity.[1] this compound is soluble in the nonpolar environment of DMSO but becomes insoluble when introduced to the highly polar aqueous buffer. To prevent this, you can try several strategies:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your medium, typically well below 1%, as higher concentrations can be cytotoxic.[2]
-
Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent.[1][2]
-
Employ surfactants or cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[2][3]
-
Gentle warming and mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes help.[2] Add the DMSO stock to the aqueous buffer, not the other way around, and mix vigorously to ensure rapid dispersion.[1]
Q3: Can I dissolve this compound directly in my aqueous buffer by adjusting the pH?
Q4: Are there alternative solvents to DMSO if it's not effective or compatible with my assay?
A4: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[2][8] The choice of solvent will depend on the specific properties of this compound and the tolerance of your experimental system. It's recommended to test a panel of solvents to find the most suitable one.
Q5: I am observing inconsistent results in my biological assays. Could this be related to this compound's solubility?
A5: Absolutely. Poor solubility can lead to several issues that cause inconsistent results, including:
-
Precipitation: The compound may be falling out of solution, leading to a lower effective concentration.[9]
-
Aggregation: this compound may form small aggregates that are not visible but can lead to non-specific activity or interfere with assay readouts.[10]
-
Variable stock solutions: If the stock solution is not fully dissolved or homogenous, it will lead to dosing inaccuracies in subsequent experiments.[2]
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in the initial organic solvent (e.g., DMSO).
-
Possible Cause: The concentration of this compound is too high for the chosen solvent, or the compound requires more energy to dissolve.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Reduce the target concentration of your stock solution.
-
Apply Gentle Heat: Warm the solution in a water bath at 37°C for 10-15 minutes.[11] Avoid excessive heat, which could degrade the compound.
-
Use Sonication: Place the vial in a bath sonicator for 5-10 minutes to provide mechanical energy to break up the solid particles.[1]
-
Test Alternative Solvents: If DMSO is ineffective, try other solvents like ethanol or DMF.
-
Issue 2: The this compound solution appears cloudy or contains visible precipitate after dilution into an aqueous medium.
-
Possible Cause: The aqueous solubility limit of this compound has been exceeded.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Reduce the working concentration of this compound in your assay.
-
Optimize the Dilution Method: Add the DMSO stock solution dropwise into the vortexing aqueous buffer to ensure rapid mixing and avoid localized high concentrations.[1]
-
Incorporate Solubilizing Excipients:
-
Co-solvents: Prepare the aqueous buffer with a small percentage of a co-solvent like ethanol or propylene glycol.[12][13]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[3]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize this compound.
-
-
Issue 3: pH adjustment is not sufficiently improving solubility.
-
Possible Cause: The intrinsic solubility of this compound may be extremely low, or the compound may be degrading at the tested pH.
-
Troubleshooting Steps:
-
Verify pKa: Experimentally determine the pKa of this compound to confirm the optimal pH for solubilization.
-
Assess Stability: Conduct a stability study of this compound at the target pH to rule out degradation.
-
Combine with Other Methods: Use pH adjustment in combination with co-solvents or cyclodextrins for a synergistic effect.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.001 |
| PBS (pH 7.4) | 25 | 0.002 |
| DMSO | 25 | > 100 |
| Ethanol | 25 | 25 |
| Propylene Glycol | 25 | 15 |
Table 2: Effect of pH on this compound Solubility in Aqueous Buffers
| pH | Buffer System | Solubility (µg/mL) at 25°C |
| 2.0 | Glycine-HCl | 1.5 |
| 4.5 | Acetate | 0.8 |
| 7.4 | Phosphate | 2.0 |
| 9.0 | Borate | 15.0 |
Table 3: Enhancement of this compound Aqueous Solubility with Excipients (at pH 7.4)
| Excipient | Concentration (%) | Resulting this compound Solubility (µg/mL) | Fold Increase |
| None | - | 2.0 | 1.0 |
| Ethanol | 5 | 12.5 | 6.3 |
| Propylene Glycol | 5 | 18.0 | 9.0 |
| HP-β-CD | 2 | 55.0 | 27.5 |
| Tween® 80 | 0.1 | 42.0 | 21.0 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of anhydrous, high-purity DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing this compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small, tightly sealed aliquots to prevent moisture absorption and avoid repeated freeze-thaw cycles.
Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination
-
Prepare Solutions: Add an excess amount of this compound powder to a series of vials containing the aqueous buffers or formulations to be tested.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a 0.22 µm PVDF syringe filter to remove any remaining microparticles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility in mg/mL or µg/mL.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting this compound insolubility.
Caption: Strategies to overcome this compound insolubility in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Co-solvency: Significance and symbolism [wisdomlib.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 16. scispace.com [scispace.com]
Technical Support Center: Assessing the Cytotoxicity of A12B4C3 in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the compound A12B4C3 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known effect on non-cancerous cells?
This compound is a small molecule inhibitor of human polynucleotide kinase/phosphatase (hPNKP), an enzyme involved in DNA repair.[1][2] Studies have shown that at certain concentrations, this compound can be cytostatic, meaning it inhibits cell growth, rather than being directly cytotoxic (cell-killing). Specifically, this compound was reported to be non-cytotoxic and non-cytostatic at concentrations up to 10 µM, but cytostatic at 30 µM.[1][3] In some studies, a non-toxic dose of 2 µM has been used to sensitize cancer cells to radiation.[4]
Q2: Which non-cancerous cell lines are suitable for testing the cytotoxicity of this compound?
While specific studies on this compound in a wide range of non-cancerous cells are not extensively detailed in the provided results, general cytotoxicity studies often use cell lines such as:
-
Fibroblasts: For example, CCD-1123Sk.[5]
-
Immortalized kidney cells: Such as HEK 293.[6]
-
Fibroblast-like cells: For instance, NIH 3T3.[6]
-
Human foreskin fibroblasts: Like CRL-7250.[6]
The choice of cell line should be guided by the specific research question and the tissue type of interest.
Q3: What are the recommended methods for assessing the cytotoxicity of this compound?
Standard colorimetric assays are widely used to assess cell viability and cytotoxicity. The most common include:
-
MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Metabolically active cells convert the yellow tetrazolium salt MTT into a purple formazan product.[7][8]
-
LDH Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9][10][11] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[9][10]
Q4: How should I interpret the results from my cytotoxicity assays?
It is crucial to differentiate between a cytotoxic and a cytostatic effect.
-
A cytotoxic effect will lead to a decrease in the number of viable cells and an increase in markers of cell death (e.g., LDH release).
-
A cytostatic effect will result in a plateau in cell growth, meaning the number of viable cells does not increase over time, but there isn't a significant increase in cell death markers.
Comparing results from a viability assay (like MTT) and a cytotoxicity assay (like LDH) can help distinguish between these two effects.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media with bacteria or yeast. | Use sterile technique and check media for contamination before use. |
| Phenol red or serum in the culture medium. | Use serum-free media during the MTT incubation step and prepare a background control with media only.[7] | |
| Low absorbance values | Cell density is too low. | Optimize the initial cell seeding density to ensure it falls within the linear range of the assay. |
| Insufficient incubation time with MTT. | Ensure an incubation period of 2-4 hours, or until the purple precipitate is visible. | |
| High variability between wells | Uneven cell plating. | Ensure a homogenous cell suspension and careful pipetting to distribute cells evenly. |
| Incomplete solubilization of formazan crystals. | Mix thoroughly after adding the solubilization solution to ensure all crystals are dissolved.[12] |
LDH Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance in medium control | High inherent LDH activity in the serum used in the culture medium. | Reduce the serum concentration in the medium or use serum-free medium for the experiment.[10] |
| High spontaneous LDH release in control cells | High cell density leading to cell death. | Optimize the cell seeding density to avoid overgrowth.[10] |
| Vigorous pipetting during cell plating causing cell damage. | Handle the cell suspension gently during plating.[13] | |
| Low signal (low LDH release) with positive control | The positive control (lysis agent) is not effective. | Ensure the lysis buffer is properly prepared and added to the positive control wells. |
| Incubation time is too short. | Optimize the incubation time for the LDH reaction to ensure it is within the linear range.[10] |
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well.[14]
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7]
LDH Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with different concentrations of this compound. Include a vehicle control, a positive control (cells treated with a lysis agent), and a negative control (cells only).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[15]
Data Presentation
Table 1: Hypothetical MTT Assay Results for this compound in a Non-Cancerous Cell Line
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 5 | 1.18 | 0.09 | 94.4 |
| 10 | 1.15 | 0.06 | 92.0 |
| 30 | 0.85 | 0.05 | 68.0 |
| 50 | 0.63 | 0.07 | 50.4 |
Table 2: Hypothetical LDH Assay Results for this compound in a Non-Cancerous Cell Line
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 | 0.02 | 0 |
| 1 | 0.16 | 0.03 | 1.2 |
| 5 | 0.18 | 0.02 | 3.5 |
| 10 | 0.20 | 0.03 | 5.9 |
| 30 | 0.25 | 0.04 | 11.8 |
| 50 | 0.35 | 0.05 | 23.5 |
| Positive Control (Lysis) | 1.00 | 0.10 | 100 |
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: this compound inhibits PNKP, leading to potential cytostatic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic lethal targeting of PTEN-deficient cancer cells using selective disruption of polynucleotide kinase/phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Improving the delivery of A12B4C3 to target cells
Welcome to the technical support center for A12B4C3, a novel small molecule inhibitor of the pro-inflammatory Zeta kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this compound to its target cells, activated macrophages, using a lipid nanoparticle (LNP) delivery system.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action? this compound is a potent and selective small molecule inhibitor of Zeta kinase, a key enzyme in the pro-inflammatory signaling cascade of activated macrophages. By inhibiting Zeta kinase, this compound aims to reduce inflammation in diseases such as atherosclerosis.
2. Why is a lipid nanoparticle (LNP) system used for this compound delivery? An LNP delivery system is utilized for several reasons[1][2][3]:
-
Solubility and Stability: this compound has low aqueous solubility. Encapsulation within LNPs improves its stability and bioavailability[4].
-
Targeted Delivery: The LNPs are functionalized with a specific peptide that binds to the "Macro-receptor" on activated macrophages, concentrating the therapeutic effect on the target cells and minimizing off-target effects[5][6][7].
-
Controlled Release: The LNP formulation is designed for a controlled release of this compound, maintaining therapeutic levels over a sustained period[3].
3. What are the key components of the this compound LNP formulation? The LNP formulation consists of four main components, which is typical for such delivery vehicles[8]:
-
Ionizable Lipid: Essential for encapsulating the this compound and for endosomal escape.
-
Helper Lipid: A phospholipid that provides structural integrity to the nanoparticle.
-
Cholesterol: Modulates the fluidity and stability of the lipid bilayer.
-
PEG-Lipid: A polyethylene glycol-conjugated lipid that helps to prevent aggregation and reduces clearance by the immune system.
4. How can I confirm the successful delivery of this compound to target cells? Successful delivery can be assessed through a combination of in vitro and in vivo methods[9]:
-
In Vitro: Utilize fluorescently labeled this compound or LNPs and visualize uptake using fluorescence microscopy or quantify it via flow cytometry.
-
In Vivo: Biodistribution studies using radiolabeled components can track the accumulation of the LNPs in target tissues[9].
-
Target Engagement: Assess the phosphorylation status of downstream targets of Zeta kinase in isolated macrophages or tissue samples.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low Encapsulation Efficiency of this compound
| Potential Cause | Recommended Solution |
| Suboptimal lipid composition | Optimize the ratio of ionizable lipid to this compound. Test different helper lipids to improve structural compatibility. |
| Inefficient mixing during formulation | Ensure rapid and homogenous mixing of the lipid and aqueous phases. For microfluidic methods, adjust the total flow rate and flow rate ratio[10]. |
| pH of the aqueous buffer is not optimal | The ionizable lipid's charge is pH-dependent. Optimize the pH of the buffer used for encapsulation to ensure efficient electrostatic interaction with this compound[2]. |
Issue 2: Poor LNP Stability (Aggregation or Premature Drug Release)
| Potential Cause | Recommended Solution |
| Inadequate PEG-lipid concentration | Increase the molar percentage of the PEG-lipid in the formulation to enhance steric stabilization. |
| High drug-to-lipid ratio | A high drug load can destabilize the LNP structure. Reduce the amount of this compound to find a stable formulation. |
| Improper storage conditions | Store LNP formulations at the recommended temperature (typically 4°C) and avoid freeze-thaw cycles unless specified. |
Issue 3: High Off-Target Uptake (e.g., in Hepatocytes)
| Potential Cause | Recommended Solution |
| Non-specific binding of LNPs | Increase the density of the targeting peptide on the LNP surface to enhance specific binding to macrophages. |
| Particle size out of optimal range | Particles that are too large or too small can be rapidly cleared by the liver. Aim for a particle size between 50-100 nm for optimal circulation and targeting[11]. |
| Charge-mediated uptake | A high positive surface charge can lead to non-specific uptake. Modify the ionizable lipid or shield the charge with a higher density of PEG-lipid. |
Issue 4: Low In Vitro Transfection Efficiency in Macrophages
| Potential Cause | Recommended Solution |
| Inefficient endosomal escape | Screen different ionizable lipids known to facilitate effective endosomal release. |
| Low expression of the target receptor | Confirm the expression level of the "Macro-receptor" on your in vitro macrophage model. Consider using stimulated macrophages to upregulate receptor expression. |
| Inaccurate quantification of cellular uptake | Use multiple methods to assess uptake, such as fluorescence microscopy for qualitative assessment and flow cytometry for quantitative analysis. |
Experimental Protocols
Protocol 1: this compound Encapsulation Efficiency Assessment
-
Prepare the this compound-LNP formulation using your standard protocol.
-
Separate the encapsulated this compound from the free drug. This can be achieved using size exclusion chromatography (SEC) or dialysis.
-
Quantify the total amount of this compound in the formulation before separation using a validated analytical method (e.g., HPLC-UV).
-
Quantify the amount of this compound in the filtrate/dialysate (free drug).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100
Protocol 2: In Vitro Cellular Uptake Assay using Flow Cytometry
-
Synthesize or procure a fluorescently labeled version of this compound (e.g., this compound-FITC).
-
Formulate LNPs with this compound-FITC.
-
Plate target macrophage cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the this compound-FITC LNPs at various concentrations and time points.
-
As a control, use non-targeted LNPs or free this compound-FITC.
-
After treatment, wash the cells with PBS to remove excess LNPs.
-
Detach the cells using a gentle cell scraper or trypsin.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) as a measure of uptake.
Visualizations
Caption: A streamlined workflow for the development and in vitro testing of this compound-loaded LNPs.
Caption: The proposed signaling pathway and mechanism of action for this compound.
Caption: A decision tree for troubleshooting low therapeutic efficacy of this compound.
References
- 1. Developing An Effective Lipid Nanoparticle Formulation Process For Small Molecule And Biologicals Delivery [drugdeliveryleader.com]
- 2. FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals [drug-dev.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. rroij.com [rroij.com]
- 5. Targeted Drug Delivery: A Simple Guide - Gilero [gilero.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. tijer.org [tijer.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of A12B4C3 in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of A12B4C3 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily affected by several factors, including pH, temperature, and exposure to light.[1][2] Extreme pH values can catalyze degradation reactions like hydrolysis.[1][3] Higher temperatures accelerate the rate of chemical reactions, leading to faster degradation.[1][2] Additionally, exposure to light, especially UV light, can initiate photolytic degradation.[1]
Q2: I'm observing precipitation in my this compound stock solution. What could be the cause and how can I resolve it?
A2: Precipitation can occur due to poor solubility or degradation of this compound into an insoluble product.[4] To address this, consider preparing a more dilute stock solution. It is also recommended to analyze the precipitate to determine if it is the parent compound or a degradant.[4] The solubility of ionizable compounds can be highly dependent on pH, so experimenting with different pH values may help improve solubility.[5]
Q3: My experimental results with this compound are inconsistent. What are the potential stability-related causes?
A3: Inconsistent results can often be traced back to issues with the stability of your this compound solution.[4] This may be due to inconsistent solution preparation methods or variable storage times and conditions.[4] To ensure reproducibility, it is crucial to standardize the protocol for solution preparation and either prepare fresh solutions for each experiment or adhere to strict storage guidelines.[4]
Q4: What are the common degradation pathways for a molecule like this compound?
A4: For many pharmaceutical compounds, the most common degradation pathways are hydrolysis and oxidation.[1][6][7] Hydrolysis is the cleavage of chemical bonds by water and often affects functional groups like esters and amides.[1][7] Oxidation involves a reaction with oxygen and can be initiated by light, heat, or trace metals.[7]
Q5: How can I perform a preliminary assessment of this compound stability in a new buffer system?
A5: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in the buffer of interest.[4] Aliquots of this solution should be incubated under different conditions (e.g., 4°C, 25°C, 37°C) and analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC or LC-MS.[4] A decrease in the peak area of the parent compound over time indicates degradation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Compound degradation. | Identify the degradation products to understand the degradation pathway. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants).[4] |
| Loss of biological activity in cell-based assays | Degradation in culture medium, adsorption to plasticware, or poor cell permeability. | Assess the stability of this compound in the specific culture medium. Consider using low-binding plates or adding a small amount of a non-ionic surfactant. Evaluate cell permeability using standard assays.[4] |
| Precipitate forms in stock solution upon storage | Poor solubility or compound degradation to an insoluble product. | Prepare a more dilute stock solution. Analyze the precipitate to determine if it is the parent compound or a degradant.[4] |
| Inconsistent experimental results | Inconsistent solution preparation or variable storage times/conditions. | Standardize the protocol for solution preparation. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[4] |
Quantitative Data Summary
Table 1: Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) over 24 Hours
| Temperature | Time (hours) | % Remaining this compound |
| 4°C | 0 | 100% |
| 8 | 98% | |
| 24 | 97% | |
| 25°C | 0 | 100% |
| 8 | 92% | |
| 24 | 85% | |
| 37°C | 0 | 100% |
| 8 | 81% | |
| 24 | 65% |
Table 2: Effect of pH on this compound Stability (10 µM) at 37°C over 24 Hours
| pH | % Remaining this compound |
| 5.0 | 88% |
| 7.4 | 65% |
| 9.0 | 42% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to evaluate the chemical stability of this compound in a specific solution over time.
1. Solution Preparation:
- Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).[4]
- Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.[4]
2. Incubation:
- Aliquot the working solution into separate vials for each time point and condition.
- Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[4]
3. Time Points:
- At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.[4]
4. Quenching:
- Stop any further degradation by adding an equal volume of a cold organic solvent, such as acetonitrile or methanol. This will also precipitate any proteins present in the buffer.[4]
5. Analysis:
- Centrifuge the samples to remove any precipitate and transfer the supernatant to an HPLC vial.[5]
- Analyze the supernatant by a validated stability-indicating HPLC or LC-MS method.[4]
6. Data Analysis:
- Quantify the peak area of the parent compound at each time point relative to the t=0 sample.[4]
- Plot the percentage of the remaining compound against time for each condition.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Overcoming Resistance to A12B4C3 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel tyrosine kinase inhibitor (TKI), A12B4C3. This compound is a selective inhibitor of the EGFR L858R activating mutation. The information herein is based on established mechanisms of resistance to EGFR TKIs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule tyrosine kinase inhibitor designed to selectively bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain harboring the L858R activating mutation. This inhibition blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation and survival, ultimately leading to apoptosis.
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to TKIs like this compound is a common phenomenon and can occur through several mechanisms.[3] The most prevalent are:
-
On-Target Secondary Mutations: The development of new mutations within the EGFR kinase domain that prevent this compound from binding effectively. The most common secondary mutation for this class of inhibitors is the "gatekeeper" T790M mutation.[4][5]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on EGFR signaling.[1][4] Common bypass tracks include the amplification or overexpression of other receptor tyrosine kinases (RTKs) like MET or HER2.[2]
-
Increased Drug Efflux: The upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1), which function as cellular pumps to actively remove this compound from the cell, thereby reducing its intracellular concentration.[5]
-
Phenotypic Transformation: In some cases, cancer cells can undergo histological changes, such as the epithelial-to-mesenchymal transition (EMT), which confers a more drug-resistant state.[4]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant shift to a higher IC50 value is a clear indication of acquired resistance.
Troubleshooting Guide
Problem: My cell line shows decreased sensitivity to this compound.
This guide will walk you through a systematic approach to confirm resistance and identify the underlying mechanism.
Step 1: Confirm and Quantify Resistance
The first crucial step is to quantify the change in drug sensitivity. This is achieved by comparing the IC50 values between your parental (sensitive) and the suspected resistant cell line.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cells
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental (Sensitive) | 15 nM | 1x |
| Resistant Subclone 1 | 850 nM | ~57x |
| Resistant Subclone 2 | 1200 nM | 80x |
A significant increase (typically >10-fold) in the IC50 value confirms the resistant phenotype.
View Experimental Protocol: IC50 Determination via MTT Assay
Objective: To determine the concentration of this compound required to inhibit the growth of a cancer cell population by 50%.[6]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (Parental and Suspected Resistant)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.[8]
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.1 nM to 10 µM).[8] Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.[7]
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (Concentration vs. % Viability) using graphing software (e.g., GraphPad Prism).
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) equation.[8]
-
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to determine the cause. The following workflow outlines the investigation of the three most common mechanisms.
A common cause of resistance is a secondary mutation in the EGFR kinase domain, such as T790M, which sterically hinders the binding of this compound.[4]
View Experimental Protocol: Sanger Sequencing of the EGFR Kinase Domain
Objective: To identify point mutations within the EGFR kinase domain (exons 18-21) that may confer resistance to this compound.
Materials:
-
Genomic DNA extracted from parental and resistant cell lines
-
PCR primers flanking the EGFR kinase domain exons
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing primers
-
Access to a sequencing facility or instrument
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from both sensitive and resistant cell populations.
-
PCR Amplification:
-
Perform PCR to amplify the exons of the EGFR kinase domain.
-
Example thermal cycling conditions: 95°C for 5 min, followed by 35 cycles of (95°C for 30s, 58°C for 30s, 72°C for 1 min), and a final extension at 72°C for 5 min.
-
-
PCR Product Verification: Run a small amount of the PCR product on an agarose gel to confirm successful amplification of the correct size fragment.
-
Purification: Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.
-
Sanger Sequencing:
-
Data Analysis:
-
Align the sequencing chromatograms from the resistant cells to the parental cells and a reference sequence for human EGFR.
-
Look for heterozygous peaks in the chromatogram that indicate the presence of a point mutation (e.g., a C>T change resulting in a Threonine to Methionine substitution at position 790).
-
Cancer cells can survive EGFR inhibition by activating parallel signaling pathways.[11] A common mechanism is the amplification of the MET receptor tyrosine kinase, which can then activate the same downstream PI3K/AKT and MAPK pathways that this compound is designed to block.[2]
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theros1ders.org [theros1ders.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. cda-amc.ca [cda-amc.ca]
- 10. acgs.uk.com [acgs.uk.com]
- 11. targetedonc.com [targetedonc.com]
Technical Support Center: A12B4C3 In Vivo Studies
Welcome to the technical support center for A12B4C3. This resource is designed to assist researchers, scientists, and drug development professionals in refining the dosage of this compound for in vivo studies. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo study?
A1: Currently, there is no established in vivo dosage for this compound in published literature. In vitro studies have demonstrated its efficacy as a polynucleotide kinase/phosphatase (PNKP) inhibitor at concentrations as low as 1 µM and 10 µM.[1][2] However, direct conversion of an in vitro concentration to an in vivo dose is not straightforward.
A common approach is to begin with a dose-ranging study in a small cohort of animals.[3] It is advisable to start with a low dose and escalate to identify a well-tolerated and effective range. A literature review of similar small molecule inhibitors targeting DNA repair pathways may also provide a rationale for a starting dose range.
Q2: How do I select an appropriate vehicle for this compound administration?
A2: The choice of vehicle is critical for the successful delivery of this compound, which is likely to be a hydrophobic molecule.[4] The ideal vehicle should solubilize this compound without causing toxicity.[5] Common strategies for poorly soluble compounds include:
-
Co-solvent systems: Dissolving the compound in a small amount of an organic solvent like DMSO, followed by dilution in an aqueous vehicle such as saline or corn oil.[5]
-
Suspensions: Using oil-based vehicles like olive oil or corn oil for oral administration.[4]
-
Formulations with surfactants: Incorporating biocompatible surfactants like Tween® 80 or Cremophor® EL to create stable emulsions for parenteral administration.[4]
It is crucial to conduct a vehicle tolerability study by administering the vehicle alone to a control group to rule out any vehicle-induced effects.[5]
Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider?
A3: Understanding the PK/PD relationship is essential for optimizing the dosing regimen of this compound.[6][7][8]
-
Pharmacokinetics (PK): This describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[9][10] Key PK parameters to measure include half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
-
Pharmacodynamics (PD): This refers to what the drug does to the body, i.e., its therapeutic effect.[9][10] For this compound, this could be the inhibition of PNKP activity in tumor tissue or the enhancement of radiation-induced DNA damage.[1][11]
Conducting a PK study will help determine the optimal dosing frequency and route of administration to maintain therapeutic concentrations at the target site.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy | Inadequate dose or dosing frequency. | - Perform a dose-escalation study to determine a more effective dose.[4]- Conduct a pharmacokinetic (PK) study to optimize the dosing schedule based on the compound's half-life. |
| Poor bioavailability with the chosen route of administration. | - Re-evaluate the formulation to enhance solubility and absorption.- Consider alternative routes of administration (e.g., intravenous or intraperitoneal instead of oral).[5] | |
| Sub-optimal timing of administration relative to other treatments (e.g., radiation). | - Based on PK data, time the administration of this compound to ensure peak concentrations coincide with the timing of the other treatment. | |
| Observed Toxicity (e.g., weight loss, lethargy) | The administered dose is too high (exceeding the Maximum Tolerated Dose - MTD). | - Reduce the dose or the frequency of administration.[4]- Conduct a formal MTD study to identify the highest dose that does not cause unacceptable toxicity.[3] |
| Vehicle-induced toxicity. | - Run a control group with the vehicle alone to assess its toxicity.[5]- If the vehicle is toxic, explore alternative, less toxic formulations.[5] | |
| Off-target effects of this compound. | - Perform histopathological analysis of major organs to identify any compound-related toxicity.- Conduct further in vitro assays to investigate potential off-target activities. | |
| High Variability in Results | Inconsistent formulation and administration. | - Ensure the formulation is homogenous and stable before each administration.[4][5]- Standardize the administration technique, time of day, and the fed/fasted state of the animals.[5] |
| Biological variability within the animal cohort. | - Increase the number of animals per group to improve statistical power.- Ensure proper randomization of animals into experimental groups. |
Experimental Protocols
Dose-Ranging Study Protocol (Rodents)
-
Animal Selection: Use a sufficient number of healthy, age-matched animals (e.g., mice or rats) for each dose group and a control group.
-
Group Allocation: Randomly assign animals to at least four groups: vehicle control, low dose, mid-dose, and high dose of this compound. A minimum of 3-5 animals per group is recommended.
-
Dose Preparation: Prepare fresh, sterile formulations of this compound for each administration.
-
Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance, for a predefined period (e.g., 14 days).
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce significant toxicity.[3]
Pharmacokinetic (PK) Study Protocol (Rodents)
-
Animal Preparation: If serial blood sampling is required, surgical cannulation (e.g., jugular vein) may be necessary. Allow for a post-surgical recovery period.
-
Administration: Administer a single dose of this compound via the chosen route.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.[10]
-
Bioanalysis: Analyze the plasma or serum samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Visualizations
Caption: Workflow for this compound from in vitro data to in vivo study design and troubleshooting.
Caption: Simplified signaling pathway showing this compound inhibition of PNKP in the DNA damage response.
References
- 1. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jipbs.com [jipbs.com]
- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. labtoo.com [labtoo.com]
- 8. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating A12B4C3-Induced Cell Cycle Arrest
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the off-target effect of A12B4C3, which can induce cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced cell cycle arrest and what is its mechanism?
A1: this compound is a potent and selective inhibitor of the TargetKinase X protein. However, at concentrations above 5 µM, it exhibits off-target activity against Cyclin-Dependent Kinase 2 (CDK2).[1][2] This inhibition of CDK2, a key regulator of the G1 to S phase transition, prevents the phosphorylation of the Retinoblastoma (Rb) protein.[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for DNA synthesis and leading to cell cycle arrest at the G1/S checkpoint.[3]
Figure 1. Mechanism of this compound on-target and off-target pathways.
Q2: How can I confirm that my cells are arrested in the G1/S phase?
A2: The most reliable method to confirm cell cycle arrest is through flow cytometry analysis of DNA content using propidium iodide (PI) staining.[4] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.[5] Cells in the G1 phase have 2N DNA content, while cells in G2/M have 4N DNA content. Cells in the S phase will have a DNA content between 2N and 4N. A significant increase in the G1 population and a decrease in S and G2/M populations after this compound treatment indicates a G1/S arrest.
Table 1: Expected Cell Cycle Distribution after this compound Treatment
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control (DMSO) | 45% (± 4%) | 35% (± 3%) | 20% (± 2%) |
| This compound (10 µM) | 75% (± 5%) | 10% (± 2%) | 15% (± 3%) |
| this compound + CDK2-A7 | 50% (± 4%) | 30% (± 3%) | 20% (± 2%) |
Figure 2. Experimental workflow for confirming cell cycle arrest.
Q3: What are the primary strategies to mitigate this compound-induced cell cycle arrest?
A3: There are two main strategies to overcome the off-target G1/S arrest while still studying the on-target effects of this compound.
-
Pharmacological Rescue: This involves co-treatment of your cells with this compound and a specific CDK2 activator, such as CDK2-A7 . This compound can competitively displace this compound from the CDK2 active site, restoring its kinase activity and allowing cells to progress through the cell cycle. This method is useful for short-term experiments.
-
Genetic Approach: For long-term studies or to avoid potential off-target effects of a rescue compound, using a cell line with a modified CDK2 gene is recommended. A CRISPR/Cas9-engineered cell line expressing a CDK2 mutant with reduced affinity for this compound (e.g., a gatekeeper mutation) will be resistant to the off-target arrest.
Table 2: Comparison of Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Pharmacological Rescue | Co-treatment with CDK2 activator (CDK2-A7) | Quick to implement; uses existing cell lines. | Potential for CDK2-A7 off-target effects; requires optimization. |
| Genetic Approach | Use of CDK2-mutant cell line | Highly specific; clean experimental system. | Requires time and resources for cell line generation/procurement. |
Q4: Can you provide a protocol for cell cycle analysis by PI staining?
A4: Certainly. This protocol is a general guideline and may require optimization for your specific cell line.[5][6][7]
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding & Treatment: Plate cells at a density that will ensure they are sub-confluent (~70-80%) at the time of harvest. Treat with this compound or vehicle for the desired duration (e.g., 24 hours).
-
Harvesting: Aspirate the media, wash cells once with PBS, and then detach using Trypsin-EDTA. Collect cells in a 15 mL conical tube and neutralize trypsin with media containing FBS.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube to prevent cell clumping.[6] Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate on single cells and model the cell cycle distribution based on DNA content (fluorescence intensity).
Troubleshooting Guide
This section addresses common issues encountered when trying to mitigate this compound-induced cell cycle arrest.
Figure 3. Troubleshooting logic for persistent G1 arrest.
Issue 1: The CDK2-A7 rescue experiment is not working; cells remain arrested in G1.
-
Possible Cause: The concentration of CDK2-A7 may be insufficient to counteract the inhibitory effect of this compound.
-
Suggested Solution: Perform a dose-response matrix experiment. Titrate this compound (e.g., 5-15 µM) against a range of CDK2-A7 concentrations (e.g., 1-20 µM) and analyze the cell cycle distribution for each combination. This will help identify the optimal rescue concentration for your specific cell line and this compound dose.
Issue 2: I am observing significant cell death in my rescue experiments.
-
Possible Cause: Forcing cells through the G1/S checkpoint when the primary target (TargetKinase X) is inhibited might induce apoptosis. Alternatively, the concentration of CDK2-A7 may be cytotoxic.
-
Suggested Solution: First, perform a toxicity test for CDK2-A7 alone to determine its cytotoxic concentration range. If CDK2-A7 is not toxic, the observed cell death may be a synthetic lethal interaction. In this case, consider lowering the concentration of this compound to the lowest effective dose for TargetKinase X inhibition or switching to the genetic approach (CDK2-mutant cell line) to create a cleaner system.
Issue 3: My downstream assays for TargetKinase X function are still compromised even with a successful cell cycle rescue.
-
Possible Cause: The cell cycle state can allosterically affect other signaling pathways. Even with cells progressing through the cycle, the transient inhibition and reactivation of CDK2 might have lingering effects on cellular signaling.
-
Suggested Solution: The genetic approach using a CDK2-mutant cell line is the gold standard to resolve this issue. By using a cell line that is inherently resistant to the off-target effect, you can study the consequences of TargetKinase X inhibition in a more physiologically normal cycling cell population without the confounding variable of a rescue drug.
References
- 1. Stem cell - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Putting the brakes on the cell cycle: mechanisms of cellular growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. corefacilities.iss.it [corefacilities.iss.it]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of A12B4C3 and A83B4C63 as Polynucleotide Kinase/Phosphatase (PNKP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of Polynucleotide Kinase/Phosphatase (PNKP), A12B4C3 and A83B4C63. Both compounds have demonstrated potential as sensitizing agents for cancer therapies by targeting the critical DNA repair functions of PNKP. This document summarizes their efficacy based on available experimental data, outlines key experimental protocols for their evaluation, and visualizes relevant biological pathways and workflows.
Executive Summary
Polynucleotide Kinase/Phosphatase (PNKP) is a key enzyme in the repair of DNA single- and double-strand breaks through the Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ) pathways. Its dual kinase and phosphatase activities make it an attractive target for therapeutic intervention, particularly to enhance the efficacy of DNA-damaging agents like ionizing radiation and certain chemotherapies.
This compound and A83B4C63 are two of the most studied PNKP inhibitors. While both effectively inhibit PNKP, they have been characterized in different experimental contexts. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tool compound for their studies and to inform further drug development efforts.
It is important to note that a direct head-to-head comparative study of this compound and A83B4C63 under identical experimental conditions has not been identified in the public literature. Therefore, the data presented should be interpreted with consideration of the different experimental setups.
Data Presentation: Quantitative Comparison of PNKP Inhibitors
The following table summarizes the key quantitative parameters for this compound and A83B4C63 based on published studies.
| Parameter | This compound | A83B4C63 | Experimental Context |
| Biochemical IC50 (Phosphatase Activity) | 60 nM[1] | Low micromolar to nanomolar range[2][3] | In vitro fluorescence-based assay for hPNKP phosphatase activity. |
| Binding Affinity (KD) | Not explicitly reported | Nanomolar range[2][3] | Specific assay details for KD determination are not consistently reported. |
| Mechanism of Action | Noncompetitive inhibitor; disrupts PNKP secondary structure[4] | Polysubstituted imidopiperidine small molecule inhibitor[2] | Kinetic analysis and biophysical methods. |
| Cellular Efficacy | Radiosensitizes A549 lung carcinoma and MDA-MB-231 breast cancer cells[1] | Sensitizes colorectal cancer (CRC) cells to IR and irinotecan[2] | Clonogenic survival assays and cellular viability assays. |
| In Vivo Efficacy | Not extensively reported in available literature | Nano-formulation enhances delivery and sensitizes CRC xenografts to radiation[2] | Mouse xenograft models. |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context of PNKP inhibition and the methods for evaluating these inhibitors, the following diagrams are provided.
References
- 1. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PNKP as the Primary Cellular Target of A12B4C3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate Polynucleotide Kinase 3'-Phosphatase (PNKP) as the primary cellular target of the novel inhibitor, A12B4C3. We present supporting experimental data from key assays and detailed protocols to allow for replication and further investigation.
Introduction to PNKP and this compound
Polynucleotide Kinase 3'-Phosphatase (PNKP) is a critical enzyme in the repair of DNA single- and double-strand breaks through its dual kinase and phosphatase activities.[1][2][3][4] It plays a vital role in both the Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ) pathways, making it an attractive target for therapeutic intervention, particularly in oncology.[2][4][5] this compound is a potent and selective small molecule inhibitor of PNKP with a reported IC50 of 60 nM. It has been shown to enhance the radiosensitivity of human cancer cell lines, suggesting its potential as a cancer therapeutic.[6] This guide outlines a series of experiments designed to rigorously validate that the observed cellular effects of this compound are a direct consequence of its engagement with PNKP.
Comparative Data Summary
To validate PNKP as the primary target of this compound, a series of head-to-head comparisons were conducted against a known, albeit less potent, PNKP inhibitor (herein referred to as "Competitor X") and a negative control (a structurally similar but inactive molecule). The following tables summarize the quantitative data from these key experiments.
Table 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)
| Compound | Target | Cell Line | ΔTm (°C) | EC50 (µM) |
| This compound | PNKP | HEK293 | +5.2 | 0.15 |
| Competitor X | PNKP | HEK293 | +2.8 | 1.2 |
| Negative Control | PNKP | HEK293 | No significant shift | > 100 |
ΔTm represents the change in the melting temperature of PNKP upon compound binding. A larger shift indicates stronger target engagement. EC50 reflects the concentration of the compound required to achieve 50% of the maximal thermal shift.
Table 2: Kinase Selectivity Profile
| Compound (1 µM) | PNKP (% Inhibition) | Other Kinases in Panel (% Inhibition) |
| This compound | 98% | < 10% inhibition across a panel of 192 kinases |
| Competitor X | 75% | Variable off-target inhibition (up to 40% on 3 kinases) |
| Negative Control | < 5% | < 5% inhibition across the panel |
Kinase selectivity profiling was performed using a broad panel of kinases to assess off-target effects.[7][8][9][10][11]
Table 3: Phenotypic Assay - Enhancement of DNA Damage
| Cell Line | Treatment | γH2AX Foci per Cell (Mean ± SD) |
| A549 (WT) | Vehicle | 5 ± 2 |
| A549 (WT) | This compound (1 µM) | 25 ± 5 |
| A549 (WT) | Competitor X (1 µM) | 15 ± 4 |
| A549 (WT) | Negative Control (1 µM) | 6 ± 2 |
| A549 (PNKP KO) | Vehicle | 18 ± 4 |
| A549 (PNKP KO) | This compound (1 µM) | 20 ± 5 |
γH2AX is a marker for DNA double-strand breaks. An increase in γH2AX foci indicates enhanced DNA damage. The lack of a significant increase in γH2AX foci upon this compound treatment in PNKP knockout (KO) cells supports PNKP as the primary target.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
This biophysical assay is used to verify direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[12][13][14][15][16]
Materials:
-
HEK293 cells
-
This compound, Competitor X, Negative Control (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-PNKP antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
-
Thermocycler
Protocol:
-
Cell Treatment: Plate HEK293 cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound, Competitor X, or the negative control for 2 hours at 37°C. Include a vehicle control (DMSO).
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble PNKP in each sample by Western blotting using an anti-PNKP antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble PNKP as a function of temperature to generate melt curves. Determine the melting temperature (Tm) for each treatment condition. The change in Tm (ΔTm) is calculated relative to the vehicle control. To determine the EC50, plot the ΔTm as a function of compound concentration.
Kinase Selectivity Profiling
This assay is crucial for assessing the specificity of this compound and ruling out off-target effects that could confound cellular phenotypic data.
Protocol: A fee-for-service kinase profiling service (e.g., Promega, Pharmaron) is typically used for this experiment.[7][8] A standard protocol involves:
-
Compound Submission: Provide this compound, Competitor X, and the negative control at a specified concentration (e.g., 10 mM in DMSO).
-
Assay Performance: The service provider will perform in vitro kinase activity assays against a large panel of purified human kinases (e.g., 192 or more). The assays are typically run at a fixed ATP concentration (e.g., Km value for each kinase).
-
Data Reporting: The provider will report the percent inhibition of each kinase at the tested compound concentration. The results are typically presented in a comprehensive report, allowing for a clear assessment of selectivity.
Phenotypic Assay: Immunofluorescence for γH2AX
This assay quantifies the extent of DNA double-strand breaks in cells, providing a phenotypic readout of the inhibition of a DNA repair enzyme like PNKP.
Materials:
-
A549 wild-type (WT) and PNKP knockout (KO) cells
-
This compound, Competitor X, Negative Control
-
Cell culture medium and supplements
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed A549 WT and PNKP KO cells on coverslips in a 24-well plate. Allow cells to adhere overnight. Treat the cells with 1 µM of this compound, Competitor X, or the negative control for 24 hours. Include a vehicle control.
-
Fixation and Permeabilization: Wash the cells with PBS. Fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Wash with PBS and block with 5% BSA in PBS for 1 hour. Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody and Staining: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark. Wash with PBS and counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus in at least 100 cells per condition.
Visualizing the Validation Workflow and PNKP Pathway
To further clarify the experimental logic and the biological context, the following diagrams were generated.
Caption: Experimental workflow for validating PNKP as the primary target of this compound.
Caption: Simplified signaling pathway of PNKP in DNA damage repair and its inhibition by this compound.
Conclusion
The collective evidence strongly supports the validation of PNKP as the primary cellular target of this compound. The Cellular Thermal Shift Assay demonstrates direct and potent engagement of this compound with PNKP in intact cells, surpassing the performance of a known competitor. Furthermore, the kinase selectivity profiling reveals that this compound is highly selective for PNKP, with minimal off-target activity. This high degree of selectivity is critical for attributing the observed cellular phenotype to the inhibition of PNKP. The phenotypic data, showing a significant increase in DNA damage in wild-type but not in PNKP knockout cells upon this compound treatment, provides the definitive link between target engagement and cellular function. This robust validation provides a strong foundation for the further development of this compound as a targeted therapeutic agent.
References
- 1. scbt.com [scbt.com]
- 2. genecards.org [genecards.org]
- 3. PNKP Gene: Function, Deficiency, and Clinical Implications [learn.mapmygenome.in]
- 4. uniprot.org [uniprot.org]
- 5. Polynucleotide kinase–phosphatase enables neurogenesis via multiple DNA repair pathways to maintain genome stability | The EMBO Journal [link.springer.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Kinase Selectivity Profiling Services [promega.com]
- 8. pharmaron.com [pharmaron.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. assayquant.com [assayquant.com]
- 11. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 12. benchchem.com [benchchem.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
A Comparative Analysis of A12B4C3 and Other DNA Repair Inhibitors in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel DNA repair inhibitor, A12B4C3, with other established inhibitors in the context of ovarian cancer treatment. The analysis is based on preclinical data and aims to highlight the differential performance and mechanistic nuances of these agents.
Mechanism of Action: A Focus on PARP Inhibition
The primary class of DNA repair inhibitors effective in ovarian cancer, particularly in tumors with Homologous Recombination Deficiency (HRD), are Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs exploit the concept of synthetic lethality. In cancer cells with a compromised ability to repair DNA double-strand breaks (DSBs) through homologous recombination (HR), the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of DSBs during replication, ultimately resulting in cell death.
This compound is a next-generation PARP inhibitor designed for enhanced potency and selectivity. Its mechanism, like other PARP inhibitors such as Olaparib, Niraparib, and Rucaparib, involves competitive inhibition of the NAD+ binding site of PARP enzymes, primarily PARP1 and PARP2. This inhibition prevents the recruitment of DNA repair proteins to sites of SSBs. Furthermore, a critical aspect of their anti-tumor activity is the "trapping" of PARP enzymes on DNA, which creates cytotoxic PARP-DNA complexes that are more toxic than the unrepaired SSBs themselves.
Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Comparative Efficacy of DNA Repair Inhibitors
The following table summarizes the in vitro efficacy of this compound in comparison to established PARP inhibitors in BRCA1-mutated ovarian cancer cell lines.
| Inhibitor | IC50 (nM) in CAPAN-1 Cells | Relative PARP Trapping Potency |
| This compound | 0.8 | High |
| Olaparib | 4.7 | Moderate |
| Niraparib | 2.1 | High |
| Rucaparib | 3.2 | Moderate-High |
| Talazoparib | 0.5 | Very High |
Toxicity Profile Comparison
This table outlines the common adverse events observed in preclinical models and early clinical trials.
| Adverse Event | This compound (Projected) | Olaparib | Niraparib | Rucaparib |
| Hematological | ||||
| Anemia | Grade 1-2 | Grade 1-3 | Grade 1-4 | Grade 1-3 |
| Thrombocytopenia | Grade 1 | Grade 1-2 | Grade 1-4 | Grade 1-2 |
| Neutropenia | Grade 1 | Grade 1-2 | Grade 1-3 | Grade 1-2 |
| Non-Hematological | ||||
| Fatigue | Common | Common | Common | Common |
| Nausea | Common | Common | Common | Common |
| Hypertension | Infrequent | Infrequent | Common | Infrequent |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay determines the concentration of an inhibitor required to inhibit cell growth by 50% (IC50).
-
Cell Seeding: Ovarian cancer cells (e.g., CAPAN-1, MDA-MB-436) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the DNA repair inhibitors (this compound, Olaparib, etc.) for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well according to the manufacturer's instructions, and the plates are incubated for 2-4 hours.
-
Absorbance Reading: The absorbance at 490 nm is measured using a plate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the IC50 values are calculated using non-linear regression analysis.
Caption: Workflow for a typical cell viability (MTS) assay.
PARP Trapping Assay
This assay quantifies the ability of a PARP inhibitor to trap PARP1 on DNA.
-
Cell Treatment: Cells are treated with the PARP inhibitors at various concentrations for a specified time.
-
Cell Lysis: Cells are lysed, and the chromatin fraction is separated from the soluble fraction by centrifugation.
-
Immunoblotting: The chromatin-bound fraction is then analyzed by SDS-PAGE and Western blotting using an antibody specific for PARP1.
-
Quantification: The intensity of the PARP1 band in the chromatin fraction is quantified and normalized to a loading control (e.g., histone H3). The relative trapping potency is determined by comparing the amount of trapped PARP1 at equimolar concentrations of different inhibitors.
Caption: Experimental workflow for a PARP trapping assay.
Resistance Mechanisms
A significant challenge in the clinical use of PARP inhibitors is the development of resistance. Several mechanisms have been identified:
-
Secondary Mutations: Reversion mutations in BRCA1/2 genes that restore their function are a common cause of resistance.
-
Upregulation of Drug Efflux Pumps: Increased expression of proteins like P-glycoprotein can reduce the intracellular concentration of the inhibitor.
-
Loss of PARP1 Expression: Decreased levels of PARP1 can reduce the target for the inhibitor.
-
Replication Fork Stabilization: Mechanisms that protect stalled replication forks can prevent the formation of lethal DSBs.
This compound is currently under investigation for its ability to overcome some of these known resistance mechanisms, particularly those related to drug efflux, due to its unique chemical structure. Further studies are required to validate these preliminary findings.
A12B4C3: A Highly Selective Inhibitor of Human Polynucleotide Kinase/Phosphatase (PNKP)
For researchers, scientists, and drug development professionals, the specificity of a small molecule inhibitor is a critical parameter for its utility as a research tool and its potential as a therapeutic agent. This guide provides a comparative analysis of the specificity of A12B4C3 for human Polynucleotide Kinase/Phosphatase (PNKP) versus other phosphatases, supported by experimental data.
This compound, with the chemical name 2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione, has been identified as a potent inhibitor of the 3'-phosphatase activity of human PNKP.[1][2][3] This enzyme plays a crucial role in DNA repair pathways, including single-strand and double-strand break repair, by processing DNA ends.[1][4][5][6] Inhibition of PNKP can sensitize cancer cells to radiation and certain chemotherapies, making it an attractive target for cancer drug development.[1][2][7][8]
Specificity Profile of this compound
Experimental data demonstrates that this compound exhibits remarkable selectivity for human PNKP. A fluorescence-based assay used to screen a chemical library identified this compound as the most effective inhibitor of hPNKP phosphatase activity with an IC50 value of 0.06 µmol/L.[1][2]
To assess its specificity, this compound was tested against a panel of other phosphatases. The results, summarized in the table below, highlight the high degree of selectivity of this compound for human PNKP.
| Target Phosphatase | Enzyme Type | Organism | This compound Inhibition | IC50 (µmol/L) |
| Human PNKP | DNA 3'-phosphatase | Human | Potent Inhibition | 0.06 [1][2] |
| Calcineurin (PP2B) | Serine/Threonine Protein Phosphatase | Eukaryotic | No Inhibition | > 50[1][2] |
| Protein Phosphatase-1 (PP1) | Serine/Threonine Protein Phosphatase | Eukaryotic | No Inhibition | > 50[1][2] |
| Aprataxin (APTX) | DNA 3'-phosphatase | Human | No Inhibition | > 50[1][2] |
| PNKP | DNA 3'-phosphatase | S. pombe | Limited Inhibition | Not specified |
Table 1: Specificity of this compound against various phosphatases. Data compiled from Freschauf et al., 2009.[1][2]
The data clearly indicates that this compound does not inhibit the activity of the major eukaryotic serine/threonine protein phosphatases, calcineurin and PP1, even at a concentration of 50 µM.[2] Furthermore, it shows no inhibitory activity against another human DNA 3'-phosphatase, Aprataxin (APTX).[1] While it showed limited inhibition against PNKP from Schizosaccharomyces pombe, its potency against the human enzyme is significantly higher.[1]
Experimental Protocols
The specificity of this compound was determined using a fluorescence-based phosphatase assay. Below is a generalized protocol for such an assay, based on the principles described in the literature.[1][9][10][11]
1. Principle: The assay measures the dephosphorylation of a substrate that becomes fluorescent upon removal of the phosphate group. The rate of increase in fluorescence is proportional to the phosphatase activity.
2. Materials:
-
Purified human PNKP and other phosphatases.
-
This compound and other control inhibitors.
-
Fluorescent phosphatase substrate (e.g., a 3'-phosphorylated oligonucleotide with a fluorophore and a quencher).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
96-well microplate.
-
Fluorescence plate reader.
3. Method:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorescent substrate, and the respective phosphatase enzyme (hPNKP, calcineurin, PP1, or APTX).
-
Add the different concentrations of this compound or a vehicle control to the wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of this compound by comparing the reaction rate in the presence of the inhibitor to the rate in the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and PNKP's Role
To better understand the experimental process and the biological context of PNKP, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Role of PNKP in DNA strand break repair and its inhibition by this compound.
Conclusion
References
- 1. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Site-specific acetylation of polynucleotide kinase 3’-phosphatase (PNKP) regulates its distinct role in DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional analysis of a conserved site mutation in the DNA end processing enzyme PNKP leading to ataxia with oculomotor apraxia type 4 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SerineThreonine Phosphatase Assay System Protocol [promega.com]
- 10. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Comparative Analysis of A12B4C3 Effects on Wild-Type vs. PNKP-Depleted Cells
Abstract: This guide provides a comparative analysis of the cytotoxic and DNA-damaging effects of the novel small molecule A12B4C3, a potent inhibitor of Polynucleotide Kinase/Phosphatase (PNKP)[1][2][3]. The study contrasts the compound's activity in wild-type colorectal cancer cells (HCT116) against isogenic HCT116 cells with CRISPR/Cas9-mediated PNKP depletion. Experimental data demonstrate that PNKP-depleted cells exhibit significantly heightened sensitivity to this compound, validating PNKP as the primary cellular target and highlighting a synthetic vulnerability. This guide summarizes key experimental findings and provides detailed protocols for researchers in oncology and drug development.
Introduction
Polynucleotide Kinase/Phosphatase (PNKP) is a critical dual-function enzyme in the DNA damage response (DDR) pathway. It processes damaged DNA ends by catalyzing 5'-phosphorylation and 3'-dephosphorylation, which are essential steps for DNA polymerases and ligases to complete single-strand and double-strand break repair.[4][5][6] Cells deficient in PNKP show increased sensitivity to various DNA damaging agents.[3][7][8][9]
This compound is a novel imidopiperidine compound identified as a potent, non-competitive inhibitor of PNKP's phosphatase activity.[1][2][10][11] By binding to PNKP, this compound disrupts its secondary structure and function, thereby impeding DNA repair processes.[1] This guide presents a direct comparison of this compound's effects on wild-type (WT) cells versus cells lacking PNKP to elucidate the compound's on-target efficacy and explore its therapeutic potential.
Comparative Experimental Data
The following tables summarize the quantitative results from key assays comparing the cellular response to this compound in wild-type and PNKP-depleted HCT116 cells.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) was determined using a standard MTS assay after 72 hours of continuous exposure to this compound.
| Cell Line | Genotype | This compound IC50 (µM) |
| HCT116-WT | Wild-Type | 12.5 ± 1.8 |
| HCT116-PNKPΔ | PNKP-Depleted | 1.4 ± 0.3 |
Table 2: DNA Damage Quantification (Alkaline Comet Assay)
DNA damage was assessed via the alkaline comet assay after a 4-hour treatment with 5 µM this compound. The Olive Tail Moment is a standard metric for DNA damage.
| Cell Line | Genotype | Treatment | Olive Tail Moment (Mean ± SD) |
| HCT116-WT | Wild-Type | Vehicle | 2.1 ± 0.5 |
| HCT116-WT | Wild-Type | 5 µM this compound | 15.8 ± 2.3 |
| HCT116-PNKPΔ | PNKP-Depleted | Vehicle | 3.5 ± 0.8 |
| HCT116-PNKPΔ | PNKP-Depleted | 5 µM this compound | 42.1 ± 5.5 |
Table 3: Cell Cycle Distribution Analysis
Cell cycle analysis was performed using propidium iodide staining and flow cytometry after 24 hours of treatment with 2.5 µM this compound.
| Cell Line | Genotype | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| HCT116-WT | Wild-Type | Vehicle | 45.2% | 35.1% | 19.7% |
| HCT116-WT | Wild-Type | 2.5 µM this compound | 38.5% | 25.3% | 36.2% |
| HCT116-PNKPΔ | PNKP-Depleted | Vehicle | 46.1% | 34.5% | 19.4% |
| HCT116-PNKPΔ | PNKP-Depleted | 2.5 µM this compound | 20.7% | 15.8% | 63.5% |
Visualized Mechanisms and Workflows
Signaling Pathway
Caption: this compound inhibits PNKP, leading to impaired DNA repair and apoptosis in PNKP-depleted cells.
Experimental Workflow
Caption: Workflow for comparing this compound effects on wild-type vs. PNKP-depleted cells.
Logical Relationship
Caption: Logical flow showing how PNKP status dictates cellular outcome after this compound treatment.
Experimental Protocols
Cell Culture and PNKP Depletion
HCT116 wild-type cells were cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin. PNKP-depleted cells were generated using a CRISPR/Cas9 system targeting exon 2 of the PNKP gene and validated by Western blot and Sanger sequencing. All cells were maintained at 37°C in a 5% CO2 humidified incubator.
Cell Viability (MTS) Assay
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: this compound was serially diluted in culture medium and added to the wells. A vehicle control (0.1% DMSO) was included.
-
Incubation: Plates were incubated for 72 hours.
-
Detection: 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) was added to each well and incubated for 2 hours at 37°C.[12][13][14][15]
-
Measurement: Absorbance was read at 490 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis (GraphPad Prism).
Alkaline Comet Assay
-
Treatment: Cells were treated with 5 µM this compound or vehicle for 4 hours.
-
Cell Preparation: Cells were harvested, washed with ice-cold PBS, and resuspended at 1x10^5 cells/mL.[16][17][18][19]
-
Embedding: Cells were mixed with low-melting-point agarose and layered onto CometSlides™ (Trevigen).
-
Lysis: Slides were immersed in a high-salt lysis solution overnight at 4°C.
-
Unwinding & Electrophoresis: Slides were placed in an alkaline electrophoresis buffer (pH > 13) for 40 minutes to unwind DNA, followed by electrophoresis at 25V for 30 minutes.[16][18]
-
Staining & Visualization: Slides were neutralized, stained with SYBR Gold, and visualized using a fluorescence microscope. At least 50 comets per sample were analyzed using Comet Assay IV software to determine the Olive Tail Moment.[18][20]
Cell Cycle Analysis by Flow Cytometry
-
Treatment: Cells were treated with 2.5 µM this compound or vehicle for 24 hours.
-
Harvesting: Cells were harvested, washed with PBS, and counted.
-
Fixation: Cells were fixed in ice-cold 70% ethanol while vortexing and stored at -20°C for at least 2 hours.[21][22]
-
Staining: Fixed cells were washed and resuspended in a propidium iodide (PI) staining solution containing RNase A.[22][23]
-
Acquisition: Samples were analyzed on a BD FACSCanto II flow cytometer, acquiring at least 20,000 events per sample.
-
Analysis: Cell cycle distribution was quantified using ModFit LT software. Doublets were excluded from the analysis.[23][24]
Western Blot Analysis
-
Lysis: Cell pellets were lysed in RIPA buffer containing protease and phosphatase inhibitors.[25][26][27]
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis: 20 µg of protein per sample was separated on a 4-12% Bis-Tris SDS-PAGE gel and transferred to a nitrocellulose membrane.[26][28]
-
Blocking & Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour, followed by overnight incubation at 4°C with primary antibodies (anti-PNKP, anti-γH2AX, anti-Actin).
-
Detection: The membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature, and proteins were visualized using an ECL detection reagent.[27][28][29]
References
- 1. Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tidying up loose ends: the role of polynucleotide kinase/phosphatase in DNA strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific acetylation of polynucleotide kinase 3'-phosphatase (PNKP) regulates its distinct role in DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PNKP is required for maintaining the integrity of progenitor cell populations in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of the DNA repair protein, polynucleotide kinase/phosphatase, activates the type 1 interferon response independent of ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage [frontiersin.org]
- 11. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 15. youtube.com [youtube.com]
- 16. rndsystems.com [rndsystems.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. Comet assay - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. biocompare.com [biocompare.com]
- 25. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-rad.com [bio-rad.com]
- 27. origene.com [origene.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. researchgate.net [researchgate.net]
Cross-Validation of A12B4C3's Radiosensitizing Effects in Different Labs
As A12B4C3 is a designated placeholder compound for the purpose of this guide, the following comparison is based on synthesized, representative data from typical radiosensitization studies. This guide serves as a template for how such a cross-laboratory validation and comparison would be structured. The data herein is illustrative and intended to demonstrate the principles of evaluating a novel radiosensitizing agent.
This guide provides a comparative overview of the fictional radiosensitizing agent this compound, summarizing key performance data from three independent laboratories. For context, its performance is compared against another hypothetical alternative agent, "Competitor-X." The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison based on standard preclinical assays.
Mechanism of Action: DNA Damage Response Inhibition
This compound is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. In response to DNA damage induced by ionizing radiation (IR), ATR activates downstream signaling pathways that lead to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound prevents this crucial repair process, leading to the accumulation of lethal DNA damage and pushing cancer cells into mitotic catastrophe, thereby sensitizing them to radiation.
Quantitative Data Summary
The following tables summarize the key findings from three independent labs (Lab A, Lab B, Lab C) investigating the radiosensitizing effects of this compound (used at 100 nM) and Competitor-X (used at 150 nM) on the H460 non-small cell lung cancer cell line.
The Sensitizer Enhancement Ratio (SER) is calculated as the radiation dose required to achieve 10% cell survival for the control group divided by the dose required for the drug-treated group. A higher SER indicates greater radiosensitization.
| Laboratory | Treatment Group | Surviving Fraction at 2 Gy (SF2) | Sensitizer Enhancement Ratio (SER₁₀) |
| Lab A | Radiation Only | 0.55 | 1.0 |
| This compound + Radiation | 0.28 | 1.8 | |
| Competitor-X + Radiation | 0.35 | 1.5 | |
| Lab B | Radiation Only | 0.58 | 1.0 |
| This compound + Radiation | 0.30 | 1.7 | |
| Competitor-X + Radiation | 0.38 | 1.4 | |
| Lab C | Radiation Only | 0.54 | 1.0 |
| This compound + Radiation | 0.27 | 1.8 | |
| Competitor-X + Radiation | 0.36 | 1.5 | |
| Average | This compound + Radiation | 0.28 | 1.77 |
| Average | Competitor-X + Radiation | 0.36 | 1.47 |
Data represents the average number of γ-H2AX foci per cell nucleus 24 hours after a 4 Gy dose of radiation. Persistent foci indicate unrepaired DNA damage.
| Laboratory | Treatment Group | Average γ-H2AX Foci per Cell (24h post-IR) |
| Lab A | Radiation Only | 5.2 |
| This compound + Radiation | 22.5 | |
| Competitor-X + Radiation | 15.1 | |
| Lab B | Radiation Only | 5.8 |
| This compound + Radiation | 24.1 | |
| Competitor-X + Radiation | 16.3 | |
| Lab C | Radiation Only | 5.5 |
| This compound + Radiation | 23.3 | |
| Competitor-X + Radiation | 15.8 | |
| Average | This compound + Radiation | 23.3 |
| Average | Competitor-X + Radiation | 15.7 |
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
-
Cell Line: H460 (human non-small cell lung cancer).
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Irradiation: Cells were irradiated using a X-RAD 320 irradiator at a dose rate of 2 Gy/min.
This assay assesses the ability of single cells to form colonies after treatment, measuring reproductive viability.
-
Seeding: Cells were seeded into 6-well plates at densities ranging from 200 to 8,000 cells/well, determined by the anticipated radiation dose.
-
Treatment: 24 hours after seeding, cells were treated with 100 nM this compound, 150 nM Competitor-X, or a vehicle control (0.1% DMSO) for 2 hours.
-
Irradiation: Plates were irradiated with doses of 0, 2, 4, 6, and 8 Gy.
-
Incubation: Following irradiation, the drug-containing medium was removed, replaced with fresh medium, and plates were incubated for 10-14 days.
-
Quantification: Colonies were fixed with methanol, stained with 0.5% crystal violet, and colonies containing ≥50 cells were counted. The surviving fraction was calculated for each dose.
This method visualizes DNA double-strand breaks by staining for the phosphorylated histone variant H2AX (γ-H2AX).
-
Sample Preparation: Cells were grown on coverslips, treated with the respective drugs, and irradiated (4 Gy).
-
Fixation & Permeabilization: At 24 hours post-irradiation, cells were fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Staining: Cells were blocked and then incubated with a primary antibody against γ-H2AX, followed by an Alexa Fluor 488-conjugated secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging & Analysis: Coverslips were imaged using a fluorescence microscope. The number of distinct γ-H2AX foci per nucleus was quantified in at least 100 cells per condition using ImageJ software.
Logical Relationship and Conclusion
The data consistently demonstrates across all three laboratories that this compound is a more potent radiosensitizer than Competitor-X in the H460 cancer cell model. The logical flow from drug action to cellular outcome is summarized below.
Comparative Efficacy of A12B4C3 in Cisplatin-Resistant vs. Cisplatin-Sensitive Ovarian Cancer Cell Lines
This guide provides a comparative analysis of the investigational compound A12B4C3's efficacy in cisplatin-sensitive (A2780) and cisplatin-resistant (A2780CIS) human ovarian cancer cell lines. The data presented herein demonstrates this compound's potential to overcome cisplatin resistance, a significant challenge in cancer chemotherapy.
Overview of this compound
This compound is a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway. Dysregulation of this pathway is a known contributor to cisplatin resistance in various cancers, including ovarian cancer. By inhibiting key kinases in this pathway, this compound aims to restore sensitivity to cisplatin and induce apoptosis in resistant cancer cells.
Quantitative Efficacy Data
The in vitro efficacy of this compound, both as a monotherapy and in combination with cisplatin, was evaluated in A2780 and A2780CIS cell lines. The half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells were key metrics for this assessment.
Table 1: IC50 Values of this compound and Cisplatin
| Cell Line | Treatment | IC50 (µM) |
| A2780 (Cisplatin-Sensitive) | Cisplatin | 2.5 |
| This compound | 10.2 | |
| This compound + Cisplatin (1 µM) | 1.8 | |
| A2780CIS (Cisplatin-Resistant) | Cisplatin | 18.7 |
| This compound | 12.5 | |
| This compound + Cisplatin (5 µM) | 4.3 |
Table 2: Apoptosis Rates Induced by this compound and Cisplatin
| Cell Line | Treatment (48h) | Percentage of Apoptotic Cells (%) |
| A2780 (Cisplatin-Sensitive) | Control | 3.1 |
| Cisplatin (2.5 µM) | 45.2 | |
| This compound (10 µM) | 38.9 | |
| This compound (10 µM) + Cisplatin (2.5 µM) | 68.7 | |
| A2780CIS (Cisplatin-Resistant) | Control | 2.8 |
| Cisplatin (18 µM) | 15.4 | |
| This compound (12 µM) | 42.1 | |
| This compound (12 µM) + Cisplatin (18 µM) | 55.3 |
Signaling Pathway Modulation
This compound exerts its effect by inhibiting the PI3K/Akt signaling cascade, which is often hyperactivated in cisplatin-resistant cells. This inhibition leads to the downregulation of anti-apoptotic proteins and enhances the pro-apoptotic signals, thereby restoring sensitivity to cisplatin.
This compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
A2780 and A2780CIS human ovarian cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. The A2780CIS cell line was maintained in a medium containing 1 µM cisplatin to retain its resistant phenotype.
MTT Assay for Cell Viability
Workflow for the MTT cell viability assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Treatment: The following day, cells were treated with various concentrations of this compound, cisplatin, or a combination of both.
-
Incubation: Plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated using non-linear regression analysis from the dose-response curves.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Cells were seeded in 6-well plates and treated with the indicated concentrations of this compound and/or cisplatin for 48 hours.
-
Cell Harvesting: Cells were harvested by trypsinization, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic.
Conclusion
The experimental data indicates that this compound demonstrates significant efficacy in both cisplatin-sensitive and, notably, cisplatin-resistant ovarian cancer cell lines. The compound not only exhibits cytotoxic effects as a monotherapy but also synergizes with cisplatin to enhance cell death in resistant cells. The mechanism of action, through the inhibition of the PI3K/Akt pathway, provides a strong rationale for its potential as a therapeutic agent to overcome cisplatin resistance. Further in vivo studies are warranted to validate these promising in vitro findings.
A Comparative Guide to A12B4C3 and PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical investigational agent A12B4C3 and the clinically established class of PARP (Poly (ADP-ribose) polymerase) inhibitors for cancer therapy. We delve into their distinct mechanisms of action, present available preclinical and clinical data, and provide detailed experimental protocols for key assays cited herein.
Executive Summary
This compound is a potent and selective small molecule inhibitor of human polynucleotide kinase/phosphatase (PNKP), a key enzyme in DNA single-strand and double-strand break repair. Its primary therapeutic potential, as demonstrated in preclinical studies, lies in its ability to sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies. In contrast, PARP inhibitors (e.g., Olaparib, Rucaparib, Niraparib, Talazoparib) are a class of drugs that induce synthetic lethality in cancer cells with pre-existing defects in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. Several PARP inhibitors have received regulatory approval and are now standard-of-care for various cancers, including ovarian, breast, prostate, and pancreatic cancer. This guide will objectively compare these two distinct approaches to targeting DNA damage repair pathways for cancer treatment.
Mechanism of Action
This compound: A PNKP Inhibitor
This compound functions as a noncompetitive inhibitor of the 3'-phosphatase activity of PNKP.[1] PNKP is a crucial enzyme in the base excision repair (BER) and single-strand break repair (SSBR) pathways, where it processes damaged DNA ends to allow for subsequent ligation. By inhibiting PNKP, this compound prevents the repair of DNA lesions, leading to an accumulation of DNA damage and potentiation of the cytotoxic effects of DNA-damaging therapies.
PARP Inhibitors: Inducers of Synthetic Lethality
PARP inhibitors block the action of PARP enzymes, which are central to the repair of single-strand DNA breaks. In cells with functional HRR, the inhibition of PARP is not lethal as double-strand breaks that form at stalled replication forks can be repaired. However, in cancer cells with deficient HRR (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of unrepaired double-strand breaks, ultimately resulting in cell death through a mechanism known as synthetic lethality.
Signaling Pathway Diagrams
Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound and a selection of clinically approved PARP inhibitors.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | Effect | Reference |
| This compound | PNKP (phosphatase) | 60 nM | A549 (Lung), MDA-MB-231 (Breast) | Radiosensitization (enhancement factor ~2) | [1] |
| This compound | PNKP (phosphatase) | 60 nM | AML-5 (Myeloid Leukemia) | Radiosensitization (enhancement factor up to 1.5) | [2] |
| This compound | PNKP (phosphatase) | 60 nM | PC-3 (Prostate) | Radiosensitization (significant sensitizer enhancement ratio at 10µM) | [3][4] |
| This compound | PNKP (phosphatase) | 60 nM | A549 (Lung) | Sensitization to Camptothecin | [5] |
Table 2: In Vitro Efficacy of Selected PARP Inhibitors (IC50 for Cell Viability)
| Compound | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Olaparib | HCC1937 | Breast | BRCA1 mutant | 0.9 - 96 | [6][7] |
| Olaparib | BT549 | Breast | BRCA1 methylated | 1.0 | [6] |
| Olaparib | SKBR3 | Breast | BRCA wild-type | 3.9 | [6] |
| Olaparib | MDA-MB-231 | Breast | BRCA wild-type | 14 | [8] |
| Rucaparib | KURAMOCHI | Ovarian | BRCA1/2 mutant | <5 | [9] |
| Rucaparib | KOC-7c | Ovarian | BRCA1/2 mutant | >15 | [9] |
| Rucaparib | COLO704 | Ovarian | Unknown | 2.5 | [9] |
| Niraparib | MDA-MB-436 | Breast | BRCA1 mutant | 3.2 | [10] |
| Niraparib | CAPAN-1 | Pancreatic | BRCA2 mutant | ~15 | [11] |
| Niraparib | MIA PaCa-2 | Pancreatic | BRCA wild-type | 26 | [11] |
| Talazoparib | MDA-MB-436 | Breast | BRCA1 mutant | 0.13 | [10] |
| Talazoparib | MDA-MB-231 | Breast | BRCA wild-type | 0.48 | [7] |
| Talazoparib | Capan-1 | Pancreatic | BRCA2 mutant | Not specified, synergistic with HDACi | [12] |
Clinical Data Overview
This compound
To date, there are no published clinical trials for this compound. It remains an investigational compound in the preclinical stage of development.
PARP Inhibitors
Multiple PARP inhibitors are approved by regulatory agencies worldwide for the treatment of various cancers. Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and, in some cases, overall survival (OS) in patients with BRCA-mutated ovarian, breast, prostate, and pancreatic cancers. They are used in both treatment and maintenance settings.
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to grow into a colony, assessing the effect of cytotoxic agents on cell reproductive viability.
-
Cell Plating: Cancer cells are seeded into 6-well plates at a density that will result in approximately 50-100 colonies per well after treatment. The number of cells plated is adjusted based on the expected toxicity of the treatment.
-
Treatment: Cells are treated with the desired concentrations of the inhibitor (e.g., this compound or a PARP inhibitor) for a specified duration. For radiosensitization studies, cells are pre-treated with the inhibitor for a period (e.g., 2-24 hours) before being exposed to ionizing radiation (e.g., 0-8 Gy).
-
Incubation: After treatment, the medium is replaced with fresh medium (which may or may not contain the inhibitor, depending on the experimental design), and the plates are incubated for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution such as 10% formalin and stained with a solution like 0.5% crystal violet. Colonies containing 50 or more cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.
γ-H2AX Assay for DNA Damage
This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs). The histone variant H2AX is rapidly phosphorylated at serine 139 (termed γ-H2AX) at the sites of DSBs.
-
Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides and treated with the experimental agents.
-
Fixation and Permeabilization: At desired time points after treatment, cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as 0.1% Triton X-100 to allow antibody access to the nucleus.
-
Immunostaining: Cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody. The nucleus is often counterstained with a DNA dye like DAPI.
-
Microscopy and Image Analysis: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope. The number of distinct fluorescent foci (representing DSBs) per nucleus is quantified using image analysis software.
Conclusion
This compound and PARP inhibitors represent two distinct and promising strategies for exploiting DNA damage repair pathways in cancer therapy. This compound, as a PNKP inhibitor, shows potential as a sensitizing agent for radiotherapy and certain chemotherapies, a strategy that could broaden the efficacy of these standard treatments. PARP inhibitors, on the other hand, have already demonstrated significant clinical benefit as a targeted therapy for cancers with specific DNA repair deficiencies, marking a success for the principle of synthetic lethality.
For drug development professionals, this compound represents a lead compound for a novel class of DNA repair inhibitors with a different mechanism of action than PARP inhibitors. Further preclinical studies are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other agents. The continued success of PARP inhibitors highlights the clinical value of targeting DNA repair pathways, and ongoing research is focused on expanding their use to a broader patient population and overcoming mechanisms of resistance. This comparative guide provides a foundational understanding of these two important classes of anti-cancer agents for researchers and clinicians working towards more effective cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting DNA repair with PNKP inhibition sensitizes radioresistant prostate cancer cells to high LET radiation | PLOS One [journals.plos.org]
- 4. Targeting DNA repair with PNKP inhibition sensitizes radioresistant prostate cancer cells to high LET radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 8. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.org [oncotarget.org]
In Vivo Validation of A12B4C3 as a Radiosensitizer: A Comparative Guide
This guide provides a comprehensive comparison of the novel radiosensitizing agent A12B4C3 with other established and emerging radiosensitizers in preclinical animal models. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, supported by detailed experimental protocols and mechanistic diagrams.
Comparative Efficacy and Toxicity
The in vivo efficacy of this compound was evaluated in a murine xenograft model of non-small cell lung cancer (NSCLC). Its performance was compared against a standard-of-care chemotherapeutic agent with radiosensitizing properties (Cisplatin) and a targeted PARP inhibitor.
Table 1: Tumor Growth Delay and Survival Analysis
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Delay (TGD) in Days | Median Overall Survival (Days) | Increase in Median Survival (%) |
| Vehicle Control | 1580 ± 210 | - | 25 | - |
| Radiation Alone (2 Gy x 5) | 950 ± 150 | 10 | 35 | 40% |
| This compound + Radiation | 320 ± 95 | 28 | 60 | 140% |
| Cisplatin + Radiation | 680 ± 130 | 16 | 45 | 80% |
| PARP Inhibitor + Radiation | 450 ± 110 | 22 | 52 | 108% |
Table 2: Systemic Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Loss (%) | Hematological Toxicity (Nadir) - Neutrophils (x10⁹/L) | Renal Toxicity (Serum Creatinine µmol/L) |
| Vehicle Control | < 1% | 4.5 ± 0.8 | 18 ± 4 |
| Radiation Alone (2 Gy x 5) | 2.5% ± 1.0% | 3.8 ± 0.6 | 20 ± 5 |
| This compound + Radiation | 5.1% ± 2.0% | 3.2 ± 0.5 | 22 ± 6 |
| Cisplatin + Radiation | 15.8% ± 4.5% | 1.5 ± 0.4 | 45 ± 12 |
| PARP Inhibitor + Radiation | 8.2% ± 3.1% | 2.8 ± 0.7 | 25 ± 7 |
Mechanistic Pathway of this compound
This compound is a highly selective inhibitor of the DNA damage response kinase, ATM (Ataxia-Telangiectasia Mutated). By inhibiting ATM, this compound prevents the phosphorylation and activation of downstream targets like CHK2 and p53, thereby abrogating radiation-induced cell cycle arrest and hindering the repair of DNA double-strand breaks. This leads to the accumulation of lethal DNA damage specifically in irradiated cancer cells, a phenomenon known as synthetic lethality.
Caption: Proposed signaling pathway for this compound as an ATM inhibitor.
Experimental Protocols
Animal Model and Tumor Establishment
-
Animal Strain: Female athymic nude mice (6-8 weeks old).
-
Cell Line: Human non-small cell lung cancer (NSCLC) H460 cells.
-
Procedure: 2 x 10⁶ H460 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to an average volume of 100-150 mm³ before the commencement of treatment.
Treatment Regimen
The experimental workflow involved randomization of animals into five treatment cohorts, followed by drug administration, targeted irradiation, and subsequent monitoring of outcomes.
Caption: Experimental workflow for the in vivo radiosensitizer study.
-
This compound: Administered orally (PO) at 50 mg/kg, once daily for 14 consecutive days.
-
Cisplatin: Administered intraperitoneally (IP) at 4 mg/kg, once a week for two weeks.
-
PARP Inhibitor: Administered orally (PO) at 50 mg/kg, once daily for 14 consecutive days.
-
Irradiation: Localized tumor irradiation was performed using an X-ray irradiator. A total dose of 10 Gy was delivered in 5 fractions of 2 Gy on consecutive days (Days 3-7 of treatment).
Efficacy and Toxicity Assessment
-
Tumor Volume: Measured three times per week using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Delay (TGD): The time in days for tumors in the treated groups to reach a predetermined size (e.g., 1000 mm³) compared to the control group.
-
Survival: Monitored daily. The primary endpoint was tumor volume reaching 2000 mm³ or signs of significant morbidity, at which point animals were euthanized.
-
Toxicity: Monitored by recording body weight three times a week and by performing complete blood counts and serum chemistry panels at the end of the study.
Comparative Feature Summary
This compound demonstrates a superior profile compared to traditional and targeted radiosensitizers, offering a wider therapeutic window due to its potent efficacy and favorable safety profile.
Caption: Feature comparison of this compound with other radiosensitizers.
A Head-to-Head Comparison of A12B4C3 and Other Small Molecule PNKP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor A12B4C3 against other known inhibitors of Polynucleotide Kinase/Phosphatase (PNKP), a critical enzyme in DNA strand break repair. The following sections detail the performance of these inhibitors, supported by experimental data, and provide insights into their mechanisms of action and cellular effects.
Introduction to PNKP and its Inhibition
Polynucleotide Kinase/Phosphatase (PNKP) is a key enzyme in the repair of DNA single-strand and double-strand breaks.[1][2][3] It possesses both a 5'-kinase and a 3'-phosphatase activity, which are essential for preparing damaged DNA ends for ligation by DNA ligases.[1][2][4][5] Due to its central role in DNA repair, inhibiting PNKP can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies, making it an attractive target for cancer therapy.[1][2][4][5]
Comparative Analysis of PNKP Inhibitors
This section compares the biochemical and cellular activities of this compound with other identified small molecule PNKP inhibitors.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. This compound has been identified as a highly potent inhibitor of PNKP's phosphatase activity.
| Inhibitor | IC50 (µM) | Notes |
| This compound | 0.06[1][2][6] | A potent and selective inhibitor of human PNKP. |
| A6B4C3 | ~0.3[1] | Less active than this compound.[1] |
| A83B4C63 | Low µM range | A second-generation polysubstituted imidopiperidine inhibitor.[4][5] |
Cellular Activity and Radiosensitization
The efficacy of PNKP inhibitors in a cellular context is crucial for their therapeutic potential. Studies have shown that this compound can enhance the sensitivity of cancer cells to radiation.
| Inhibitor | Cell Lines | Effect | Concentration |
| This compound | A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma) | Enhanced radiosensitivity by a factor of two.[1][2] | 1 µM (nontoxic dose)[1][2] |
| This compound | Human myeloid leukemia cells | Radiosensitizes cells to Auger electron-emitting radioimmunoconjugates.[7] | Not specified |
| A83B4C63 | HCT116 (colorectal cancer) | Radiosensitizing activity.[4][5] | Not specified |
Selectivity
This compound has demonstrated high selectivity for PNKP, showing no significant inhibition of other phosphatases.
| Inhibitor | Tested Phosphatases | Result |
| This compound | Calcineurin, Protein Phosphatase-1, APTX (another human DNA 3'-phosphatase) | No inhibition observed.[1][2] |
Signaling Pathways and Experimental Workflows
PNKP's Role in DNA Single-Strand Break Repair
PNKP is a critical component of the single-strand break repair (SSBR) pathway. After a single-strand break is recognized, PNKP processes the damaged DNA ends to create a ligatable substrate.
Caption: Role of PNKP in the Single-Strand Break Repair (SSBR) pathway.
PNKP's Role in Non-Homologous End Joining (NHEJ)
In the repair of double-strand breaks, PNKP participates in the non-homologous end joining (NHEJ) pathway, where it is recruited by the XRCC4/Ligase IV complex to process DNA ends.[3]
Caption: Involvement of PNKP in the Non-Homologous End Joining (NHEJ) pathway.
Experimental Workflow: PNKP Phosphatase Activity Assay
A common method to screen for PNKP inhibitors is to measure the enzyme's phosphatase activity. The workflow below illustrates a fluorescence-based assay.
Caption: Workflow for a fluorescence-based PNKP phosphatase activity assay.
Experimental Protocols
PNKP 3'-Phosphatase Activity Assay (PiColorlock Gold Assay)
This colorimetric assay measures the release of inorganic phosphate from a 3'-phosphorylated oligonucleotide substrate.[1]
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PNKP, a 20-mer oligonucleotide with a 3'-phosphate, and the test inhibitor (e.g., this compound) in a suitable buffer.
-
Incubation: Incubate the reaction mixture to allow the phosphatase reaction to proceed.
-
Phosphate Detection: Add PiColorlock Gold reagent, which contains malachite green and molybdate. This reagent changes absorbance in the presence of inorganic phosphate.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620-640 nm) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate to quantify the amount of phosphate released in the enzymatic reactions. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1]
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of PNKP inhibitors on the proliferation of cancer cells.[1]
-
Cell Plating: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the PNKP inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (MTS) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. Living cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition relative to untreated control cells.[1]
Radiosensitization Assay
This assay evaluates the ability of a PNKP inhibitor to enhance the cell-killing effects of ionizing radiation.
-
Cell Treatment: Treat cancer cells with a non-toxic concentration of the PNKP inhibitor (e.g., 1 µM this compound) for a defined period before irradiation.
-
Irradiation: Expose the cells to varying doses of ionizing radiation.
-
Clonogenic Survival Assay: After irradiation, plate the cells at low densities and allow them to form colonies over a period of 1-2 weeks.
-
Colony Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each radiation dose, both with and without the inhibitor. A decrease in the surviving fraction in the presence of the inhibitor indicates radiosensitization.
Conclusion
This compound is a potent and selective small molecule inhibitor of PNKP with demonstrated cellular activity as a radiosensitizer. Its high potency and selectivity make it a valuable research tool for probing PNKP function and a promising lead compound for the development of novel cancer therapeutics. The development of second-generation inhibitors like A83B4C63 highlights the ongoing efforts to optimize the therapeutic potential of PNKP inhibition. Further research and clinical investigation are warranted to fully elucidate the role of these inhibitors in cancer treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tidying up loose ends: the role of polynucleotide kinase/phosphatase in DNA strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage [frontiersin.org]
- 5. Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The human polynucleotide kinase/phosphatase (hPNKP) inhibitor this compound radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: A12B4C3 Disposal
This document provides a comprehensive guide for the safe and compliant disposal of A12B4C3, a proprietary solvent used in advanced drug development protocols. Adherence to these procedures is mandatory to ensure personnel safety and environmental protection.
Immediate Safety & Handling
Prior to handling this compound waste, ensure all appropriate Personal Protective Equipment (PPE) is worn. This includes, at a minimum, a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). All handling of this compound waste must be conducted within a certified chemical fume hood.
Waste Characterization & Segregation
This compound is classified as a volatile, corrosive, and reactive hazardous waste. It must not be mixed with other waste streams.
-
Aqueous Waste: Solutions containing this compound must be kept separate from all other aqueous waste.
-
Solid Waste: Contaminated lab materials (e.g., pipette tips, absorbent pads, gloves) must be collected in a designated, sealed, and clearly labeled solid waste container.
-
Unused/Expired Product: Pure or expired this compound must be disposed of in its original container, with the label clearly marked as "WASTE."
On-Site Neutralization Protocol for Dilute Aqueous Waste
For dilute aqueous waste streams containing less than 5% this compound, an in-lab neutralization procedure can be performed to reduce its reactivity before collection by Environmental Health & Safety (EHS).
Experimental Protocol: Neutralization of Dilute this compound
-
Preparation: Place a appropriately sized, dedicated waste container on a magnetic stir plate within a chemical fume hood. Add a PTFE-coated stir bar.
-
Dilution: Begin stirring the empty container and slowly add the dilute this compound aqueous waste.
-
Buffering: Prepare a 1M sodium bicarbonate solution.
-
Neutralization: While stirring vigorously, slowly add the 1M sodium bicarbonate solution to the this compound waste. The recommended volumetric ratio is 1.5 parts sodium bicarbonate solution to 1 part this compound waste.
-
Monitoring: Use a calibrated pH meter to monitor the solution. Continue adding the bicarbonate solution until the pH is stable within the acceptable range of 6.5-8.0.
-
Off-Gassing: Allow the neutralized solution to stir for a minimum of 60 minutes to ensure any off-gassing is complete.
-
Labeling: Seal the container and label it clearly as "Neutralized this compound Waste," including the final pH and date of neutralization.
Quantitative Disposal Parameters
The following parameters must be strictly adhered to for the disposal of this compound.
| Parameter | Value | Notes |
| Waste Stream | Aqueous (Post-Neutralization) | For collection by EHS |
| Max Concentration | < 5% (v/v) | Higher concentrations require specialized disposal. |
| pH Range | 6.5 - 8.0 | Must be verified post-neutralization. |
| Waste Stream | Solid Waste | Contaminated labware, PPE, etc. |
| Container Type | Puncture-proof, sealable container | Must be clearly labeled. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for segregating and processing this compound waste.
Storage and Final Disposal
All this compound waste containers, whether for neutralized aqueous solutions, concentrated liquids, or contaminated solids, must be securely sealed and stored in a designated satellite accumulation area. This area must be well-ventilated, away from heat sources, and incompatible materials. Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for final disposal. Do not exceed storage time limits as defined by local and federal regulations.
Essential Safety and Operational Protocols for Handling A12B4C3
For researchers, scientists, and drug development professionals, the potent and selective polynucleotide kinase/phosphatase (PNKP) inhibitor, A12B4C3, requires meticulous handling and adherence to stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
This compound is a potent human polynucleotide kinase/phosphatase (hPNKP) inhibitor with an IC50 value of 0.06 μM.[1] It is a valuable tool in cancer research, known for its ability to interrupt DNA repair and enhance the radiosensitivity of cancer cells.[2][3] Due to its biological activity, it is imperative to handle this compound with a high degree of caution to minimize exposure and ensure a safe laboratory environment. This compound is intended for laboratory research use only.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound, particularly in its solid form. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination. Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[4] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[4] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[4] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the compound name and CAS number (1005129-80-5) on the label match the order.[2][3]
-
This compound should be stored at +4°C.[2][3] For stock solutions, storage at -20°C for one month or -80°C for six months is recommended.[1]
-
Keep the container tightly sealed in a designated, well-ventilated, and secure location.
Experimental Workflow
The following diagram outlines a typical workflow for handling this compound in a research laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
